molecular formula C8H11NO3.ClH<br>C8H12ClNO3 B1293578 Pyridoxine Hydrochloride CAS No. 8064-77-5

Pyridoxine Hydrochloride

Cat. No.: B1293578
CAS No.: 8064-77-5
M. Wt: 205.64 g/mol
InChI Key: ZUFQODAHGAHPFQ-UHFFFAOYSA-N
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Description

Pyridoxine Hydrochloride, also known as Vitamin B6 hydrochloride, is a stable, water-soluble salt form of an essential nutrient that serves as a critical cofactor in a vast array of biochemical processes. In vivo, it is converted into its active forms, primarily pyridoxal 5'-phosphate (PLP), which acts as an essential coenzyme for over 100 enzymatic reactions. PLP is indispensable in the metabolism of amino acids (including transamination, decarboxylation, and racemization), neurotransmitters, carbohydrates, and lipids. Its role is fundamental in the biosynthesis of key neurotransmitters such as serotonin, dopamine, norepinephrine, and gamma-aminobutyric acid (GABA), making it a compound of significant interest in neurological and psychiatric research. In the research setting, this compound is widely utilized in nutritional and biochemical studies to investigate cellular metabolism, homocysteine regulation, and one-carbon metabolism. It is also applied in the study of genetic disorders related to vitamin B6 metabolism, known as vitamin B6 dependency syndromes, which include conditions like pyridoxine-dependent epilepsy and homocystinuria. Furthermore, its importance extends to cell culture applications, where it is a standard component of culture media such as Dulbecco's Modified Eagle's Medium (DMEM), supporting the growth and maintenance of various cell lines. This product is offered in high purity (≥98%) and is intended for research purposes only in laboratories. CAS Number: 58-56-0 Molecular Formula: C8H11NO3·HCl Molecular Weight: 205.64 g/mol This product is for research use only (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol;hydrochloride
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InChI

InChI=1S/C8H11NO3.ClH/c1-5-8(12)7(4-11)6(3-10)2-9-5;/h2,10-12H,3-4H2,1H3;1H
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InChI Key

ZUFQODAHGAHPFQ-UHFFFAOYSA-N
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Canonical SMILES

CC1=NC=C(C(=C1O)CO)CO.Cl
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Molecular Formula

C8H12ClNO3
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Related CAS

65-23-6 (Parent)
Record name Pyridoxine hydrochloride [USP:JAN]
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DSSTOX Substance ID

DTXSID1040792
Record name Pyridoxine hydrochloride
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Molecular Weight

205.64 g/mol
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Physical Description

Dry Powder, Colorless or white solid; [HSDB] White powder; [Sigma-Aldrich MSDS]
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Boiling Point

Sublimes
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Solubility

1 g dissolves in about 4.5 ml water, 90 ml alcohol; sol in propylene glycol; sparingly sol in acetone; insol in ether, chloroform, Soluble in alc, acetone; slightly soluble in other organic solvents., In water, 2.2X10+5 mg/l, temp not specified.
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Vapor Pressure

0.00000006 [mmHg]
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Color/Form

Platelets or thick, birefringent rods from alcohol + acetone, PLATES FROM ALCOHOL, ACETONE, COLORLESS OR WHITE CRYSTALS OR WHITE CRYSTALLINE POWDER, White to practically white crystals or crystalline powder., Colorless-white platelets

CAS No.

58-56-0, 12001-77-3
Record name Pyridoxine hydrochloride
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Melting Point

207 °C
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Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Pyridoxine Hydrochloride for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Pyridoxine Hydrochloride, an essential vitamin B6 analog widely utilized in research and pharmaceutical development. This document offers detailed data, experimental protocols, and visual representations of its chemical structure and metabolic pathway to support its application in various scientific endeavors.

Core Physicochemical Properties

This compound is a white to practically white crystalline powder.[1] It is the hydrochloride salt of pyridoxine, a water-soluble vitamin.[2][3] The compound is stable in air but is slowly affected by sunlight.[4]

Structural and General Properties
PropertyValueReferences
Chemical Name 4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol;hydrochloride[5]
Synonyms Vitamin B6 hydrochloride, Pyridoxol hydrochloride[1][6]
Molecular Formula C₈H₁₁NO₃·HCl[1][2][7]
Molecular Weight 205.64 g/mol [1][2][7][8]
CAS Number 58-56-0[1][2]
Appearance White to practically white crystalline powder[1]
Thermal and Spectroscopic Properties
PropertyValueReferences
Melting Point ~205-212 °C (with decomposition)[1][4][9]
UV Absorption Maxima (λmax) In 0.1 N HCl: ~290 nmIn phosphate buffer (pH 7): ~253 nm and ~325 nm[5]
Solubility and Partitioning
PropertyValueReferences
Solubility in Water Freely soluble (1 g in approx. 4.5-5 mL)[4][5]
Solubility in Ethanol Slightly soluble (1 g in approx. 90-100 mL)[4][5]
Solubility in Other Solvents Insoluble in ether and chloroform[4][5]
pKa ~5.0 and ~9.0

Experimental Protocols

Determination of Solubility (Shake-Flask Method)

This protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of this compound.

Materials:

  • This compound

  • Solvent of interest (e.g., distilled water, ethanol)

  • Analytical balance

  • Thermostatically controlled shaker bath

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Procedure:

  • Add an excess amount of this compound to a known volume of the solvent in a sealed container.

  • Place the container in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C or 37 °C).

  • Shake the mixture for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • After shaking, allow the suspension to settle.

  • Carefully withdraw a sample of the supernatant and immediately filter it using a syringe filter to remove any undissolved solid.

  • Quantitatively dilute the filtered solution with the appropriate solvent.

  • Analyze the concentration of this compound in the diluted solution using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

  • Calculate the solubility based on the concentration and the dilution factor.

Determination of pKa by Potentiometric Titration

This protocol describes the determination of the acid dissociation constants (pKa) of this compound using potentiometric titration.

Materials:

  • This compound

  • Standardized hydrochloric acid solution (0.1 M)

  • Standardized sodium hydroxide solution (0.1 M, carbonate-free)

  • pH meter with a calibrated electrode

  • Burette

  • Magnetic stirrer and stir bar

  • Beaker

Procedure:

  • Accurately weigh a known amount of this compound and dissolve it in a known volume of purified water.

  • Place the solution in a beaker with a magnetic stir bar and begin stirring.

  • Immerse the calibrated pH electrode into the solution.

  • If necessary, adjust the initial pH of the solution to the acidic range (e.g., pH 2) by adding a small amount of 0.1 M HCl.

  • Begin titrating the solution with the standardized 0.1 M NaOH solution, adding small increments (e.g., 0.1-0.2 mL).

  • Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Continue the titration past the equivalence points until the pH reaches the alkaline range (e.g., pH 12).

  • Plot the pH versus the volume of NaOH added to generate a titration curve.

  • The pKa values correspond to the pH at the half-equivalence points on the titration curve. These can be determined from the inflection points of the first derivative of the curve.

Stability-Indicating HPLC Method

This protocol provides a framework for a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound and its degradation products.

Materials and Chromatographic Conditions:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a diode array or UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of a buffer (e.g., phosphate buffer, pH 3.0) and an organic modifier (e.g., methanol or acetonitrile). The exact ratio should be optimized for separation.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: 290 nm.

  • Column Temperature: Ambient or controlled (e.g., 30 °C).

  • Injection Volume: 20 µL.

Procedure:

  • Standard Solution Preparation: Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase to prepare a stock solution. Further dilute to a working concentration.

  • Sample Preparation: Prepare the sample by dissolving the formulation or bulk drug in the mobile phase to achieve a similar concentration as the standard solution. Filter the sample through a 0.45 µm syringe filter.

  • Forced Degradation Studies:

    • Acid Hydrolysis: Treat the sample solution with an acid (e.g., 0.1 M HCl) and heat. Neutralize before injection.

    • Base Hydrolysis: Treat the sample solution with a base (e.g., 0.1 M NaOH) and heat. Neutralize before injection.

    • Oxidative Degradation: Treat the sample solution with an oxidizing agent (e.g., 3% H₂O₂).

    • Thermal Degradation: Expose the solid drug or solution to heat (e.g., 60-80 °C).

    • Photolytic Degradation: Expose the drug solution to UV light.

  • Analysis: Inject the standard, undegraded sample, and degraded samples into the HPLC system.

  • Data Evaluation: Assess the chromatograms for the resolution between the this compound peak and any degradation product peaks. The method is considered stability-indicating if all degradation products are well-resolved from the parent drug and from each other.

Visualizations

Chemical Structure of this compound

G cluster_pyridoxine This compound pyridoxine pyridoxine

Caption: Chemical structure of this compound.

Experimental Workflow for Solubility Determination

G start Start excess Add excess Pyridoxine HCl to solvent start->excess shake Equilibrate in thermostatic shaker excess->shake settle Allow to settle shake->settle filter Filter supernatant settle->filter dilute Quantitatively dilute filter->dilute analyze Analyze concentration (HPLC/UV-Vis) dilute->analyze calculate Calculate solubility analyze->calculate end End calculate->end

Caption: Workflow for determining solubility via the shake-flask method.

Vitamin B6 Metabolism Pathway

G cluster_intake Dietary Intake cluster_salvage Salvage Pathway cluster_enzymes Enzymes cluster_function Biological Function pyridoxine Pyridoxine (PN) pnp Pyridoxine-5'-Phosphate (PNP) pyridoxine:s->pnp:n ATP -> ADP pyridoxal Pyridoxal (PL) plp Pyridoxal-5'-Phosphate (PLP) (Active Coenzyme) pyridoxal:s->plp:n ATP -> ADP pyridoxamine Pyridoxamine (PM) pmp Pyridoxamine-5'-Phosphate (PMP) pyridoxamine:s->pmp:n ATP -> ADP pnp:e->plp:w O2 -> H2O2 function Coenzymefor >140 enzymes (e.g., aminotransferases) plp->function pmp:e->plp:w O2 -> H2O2 pdxk Pyridoxal Kinase pnpo PNP Oxidase

Caption: Overview of the Vitamin B6 salvage pathway.[5]

References

The Multifaceted Role of Pyridoxine Hydrochloride in Neuronal Function: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Pyridoxine hydrochloride, the hydrochloride salt of vitamin B6, is a critical water-soluble vitamin that plays a pivotal role in the central and peripheral nervous systems. Its active form, pyridoxal 5'-phosphate (PLP), is a coenzyme in over 140 enzymatic reactions, profoundly influencing neurotransmitter synthesis, amino acid metabolism, and cellular homeostasis.[1][2][3] This technical guide delineates the core mechanisms of action of this compound in neuronal cell models, focusing on its function as a coenzyme, its antioxidant properties, and its anti-inflammatory effects. Detailed experimental protocols and quantitative data from relevant studies are provided to offer a comprehensive resource for researchers in neuroscience and drug development.

Core Mechanism of Action: Coenzyme for Neurotransmitter Synthesis

The primary and most well-established role of pyridoxine in the nervous system is as the precursor to PLP, an essential cofactor for the synthesis of several key neurotransmitters.[4][5]

GABA Synthesis

PLP is a critical coenzyme for glutamic acid decarboxylase (GAD), the enzyme that catalyzes the conversion of the excitatory neurotransmitter glutamate to the primary inhibitory neurotransmitter, gamma-aminobutyric acid (GABA).[4] An imbalance in the glutamate/GABA ratio is implicated in numerous neurological disorders, including epilepsy.

  • Mechanism: Pyridoxine is converted to PLP, which then binds to GAD, enabling the decarboxylation of glutamate to GABA.

  • Significance: Adequate levels of pyridoxine are essential for maintaining GABAergic tone, which is crucial for preventing neuronal hyperexcitability.[6] Vitamin B6 deficiency has been shown to reduce GAD67 protein expression by 30-50% and decrease hippocampal GABA concentrations by 25-40% in animal models.[6] Conversely, pyridoxine supplementation can restore GAD activity and increase GABA production in a dose-dependent manner.[6]

Synthesis of Other Neurotransmitters

PLP is also a vital cofactor in the synthesis of other crucial neurotransmitters, including:

  • Serotonin: PLP is required for the enzyme aromatic L-amino acid decarboxylase, which converts 5-hydroxytryptophan (5-HTP) to serotonin.

  • Dopamine: The same enzyme, aromatic L-amino acid decarboxylase, also requires PLP to convert L-DOPA to dopamine.

  • Norepinephrine and Epinephrine: The synthesis of these catecholamines is indirectly dependent on PLP through the dopamine synthesis pathway.

Neuroprotective Mechanisms

Beyond its role in neurotransmitter synthesis, pyridoxine exhibits significant neuroprotective effects through its antioxidant and anti-inflammatory actions.

Antioxidant Activity

Oxidative stress, characterized by an excess of reactive oxygen species (ROS), is a major contributor to neuronal damage in various neurodegenerative diseases. Pyridoxine has been shown to mitigate oxidative stress through multiple mechanisms.

  • Direct Scavenging of ROS: While less potent than other antioxidants, pyridoxine can directly quench some free radicals.

  • Upregulation of Antioxidant Pathways: A key mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme Oxygenase-1 (HO-1) signaling pathway.[7][8] Nrf2 is a transcription factor that regulates the expression of numerous antioxidant and cytoprotective genes. Under conditions of oxidative stress, pyridoxine can promote the translocation of Nrf2 to the nucleus, leading to the increased expression of enzymes like HO-1, which has potent antioxidant effects.

Anti-inflammatory Effects

Neuroinflammation, often mediated by activated microglia, is another critical factor in the pathogenesis of neurological disorders. Pyridoxine has demonstrated anti-inflammatory properties in neuronal and glial cell models.

  • Inhibition of Pro-inflammatory Mediators: Pyridoxine can suppress the production of pro-inflammatory cytokines and enzymes in activated microglia. For instance, it has been shown to reduce the expression of inducible nitric oxide synthase (iNOS), an enzyme that produces nitric oxide, a key inflammatory mediator.

Quantitative Data from Neuronal Cell Model Studies

The following tables summarize quantitative data from various in vitro studies investigating the effects of pyridoxine and its active form, PLP, on neuronal cells.

Parameter Cell Model Treatment Concentration Duration Observed Effect Reference
GABA Synthesis Primary mouse hippocampal neuronsPyridoxine deficiencyN/AN/A30-50% decrease in GAD67 protein expression[6]
25-40% decrease in hippocampal GABA concentration[6]
Mouse hippocampusPyridoxine350 mg/kg (in vivo)21 daysSignificant increase in GAD67 protein levels[9][10]
Cell Viability Primary cultured rat brain neuronsPyridoxine/PLP10-100 µMN/ASignificant promotion of neuronal survival[11][12]
Human glioblastoma U-87 MG cellsPyridoxineIncreasing concentrations24-72 hDose and time-dependent decrease in cell viability (pro-apoptotic)[13]
Neuroprotection Primary mouse neuronal culturesP5P pre-treatment followed by Glutamate or H₂O₂10, 50, 100 µM24 hMitigation of excitotoxicity and oxidative stress[11]
Anti-inflammatory LPS-stimulated U937 monocyte/macrophage cellsPyridoxine250 µg/mL24 hSynergistic increase in CD14 expression with LPS[14]
1-144 hDecrease in secretion of IL-1β, IL-6, IL-10, and TNF-α[14]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the mechanism of action of pyridoxine in neuronal cell models.

Neuronal Cell Culture and Pyridoxine Supplementation
  • Cell Lines: Primary neurons (e.g., from rat or mouse hippocampus/cortex) or neuronal-like cell lines (e.g., SH-SY5Y, PC12) are commonly used.

  • Culture Conditions: Cells are maintained in appropriate basal media (e.g., Neurobasal or DMEM) supplemented with serum (for cell lines) or serum-free supplements (e.g., B-27 for primary neurons), glutamine, and antibiotics. Cultures are maintained at 37°C in a humidified atmosphere with 5% CO₂.

  • Pyridoxine/PLP Preparation: A stock solution of this compound or PLP (e.g., 10 mM) is prepared in sterile, nuclease-free water or DMSO. The stock solution should be protected from light.

  • Supplementation Protocol: The stock solution is diluted into the cell culture medium to achieve the desired final concentration (typically in the range of 10-100 µM). For long-term experiments, the medium should be replaced every 2-3 days with freshly prepared supplemented medium.

Assessment of GABA Synthesis - Western Blot for GAD67
  • Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a BCA or Bradford assay.

  • SDS-PAGE and Electrotransfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF or nitrocellulose membrane.

  • Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) and then incubated with a primary antibody against GAD67 overnight at 4°C. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. The band intensity is quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).

Measurement of Oxidative Stress - Reactive Oxygen Species (ROS) Assay
  • Principle: A cell-permeable fluorogenic probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCF-DA), is used to measure intracellular ROS levels. Inside the cell, DCF-DA is deacetylated to a non-fluorescent compound, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Protocol:

    • Seed cells in a 96-well plate.

    • After pyridoxine treatment and/or induction of oxidative stress (e.g., with H₂O₂), wash the cells with PBS.

    • Load the cells with DCF-DA solution (e.g., 10 µM in serum-free medium) and incubate for 30-60 minutes at 37°C in the dark.

    • Wash the cells again with PBS to remove the excess probe.

    • Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~535 nm).

Evaluation of Anti-inflammatory Effects - qRT-PCR for iNOS
  • RNA Extraction and cDNA Synthesis: Total RNA is extracted from treated cells using a suitable kit (e.g., TRIzol or column-based kits). The quality and quantity of RNA are assessed, and first-strand cDNA is synthesized using a reverse transcription kit.

  • Quantitative Real-Time PCR (qRT-PCR): The relative expression of the iNOS gene is quantified using a real-time PCR system with SYBR Green or a TaqMan probe. The PCR reaction typically includes cDNA template, forward and reverse primers for iNOS, and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

  • Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method.

Visualizing the Mechanisms: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key pathways and experimental workflows described in this guide.

G cluster_0 Neurotransmitter Synthesis Glutamate Glutamate GAD67 GAD67 Glutamate->GAD67 GABA GABA GAD67->GABA Decarboxylation PLP PLP (from Pyridoxine) PLP->GAD67 Cofactor

Caption: GABA Synthesis Pathway.

G cluster_1 Antioxidant Signaling Pyridoxine Pyridoxine Nrf2_Keap1 Nrf2-Keap1 (Cytoplasm) Pyridoxine->Nrf2_Keap1 Promotes dissociation Oxidative_Stress Oxidative Stress (ROS) Oxidative_Stress->Nrf2_Keap1 Induces Nrf2 Nrf2 (Nucleus) Nrf2_Keap1->Nrf2 Translocation ARE ARE Nrf2->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1) ARE->Antioxidant_Genes Activates transcription Cellular_Protection Cellular Protection Antioxidant_Genes->Cellular_Protection

Caption: Nrf2/HO-1 Antioxidant Pathway.

G cluster_2 Experimental Workflow: Neuroprotection Assay A 1. Plate Neuronal Cells B 2. Pre-treat with Pyridoxine (e.g., 10-100 µM, 24h) A->B C 3. Induce Neurotoxicity (e.g., Glutamate, H₂O₂) B->C D 4. Assess Cell Viability (MTT or LDH assay) C->D E 5. Analyze Neuronal Morphology (Immunocytochemistry) C->E

Caption: Neuroprotection Assay Workflow.

Conclusion

This compound is a fundamentally important molecule for neuronal health and function. Its multifaceted mechanism of action, encompassing its indispensable role as a coenzyme in neurotransmitter synthesis and its neuroprotective antioxidant and anti-inflammatory properties, underscores its significance in maintaining neurological homeostasis. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to further investigate the therapeutic potential of pyridoxine in a variety of neurological disorders. A deeper understanding of its molecular interactions within neuronal cell models will be crucial for the development of novel therapeutic strategies targeting the pathways modulated by this essential vitamin.

References

The Role of Pyridoxine Hydrochloride as a Coenzyme in Enzymatic Reactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyridoxine hydrochloride, a stable salt of Vitamin B6, is a water-soluble vitamin that serves as a precursor to its biologically active form, Pyridoxal 5'-phosphate (PLP). PLP is a versatile coenzyme essential for a vast array of enzymatic reactions, primarily involved in amino acid metabolism. Its remarkable chemical reactivity, centered around its aldehyde group and aromatic pyridine ring, allows it to catalyze a wide range of transformations, including transaminations, decarboxylations, racemizations, and side-chain eliminations and replacements. This technical guide provides an in-depth exploration of the core mechanisms of PLP-dependent catalysis, presents quantitative data on key enzymes, details relevant experimental protocols, and visualizes the intricate molecular processes involved.

Mechanism of Action: The Versatility of Pyridoxal 5'-Phosphate

The catalytic prowess of PLP stems from its ability to form a covalent Schiff base (aldimine) linkage with the ε-amino group of a specific lysine residue within the active site of a PLP-dependent enzyme, forming an "internal aldimine". Upon substrate binding, the amino group of the substrate displaces the enzyme's lysine, forming a new Schiff base known as the "external aldimine". This process is central to all PLP-catalyzed reactions.

The protonated pyridine ring of PLP acts as an electron sink, stabilizing the negative charge that develops in the transition state of the reaction. This electron-withdrawing capacity is crucial for facilitating the cleavage of one of the three bonds to the α-carbon of the amino acid substrate. The specific bond that is cleaved is determined by the precise orientation of the external aldimine within the enzyme's active site.

PLP_General_Mechanism cluster_Enzyme Enzyme Active Site cluster_Reaction Catalytic Cycle Enzyme_Lys Enzyme-Lys-NH2 Internal_Aldimine Internal Aldimine (Enzyme-Lys-N=CH-R) Enzyme_Lys->Internal_Aldimine - H2O PLP Pyridoxal 5'-Phosphate (PLP) (O=CH-R) PLP->Internal_Aldimine + External_Aldimine External Aldimine (Substrate-N=CH-R) Internal_Aldimine->External_Aldimine + Substrate - Enzyme-Lys Amino_Acid Amino Acid Substrate (H2N-CHR'-COOH) Carbanionic_Intermediate Carbanionic Intermediate (-C-R'-COOH stabilized by PLP) External_Aldimine->Carbanionic_Intermediate - H+ Product_Complex Product-PLP Complex Carbanionic_Intermediate->Product_Complex + H+ Product_Complex->Internal_Aldimine + Enzyme-Lys - Product Product Product Product_Complex->Product PMP Pyridoxamine-5'-Phosphate (PMP) Product_Complex->PMP in Transamination

Figure 1: General mechanism of PLP-dependent enzyme catalysis.

Key PLP-Dependent Enzymatic Reactions

PLP's versatility allows it to participate in a wide range of enzymatic reactions, each with a distinct mechanism but all proceeding through the formation of a Schiff base intermediate.

Transamination

Transamination reactions, catalyzed by aminotransferases (or transaminases), involve the transfer of an amino group from an amino acid to an α-keto acid. This process is fundamental to amino acid synthesis and degradation. A classic example is the reaction catalyzed by Aspartate transaminase (AST), which transfers an amino group from aspartate to α-ketoglutarate, forming oxaloacetate and glutamate. In this "ping-pong" mechanism, the PLP is converted to Pyridoxamine-5'-Phosphate (PMP) in the first half-reaction, which then donates the amino group to the α-keto acid in the second half-reaction.

Transamination_Mechanism cluster_Half1 First Half-Reaction cluster_Half2 Second Half-Reaction A Amino Acid 1 (e.g., Aspartate) C External Aldimine A->C + B PLP-Enzyme B->C D Quinonoid Intermediate C->D - H+ E Ketimine D->E + H+ F PMP-Enzyme E->F + H2O G α-Keto Acid 1 (e.g., Oxaloacetate) F->G - I PMP-Enzyme H α-Keto Acid 2 (e.g., α-Ketoglutarate) J Ketimine H->J + I->J K Quinonoid Intermediate J->K - H+ L External Aldimine K->L + H+ M PLP-Enzyme L->M + H2O N Amino Acid 2 (e.g., Glutamate) M->N - Decarboxylation_Mechanism A Amino Acid Substrate + PLP-Enzyme B External Aldimine A->B Formation C Quinonoid Intermediate (stabilized by PLP) B->C - CO2 CO2 CO2 B->CO2 D Amine Product + PLP-Enzyme C->D Protonation & Hydrolysis AST_Assay_Workflow cluster_Prep Preparation cluster_Reaction Reaction & Measurement cluster_Analysis Data Analysis A Prepare Reaction Mix (Buffer, L-Aspartate, NADH, MDH) B Pre-incubate at 37°C A->B C Initiate with AST Enzyme B->C D Monitor Baseline A340 C->D E Add α-Ketoglutarate D->E F Record A340 Decrease Over Time E->F G Calculate Rate of NADH Oxidation (ΔA340 / min) F->G H Calculate AST Activity (Using Beer-Lambert Law) G->H

The Cellular Journey of Pyridoxine Hydrochloride: A Technical Guide to its Metabolic Fate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive guide for researchers, scientists, and drug development professionals detailing the intracellular transformation of Pyridoxine Hydrochloride (Vitamin B6) into its active coenzyme form, Pyridoxal 5'-Phosphate (PLP). This document outlines the key enzymatic steps, presents quantitative kinetic data, provides detailed experimental protocols for analysis, and visualizes the metabolic and experimental workflows.

Introduction: The Significance of Pyridoxine Metabolism

This compound, a common supplemental form of Vitamin B6, is a water-soluble vitamin essential for a vast array of metabolic processes. Its biological significance is realized through its conversion to the active coenzyme, Pyridoxal 5'-Phosphate (PLP). PLP is a critical cofactor for over 140 distinct enzymes, primarily involved in the metabolism of amino acids, but also playing essential roles in glucose, lipid, and neurotransmitter metabolism.[1][2] Dysregulation of the metabolic pathway that activates pyridoxine is implicated in numerous pathological conditions, making its components potential targets for therapeutic intervention. This guide provides an in-depth look at the cellular and molecular journey of pyridoxine from uptake to its function as a vital coenzyme.

Cellular Uptake and Transport

The metabolic journey begins with the uptake of non-phosphorylated B6 vitamers, including pyridoxine, from the extracellular environment. While historically considered a process of passive diffusion, evidence also points to a specific and regulated carrier-mediated process in certain cell types, such as mammalian colonocytes.[3][4] In studies using young adult mouse colonic epithelial (YAMC) cells, pyridoxine uptake was found to be a saturable process that is dependent on energy and temperature.[4] Once inside the cell, pyridoxine enters the cytoplasm, the primary site of its metabolic conversion.[1][5]

The Vitamin B6 Salvage Pathway: Conversion to PLP

Humans cannot synthesize Vitamin B6 de novo and rely on a "salvage pathway" to convert dietary forms like pyridoxine into the biologically active PLP.[1][6] This intracellular conversion is a two-step enzymatic process.

  • Phosphorylation by Pyridoxal Kinase (PLK): The first step is the phosphorylation of pyridoxine at the 5' position, a reaction catalyzed by the enzyme Pyridoxal Kinase (PLK), also known as Pyridoxine Kinase.[2][5] This reaction utilizes ATP as the phosphate donor to yield Pyridoxine 5'-Phosphate (PNP).[1]

  • Oxidation by Pyridoxine-5'-Phosphate Oxidase (PNPO): The second and rate-limiting step is the oxidation of PNP to PLP.[3][7] This reaction is catalyzed by Pyridoxine-5'-Phosphate Oxidase (PNPO), a flavin mononucleotide (FMN)-dependent enzyme.[7][8] PNPO also catalyzes the conversion of Pyridoxamine 5'-Phosphate (PMP) to PLP, making it a central enzyme in the B6 metabolic pathway.[7][8]

The resulting PLP is the active coenzyme that participates in numerous biochemical reactions.[9] The pathway is tightly regulated, in part through product inhibition, where PLP can inhibit PNPO activity.[3]

Metabolic_Pathway cluster_extracellular Extracellular Space cluster_cellular Cellular Cytoplasm PN_ext This compound PN Pyridoxine (PN) PN_ext->PN Cellular Uptake PLK Pyridoxal Kinase (PLK) PN->PLK PNP Pyridoxine 5'-Phosphate (PNP) PNPO PNP Oxidase (PNPO) PNP->PNPO PLP Pyridoxal 5'-Phosphate (PLP) (Active Coenzyme) PLK->PNP Phosphorylation ADP ADP PLK->ADP PNPO->PLP Oxidation (Rate-Limiting Step) H2O2 H2O2 PNPO->H2O2 ATP ATP ATP->PLK O2 O2 O2->PNPO

Figure 1: Metabolic conversion of Pyridoxine to Pyridoxal 5'-Phosphate.

Quantitative Data on Key Metabolic Enzymes

The efficiency of the Vitamin B6 salvage pathway is determined by the kinetic properties of its core enzymes, Pyridoxal Kinase and PNP Oxidase. The Michaelis-Menten constant (Km) reflects the substrate concentration at half-maximal velocity, indicating substrate affinity, while the catalytic constant (kcat) represents the turnover number.

Table 1: Kinetic Parameters of Pyridoxal Kinase (PLK)
Enzyme SourceSubstrateKm (µM)kcat (min-1)Reference
HumanPyridoxal (PL)<1085[10]
HumanMgATP<25-[10]
Table 2: Kinetic Parameters of Pyridoxine-5'-Phosphate Oxidase (PNPO)
Enzyme SourceSubstrateKm (µM)Turnover Number (min-1) / kcat (s-1)Reference
HumanPyridoxine 5'-Phosphate (PNP)-0.2 s-1[3]
Rabbit LiverPyridoxine 5'-Phosphate (PNP)8.242 min-1[7][8][11]
Rabbit LiverPyridoxamine 5'-Phosphate (PMP)3.66.2 min-1[7][8][11]
E. coliPyridoxine 5'-Phosphate (PNP)20.76 s-1[7][12]
E. coliPyridoxamine 5'-Phosphate (PMP)1051.72 s-1[7][12]
Table 3: Intracellular Concentrations of B6 Vitamers in Caco-2 Cells
VitamerIntracellular Amount (pmol)ConditionReference
Pyridoxal 5'-Phosphate (PLP)31Basal[1]
Pyridoxine (PN)24Basal[1]
Pyridoxal (PL)19Basal[1]
Pyridoxamine 5'-Phosphate (PMP)2.3Basal[1]
Pyridoxal 5'-Phosphate (PLP)38 ± 1.2After 48h incubation with 1000 nmol/L PN[1]

Experimental Protocols

Accurate quantification of B6 vitamers and measurement of enzyme activity are crucial for studying pyridoxine metabolism. Below are detailed protocols for key experimental procedures.

Protocol: Quantification of B6 Vitamers by HPLC

This protocol describes the analysis of B6 vitamers in cell lysates using High-Performance Liquid Chromatography (HPLC) with fluorescence detection.

5.1.1 Materials and Reagents

  • Cell culture of interest

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Metaphosphoric acid or Trichloroacetic acid (TCA) solution (e.g., 10% w/v) for protein precipitation[13][14]

  • Internal standard (e.g., deoxypyridoxine)[14]

  • HPLC system with a fluorescence detector and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)[13]

  • Mobile Phase A: Phosphate buffer (e.g., 39 mM, pH 2.5) or Sodium acetate buffer (e.g., 0.1 M, pH 6.0)[6][13]

  • Mobile Phase B: Acetonitrile or Methanol[13]

  • Post-column derivatization reagent (optional, e.g., sodium bisulfite or KCN solution)[13][14]

5.1.2 Sample Preparation (Cell Lysate)

  • Harvest cultured cells by scraping and wash twice with ice-cold PBS.

  • Centrifuge the cell suspension to obtain a cell pellet.

  • Resuspend the pellet in a known volume of homogenization buffer or water.

  • Lyse the cells using sonication or freeze-thaw cycles on ice.

  • To an aliquot of the cell lysate, add an equal volume of cold 10% TCA or metaphosphoric acid and the internal standard.[1][13]

  • Vortex vigorously for 30-60 seconds to precipitate proteins.

  • Incubate on ice for 10-15 minutes.

  • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.[13]

  • Carefully collect the supernatant and filter through a 0.22 or 0.45 µm filter. The sample is now ready for HPLC analysis.[1]

5.1.3 HPLC Analysis

  • Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B).[13]

  • Inject 20-50 µL of the prepared sample supernatant.[6][13]

  • Run a binary gradient elution to separate the B6 vitamers (e.g., a linear gradient from 5% to 30% Mobile Phase B over 20 minutes) at a flow rate of approximately 1.0 mL/min.[13][14]

  • If using post-column derivatization, mix the eluent with the derivatization reagent before it enters the detector.[13]

  • Detect the vitamers using a fluorescence detector. Typical excitation/emission wavelengths are around 328/393 nm, but can vary based on the specific vitamer and derivatization method.[14]

  • Quantify the concentration of each vitamer by comparing its peak area to a standard curve generated from known concentrations of B6 vitamer standards and normalize to the internal standard.

HPLC_Workflow start Start: Cultured Cells harvest 1. Harvest & Wash Cells start->harvest lyse 2. Cell Lysis (Sonication / Freeze-thaw) harvest->lyse precipitate 3. Protein Precipitation (Add TCA/Metaphosphoric Acid) lyse->precipitate centrifuge 4. Centrifuge to Pellet Debris precipitate->centrifuge supernatant 5. Collect & Filter Supernatant centrifuge->supernatant inject 6. Inject onto HPLC System supernatant->inject separate 7. Chromatographic Separation (C18 Reverse-Phase Column) inject->separate detect 8. Fluorescence Detection separate->detect quantify 9. Data Analysis & Quantification detect->quantify end End: Vitamer Concentrations quantify->end

Figure 2: Experimental workflow for HPLC analysis of B6 vitamers.

Protocol: Pyridoxal Kinase (PLK) Activity Assay

This protocol measures the activity of PLK in a cell or tissue lysate by quantifying the rate of PLP formation.

5.2.1 Materials and Reagents

  • Cell/tissue lysate (prepared as in 5.1.2, steps 1-4, supernatant collected after centrifugation)

  • Assay Buffer: e.g., 50 mM Potassium phosphate buffer, pH 6.0[13]

  • Substrate Solution: 10 mM Pyridoxal (PL) in assay buffer[13]

  • ATP Solution: 20 mM ATP in assay buffer[13]

  • Reaction Stop Solution: 10% Trichloroacetic acid (TCA)[13]

  • Protein quantification assay (e.g., BCA or Bradford)

  • HPLC system for PLP quantification (as in 5.1)

5.2.2 Procedure

  • Determine the protein concentration of the cell/tissue lysate supernatant. Dilute the lysate with homogenization buffer to a standardized concentration (e.g., 1-2 mg/mL).[13]

  • In a microfuge tube, combine 50 µL of the diluted lysate, 30 µL of assay buffer, and 10 µL of the 10 mM PL substrate solution.[13]

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the enzymatic reaction by adding 10 µL of the 20 mM ATP solution.[13]

  • Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding 100 µL of cold 10% TCA.[13]

  • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet precipitated protein.

  • Analyze the supernatant for the product, PLP, using the HPLC method described in section 5.1.

  • Calculate PLK activity based on the amount of PLP produced per unit time per milligram of protein.

Conclusion

The metabolic activation of this compound is a tightly regulated and efficient two-step enzymatic pathway, crucial for providing the cell with the essential coenzyme PLP. Understanding the kinetics of Pyridoxal Kinase and PNP Oxidase, along with the ability to accurately measure intracellular vitamer concentrations, is fundamental for research into the myriad of cellular processes dependent on Vitamin B6. The protocols and data presented in this guide serve as a valuable resource for scientists and researchers investigating the metabolic fate of pyridoxine and its implications in health, disease, and drug development.

References

The Central Role of Pyridoxine Hydrochloride in Amino Acid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridoxine hydrochloride, a vital water-soluble vitamin, is the precursor to pyridoxal 5'-phosphate (PLP), a coenzyme indispensable for a vast array of metabolic reactions. This technical guide provides an in-depth exploration of the pivotal function of PLP in the intricate pathways of amino acid metabolism. We will delve into the core biochemical mechanisms, present quantitative kinetic data for key enzymes, detail experimental protocols for their study, and provide visual representations of these complex processes. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in fields where amino acid metabolism is a critical consideration.

Introduction: From this compound to the Catalytically Active PLP

This compound, commonly known as vitamin B6, is a metabolically inert compound that, once ingested, undergoes a two-step enzymatic conversion primarily in the liver to its active form, pyridoxal 5'-phosphate (PLP).[1] First, pyridoxine is phosphorylated by pyridoxal kinase to yield pyridoxine 5'-phosphate. Subsequently, pyridoxine-5'-phosphate oxidase catalyzes the oxidation of pyridoxine 5'-phosphate to the catalytically active PLP.[1]

PLP's versatility as a coenzyme is central to its function, participating in over 140 enzymatic reactions, which accounts for approximately 4% of all classified enzymatic activities.[2][3] Its primary role is in amino acid metabolism, where it facilitates a wide range of transformations essential for protein synthesis and degradation, neurotransmitter production, and the generation of metabolic energy.[4][5]

Core Functions of PLP in Amino Acid Metabolism

The chemical reactivity of PLP is centered around its aldehyde group, which forms a Schiff base (internal aldimine) with the ε-amino group of a specific lysine residue in the active site of PLP-dependent enzymes.[3] Upon substrate binding, the amino group of the incoming amino acid displaces the lysine's amino group in a transaldimination reaction, forming an external aldimine.[6] This substrate-coenzyme complex is the starting point for a variety of catalytic reactions, primarily by acting as an electron sink to stabilize carbanionic intermediates.[3]

Transamination: The Hub of Amino Acid Metabolism

Transamination reactions, catalyzed by aminotransferases (or transaminases), are fundamental to the synthesis of non-essential amino acids and the catabolism of most amino acids. These reactions involve the transfer of an α-amino group from an amino acid to an α-keto acid, generating a new amino acid and a new α-keto acid.[4] PLP acts as a temporary carrier of the amino group.[6]

The mechanism involves the deprotonation of the α-carbon of the amino acid in the external aldimine, followed by reprotonation at the aldehyde carbon of PLP.[6] This tautomerization is a key step that allows for the subsequent hydrolysis of the Schiff base, releasing the α-keto acid and leaving the amino group attached to the coenzyme in the form of pyridoxamine 5'-phosphate (PMP). PMP then transfers the amino group to another α-keto acid to regenerate PLP and form a new amino acid.

Transamination_Pathway cluster_transamination Transamination Reaction Amino_Acid_1 Amino Acid 1 Alpha_Keto_Acid_1 α-Keto Acid 1 PLP_Enzyme PLP-Dependent Aminotransferase PMP_Enzyme PMP-Enzyme Complex Alpha_Keto_Acid_2 α-Keto Acid 2 Amino_Acid_2 Amino Acid 2

Decarboxylation: Synthesis of Neurotransmitters and Polyamines

Amino acid decarboxylases, another class of PLP-dependent enzymes, catalyze the removal of the α-carboxyl group from amino acids, producing biogenic amines and carbon dioxide. This process is crucial for the synthesis of several key neurotransmitters, including GABA from glutamate, dopamine from L-DOPA, and serotonin from 5-hydroxytryptophan.[3][4]

The mechanism involves the formation of an external aldimine, which positions the carboxyl group for elimination. The electron-withdrawing capacity of the pyridinium ring of PLP stabilizes the resulting carbanion intermediate after the release of CO2. Subsequent protonation of the α-carbon yields the amine product and regenerates the internal aldimine.[3]

Decarboxylation_Pathway cluster_decarboxylation Amino Acid Decarboxylation Amino_Acid Amino Acid PLP_Decarboxylase PLP-Dependent Decarboxylase Biogenic_Amine Biogenic Amine CO2 CO₂

Racemization: Interconversion of Amino Acid Enantiomers

Amino acid racemases are PLP-dependent enzymes that catalyze the interconversion of L- and D-amino acid enantiomers. While L-amino acids are the primary constituents of proteins, D-amino acids play crucial roles in bacterial cell wall synthesis and as neurotransmitters in mammals.[2]

The catalytic mechanism begins with the formation of the external aldimine. A basic residue in the enzyme's active site then abstracts the α-proton, forming a planar, resonance-stabilized carbanion intermediate. The proton can then be added back to either face of the α-carbon, resulting in either the original L-amino acid or its D-enantiomer.[6]

Racemization_Pathway cluster_racemization Amino Acid Racemization L_Amino_Acid L-Amino Acid PLP_Racemase PLP-Dependent Racemase D_Amino_Acid D-Amino Acid

Quantitative Data on PLP-Dependent Enzyme Kinetics

The efficiency of PLP-dependent enzymes can be quantified by their kinetic parameters, primarily the Michaelis constant (Km) and the catalytic constant (kcat). The Km reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax) and is an inverse measure of the substrate's affinity for the enzyme. The kcat, or turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with substrate.

EnzymeSubstrateKm (mM)kcat (s-1)Organism
Aminotransferases
Aspartate Aminotransferase (cytoplasmic)L-Aspartate2.96Not explicitly statedSheep
2-Oxoglutarate0.093Not explicitly statedSheep
Aspartate Aminotransferase (mitochondrial)L-Aspartate0.40Not explicitly statedSheep
2-Oxoglutarate0.98Not explicitly statedSheep
Decarboxylases
Glutamate Decarboxylase (GAD65)L-GlutamateNot explicitly statedNot explicitly statedHuman
Glutamate Decarboxylase (GAD67)L-GlutamateNot explicitly statedNot explicitly statedHuman
Racemases
Serine RacemaseL-Serine~100.0014Rat
D-Serine~600.0061Rat

Note: Kinetic parameters can vary significantly depending on the experimental conditions (pH, temperature, buffer composition) and the specific isoform of the enzyme.

Experimental Protocols for Key PLP-Dependent Enzyme Assays

The study of PLP-dependent enzymes relies on robust and accurate assay methods to determine their activity and kinetic properties. Below are detailed methodologies for key classes of these enzymes.

Aminotransferase Activity Assay (e.g., Aspartate Aminotransferase - AST)

This protocol is based on a coupled-enzyme assay where the product of the aminotransferase reaction is used as a substrate for a dehydrogenase, leading to a change in NADH absorbance which can be monitored spectrophotometrically.

Materials:

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5)

  • L-Aspartate solution

  • α-Ketoglutarate solution

  • Malate Dehydrogenase (MDH)

  • NADH solution

  • Enzyme sample (e.g., serum, tissue homogenate)

  • Microplate reader or spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare Reagent Mix: In a microcentrifuge tube, prepare a reagent mix containing Assay Buffer, L-Aspartate, NADH, and Malate Dehydrogenase.

  • Sample Preparation: Prepare serial dilutions of the enzyme sample in Assay Buffer.

  • Initiate Reaction: In a 96-well plate, add the enzyme sample to each well. To initiate the reaction, add the Reagent Mix to each well.

  • Kinetic Measurement: Immediately place the plate in the microplate reader and measure the decrease in absorbance at 340 nm every minute for a set period (e.g., 10-20 minutes). The rate of NADH oxidation is directly proportional to the AST activity.

  • Calculation: Calculate the rate of change in absorbance (ΔA340/min). Use the molar extinction coefficient of NADH (6220 M-1cm-1) to convert this rate into enzyme activity units (U/L).

Enzyme_Assay_Workflow cluster_workflow General Enzyme Assay Workflow Prepare_Reagents Prepare Assay Buffer, Substrates, and Co-factors Prepare_Enzyme Prepare Enzyme Sample (e.g., dilutions) Mix_Components Mix Reagents and Initiate Reaction Incubate Incubate at Optimal Temperature and Time Stop_Reaction Stop Reaction (if necessary) Detection Detect Product Formation or Substrate Depletion Data_Analysis Analyze Data and Calculate Enzyme Activity

Amino Acid Decarboxylase Assay

This method often relies on measuring the production of CO2 or the amine product. A common approach is a pH-based assay where the production of an amine leads to an increase in the pH of the medium.

Materials:

  • Decarboxylase Broth (containing a specific amino acid, a pH indicator like bromocresol purple, and glucose)

  • Sterile mineral oil

  • Bacterial culture or purified enzyme

Procedure:

  • Inoculation: Inoculate the decarboxylase broth with the test organism or enzyme.

  • Anaerobic Conditions: Overlay the broth with sterile mineral oil to create an anaerobic environment, which is necessary for the decarboxylase activity of many bacteria.

  • Incubation: Incubate the tubes at the optimal temperature for the organism or enzyme.

  • Observation: Observe the color change of the pH indicator. A change from the initial color (e.g., yellow due to glucose fermentation) to purple indicates a positive result for decarboxylase activity, as the production of the amine raises the pH.

Amino Acid Racemase Assay

This protocol typically involves the separation and quantification of the D- and L-amino acid enantiomers, often by High-Performance Liquid Chromatography (HPLC) after derivatization.

Materials:

  • Buffer (e.g., 50 mM HEPES, pH 8.0)

  • L-amino acid substrate

  • Purified racemase enzyme

  • Quenching solution (e.g., 1 M HCl)

  • Neutralizing solution (e.g., 1 M NaOH)

  • Derivatizing agent (e.g., Marfey's reagent)

  • HPLC system with a chiral column or a standard column after derivatization

Procedure:

  • Reaction Setup: Prepare a reaction mixture containing buffer, the L-amino acid substrate, and the purified enzyme.

  • Incubation: Incubate the reaction at the optimal temperature for a specific time.

  • Quenching: Stop the reaction by adding the quenching solution.

  • Neutralization and Derivatization: Neutralize the reaction mixture and then add the derivatizing agent to create diastereomers that can be separated on a standard C18 HPLC column.

  • HPLC Analysis: Inject the derivatized sample into the HPLC system and separate the D- and L-amino acid derivatives.

  • Quantification: Quantify the peak areas of the D- and L-enantiomers to determine the extent of racemization and calculate the enzyme activity.

Conclusion

This compound, through its conversion to the active coenzyme PLP, is a cornerstone of amino acid metabolism. Its ability to facilitate a wide range of chemical transformations, including transamination, decarboxylation, and racemization, underscores its critical importance in maintaining cellular homeostasis and overall physiological health. The detailed understanding of the mechanisms of PLP-dependent enzymes, supported by quantitative kinetic data and robust experimental protocols, is essential for advancing research in numerous fields, from fundamental biochemistry to the development of novel therapeutics targeting metabolic and neurological disorders. This guide provides a foundational resource for professionals seeking to explore the multifaceted role of this essential vitamin in the complex world of amino acid biochemistry.

References

The Antioxidative Properties of Pyridoxine Hydrochloride in Biological Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridoxine, a vitamer of Vitamin B6, is widely recognized for its essential role in numerous metabolic processes.[1] Emerging evidence has highlighted its significant antioxidative properties, positioning it as a molecule of interest in the mitigation of oxidative stress-related pathologies. This technical guide provides an in-depth exploration of the antioxidative mechanisms of Pyridoxine Hydrochloride in biological systems. It consolidates quantitative data from various studies, details key experimental protocols for assessing its antioxidant efficacy, and visualizes the underlying signaling pathways and experimental workflows. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development investigating the therapeutic potential of this compound as an antioxidant agent.

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to neutralize these reactive intermediates, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and diabetes.[2] this compound, the hydrochloride salt form of pyridoxine, has demonstrated a notable capacity to counteract oxidative damage.[3][4] Its antioxidant activity is attributed to its ability to scavenge free radicals, inhibit lipid peroxidation, and modulate endogenous antioxidant defense systems.[5][6][7] This guide delves into the multifaceted antioxidative properties of this compound, providing a detailed overview of its mechanisms of action and the experimental evidence supporting them.

Mechanisms of Antioxidant Action

The antioxidant capacity of this compound is multifaceted, involving both direct and indirect mechanisms to protect cells from oxidative damage.

Direct Free Radical Scavenging

Pyridoxine has been shown to be an efficient scavenger of various reactive oxygen species.[8] Theoretical and experimental studies have demonstrated its reactivity towards highly reactive hydroxyl radicals (•OH).[9] The primary mechanism involves the abstraction of a hydrogen atom from the hydroxymethyl groups or the phenolic hydroxyl group on the pyridine ring, thereby neutralizing the radical.[9] Additionally, pyridoxine and its derivatives are effective quenchers of singlet oxygen (¹O₂).[10]

Inhibition of Lipid Peroxidation

One of the most detrimental effects of oxidative stress is lipid peroxidation, a process that damages cellular membranes. Pyridoxine has been consistently shown to inhibit lipid peroxidation in various in vitro and in vivo models.[2][11] It can trap intermediate radicals generated during the lipid peroxidation cascade, thereby breaking the chain reaction.[12][13] This protective effect helps maintain the integrity and function of cellular membranes.[3][4]

Modulation of Endogenous Antioxidant Enzymes

Pyridoxine also exerts its antioxidant effects by influencing the activity of endogenous antioxidant enzymes. It has been reported to enhance the activity of key enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).[6][14] These enzymes play a crucial role in detoxifying superoxide radicals and hydrogen peroxide.[15][16] Furthermore, pyridoxine is a critical cofactor in the transsulfuration pathway, which is essential for the synthesis of glutathione (GSH), a major intracellular antioxidant.[17][18]

Activation of the Nrf2/HO-1 Signaling Pathway

Recent studies have elucidated the role of Pyridoxine in modulating cellular signaling pathways involved in the antioxidant response. It has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway.[19] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Upon activation by pyridoxine, Nrf2 translocates to the nucleus and induces the expression of HO-1 and other antioxidant enzymes, thereby bolstering the cell's defense against oxidative stress.[19][20]

Quantitative Data on Antioxidative Effects

The following tables summarize quantitative data from various studies, illustrating the antioxidative efficacy of this compound in different experimental settings.

Table 1: Effect of Pyridoxine on Markers of Oxidative Stress in Human Erythrocytes

Concentration of Pyridoxine (µM)Inhibition of Lipid Peroxidation (MDA level)Inhibition of Protein CarbonylationReference
1Significant decrease57%[2][21]
10Significant decrease66%[2][21]
100Significant decrease74%[2][21]
Oxidative stress was induced by cumene hydroperoxide.

Table 2: Effect of Pyridoxine Supplementation on Tissue Damage Markers in Exercised Rats

Treatment GroupCreatine Kinase (CK) ReductionLactate Dehydrogenase (LDH) ReductionAlanine Aminotransferase (ALT) ReductionReference
Pyridoxine Supplemented34.37%34.74%80.62%[11]
Compared to non-supplemented exercised group.

Table 3: Effect of Pyridoxine on Antioxidant Enzyme Activity in Diabetic Rats

Treatment GroupCatalase (CAT) ActivitySuperoxide Dismutase (SOD) ActivityReference
Pyridoxine Treated Diabetic RatsDecreased by ~50%No significant influence[14]
Pyridoxine administration reduced the adaptive increase in CAT activity seen in diabetic rats, suggesting a reduction in oxidative stress.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to assess the antioxidative properties of this compound.

Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation

This assay measures malondialdehyde (MDA), a major product of lipid peroxidation.

  • Principle: MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored complex, which can be measured spectrophotometrically.

  • Procedure:

    • Prepare erythrocyte ghosts or other biological samples and incubate with an oxidizing agent (e.g., cumene hydroperoxide) in the presence and absence of this compound at various concentrations.[4]

    • Stop the reaction by adding trichloroacetic acid (TCA) to precipitate proteins.

    • Centrifuge the samples and collect the supernatant.

    • Add TBA solution to the supernatant and heat at 95°C for 60 minutes.

    • Cool the samples and measure the absorbance of the pink chromogen at 532 nm.[4]

    • Calculate the concentration of MDA using a standard curve prepared with 1,1,3,3-tetramethoxypropane.

Protein Carbonylation Assay

This assay quantifies the amount of carbonyl groups introduced into proteins as a result of oxidative damage.

  • Principle: Carbonyl groups on proteins react with 2,4-dinitrophenylhydrazine (DNPH) to form stable dinitrophenyl (DNP) hydrazone adducts, which can be detected spectrophotometrically or by immunoblotting.

  • Procedure (Immunodetection):

    • Treat cell lysates or protein samples with an oxidizing agent in the presence and absence of this compound.

    • Derivatize the protein carbonyls by incubating the samples with DNPH solution.

    • Neutralize the reaction with a neutralization solution.

    • Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

    • Block the membrane and then incubate with a primary antibody specific for DNP.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities.[4]

DPPH Radical Scavenging Assay

This assay evaluates the free radical scavenging capacity of an antioxidant.

  • Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance.

  • Procedure:

    • Prepare a stock solution of DPPH in methanol.

    • In a microplate or cuvette, add different concentrations of this compound to the DPPH solution.

    • Incubate the mixture in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

    • Calculate the percentage of scavenging activity using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample.[22][23]

Superoxide Dismutase (SOD) Activity Assay
  • Principle: This assay often utilizes a system that generates superoxide radicals (e.g., xanthine/xanthine oxidase) and a detector molecule that reacts with the superoxide radicals to produce a colored product (e.g., nitroblue tetrazolium, NBT). SOD in the sample competes for the superoxide radicals, thereby inhibiting the color reaction. The degree of inhibition is proportional to the SOD activity.[16][24]

  • Procedure:

    • Prepare tissue homogenates or cell lysates.

    • In a microplate, add the sample, the superoxide-generating system (e.g., xanthine and xanthine oxidase), and the detector molecule (e.g., NBT).

    • Incubate at a specific temperature for a set time.

    • Measure the absorbance at a specific wavelength (e.g., 560 nm for formazan formation from NBT).

    • Calculate the percentage of inhibition and determine the SOD activity by comparing it to a standard.

Catalase (CAT) Activity Assay
  • Principle: This assay measures the decomposition of hydrogen peroxide (H₂O₂) by catalase. The rate of H₂O₂ disappearance can be monitored directly by measuring the decrease in absorbance at 240 nm.[16][24]

  • Procedure:

    • Prepare tissue homogenates or cell lysates.

    • Add the sample to a quartz cuvette containing a phosphate buffer and a known concentration of H₂O₂.

    • Immediately start recording the decrease in absorbance at 240 nm over a specific period.

    • Calculate the catalase activity based on the rate of H₂O₂ decomposition, using the molar extinction coefficient of H₂O₂.

Glutathione Peroxidase (GPx) Activity Assay
  • Principle: This is typically a coupled enzyme assay. GPx reduces an organic hydroperoxide (e.g., cumene hydroperoxide or tert-butyl hydroperoxide) or H₂O₂ using reduced glutathione (GSH) as a cofactor, producing oxidized glutathione (GSSG). The GSSG is then recycled back to GSH by glutathione reductase (GR) with the concomitant oxidation of NADPH to NADP⁺. The decrease in NADPH absorbance at 340 nm is proportional to the GPx activity.[15][24]

  • Procedure:

    • Prepare tissue homogenates or cell lysates.

    • In a cuvette, mix the sample with a reaction mixture containing phosphate buffer, GSH, GR, and NADPH.

    • Initiate the reaction by adding the substrate (e.g., cumene hydroperoxide).

    • Monitor the decrease in absorbance at 340 nm over time.

    • Calculate the GPx activity based on the rate of NADPH oxidation.

Visualization of Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key mechanisms and experimental processes related to the antioxidative properties of this compound.

cluster_0 Cellular Environment Oxidative Stress Oxidative Stress ROS ROS Oxidative Stress->ROS Nrf2_Keap1 Nrf2-Keap1 Complex ROS->Nrf2_Keap1 induces dissociation Pyridoxine Pyridoxine Pyridoxine->Nrf2_Keap1 promotes dissociation Nrf2 Nrf2 Nrf2_Keap1->Nrf2 releases ARE Antioxidant Response Element Nrf2->ARE translocates to nucleus and binds to HO1 HO-1 ARE->HO1 activates transcription of Antioxidant Enzymes Other Antioxidant Enzymes ARE->Antioxidant Enzymes activates transcription of Cellular Protection Cellular Protection HO1->Cellular Protection Antioxidant Enzymes->Cellular Protection

Caption: Nrf2/HO-1 Signaling Pathway Activation by Pyridoxine.

Pyridoxine Pyridoxine Pyridoxine_Radical Pyridoxine Radical (Px•) Pyridoxine->Pyridoxine_Radical donates H• Free_Radical Free Radical (R•) Neutralized_Radical Neutralized Molecule (RH) Free_Radical->Neutralized_Radical accepts H• Pyridoxine_Radical->Pyridoxine is regenerated by Regeneration Regeneration (e.g., by Vitamin C or Glutathione) Regeneration->Pyridoxine_Radical

Caption: Proposed Mechanism of Free Radical Neutralization.

cluster_workflow Experimental Workflow cluster_assays Assay Types Sample_Prep 1. Sample Preparation (e.g., Erythrocytes, Cell Lysate) Induce_OS 2. Induction of Oxidative Stress (e.g., with H₂O₂, Cumene Hydroperoxide) Sample_Prep->Induce_OS Treatment 3. Treatment with Pyridoxine HCl (Varying Concentrations) Induce_OS->Treatment Incubation 4. Incubation Treatment->Incubation Assays 5. Antioxidant Assays Incubation->Assays Data_Analysis 6. Data Analysis and Interpretation Assays->Data_Analysis TBARS TBARS Assays->TBARS Carbonyl_Assay Protein Carbonyl Assays->Carbonyl_Assay Enzyme_Activity SOD, CAT, GPx Assays->Enzyme_Activity Radical_Scavenging DPPH, ABTS Assays->Radical_Scavenging

Caption: In Vitro Antioxidant Activity Assessment Workflow.

Conclusion

This compound exhibits robust and diverse antioxidative properties that are well-supported by a growing body of scientific evidence. Its ability to directly scavenge free radicals, inhibit lipid peroxidation, enhance the endogenous antioxidant defense system, and modulate key signaling pathways like Nrf2/HO-1 underscores its potential as a therapeutic agent in conditions associated with oxidative stress. This technical guide provides a foundational resource for researchers and drug development professionals, offering a consolidated view of the quantitative evidence, detailed experimental protocols, and mechanistic pathways. Further research is warranted to fully elucidate its clinical utility and to develop targeted therapeutic strategies that leverage the antioxidative capacity of this compound.

References

An In-depth Technical Guide to the Chemical Structure and Reactivity of Pyridoxine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridoxine hydrochloride, the hydrochloride salt of pyridoxine, is a vital water-soluble vitamin belonging to the Vitamin B6 group.[1][2] It serves as a crucial precursor to the metabolically active coenzyme, pyridoxal 5'-phosphate (PLP), which plays an indispensable role in a vast array of enzymatic reactions essential for human health.[1][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and reactivity of this compound. It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental protocols, and visualizations to facilitate a deeper understanding of this essential compound.

Chemical Structure and Identification

This compound is chemically designated as 4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol hydrochloride.[4] The molecule consists of a pyridine ring with hydroxyl, methyl, and two hydroxymethyl substituents. The hydrochloride salt form enhances its stability and solubility.

IdentifierValue
Chemical Name 4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol hydrochloride[4]
CAS Number 58-56-0[5]
Molecular Formula C₈H₁₁NO₃·HCl[2][6]
Molecular Weight 205.64 g/mol [2][6][7]
InChI Key ZUFQODAHGAHPFQ-UHFFFAOYSA-N[6]
SMILES Cc1c(c(CO)c(cn1)CO)O.Cl[6]

Physicochemical Properties

This compound is a white or almost white crystalline powder.[8] Its physicochemical properties are critical for its formulation and delivery as a pharmaceutical agent.

PropertyValueSource
Melting Point 202 - 215 °C[8][9]
Solubility Freely soluble in water (approx. 220 mg/mL); Slightly soluble in ethanol (approx. 11 mg/mL); Insoluble in ether and chloroform.[5][8]
pH (aqueous solution) 2.3 - 3.5 (for a 1 in 20 solution)[8]
pKa (Strongest Acidic) 9.4[10]
pKa (Strongest Basic) 5.58[10]
Log P -0.95[10]

Reactivity and Stability

This compound is relatively stable in air but is slowly affected by sunlight.[8] Its stability is influenced by several factors including pH, temperature, and the presence of other substances.

  • pH Stability: Acidic aqueous solutions of this compound are stable, even at elevated temperatures (e.g., 120°C for 30 minutes).[8] However, it is easily destroyed in alkaline solutions.[11]

  • Light Sensitivity: Exposure to light can lead to degradation. Therefore, it should be stored in light-protected containers.[12]

  • Thermal Stability: While pyridoxine itself is heat-resistant, its derivatives, pyridoxal and pyridoxamine, are not.[11] Thermal degradation of pyridoxine can lead to the formation of pyridoxal and o-quinone methide.[13][14]

  • Deliquescence: In powder blends, the presence of moisture, particularly above the deliquescence point, can significantly promote the degradation of pyridoxine, although it is less affected than vitamins B1 and C.[15]

  • Interactions: Pyridoxine can interact with various substances. For instance, its absorption can be decreased in patients with malabsorption syndromes.[16] It can also interact with certain drugs; for example, it can reduce the effect of levodopa.[17] In pharmaceutical formulations, it may interact with excipients, affecting the stability of the final product.

Biological Activity and Signaling Pathways

The biological activity of this compound is primarily attributed to its conversion to pyridoxal 5'-phosphate (PLP). This conversion occurs mainly in the liver through a two-step enzymatic process involving pyridoxal kinase and pyridoxine-5'-phosphate oxidase.[3]

PLP is a coenzyme for over 100 enzymes involved in various metabolic processes, including:

  • Amino Acid Metabolism: PLP is essential for transamination, decarboxylation, and deamination reactions, which are fundamental for the synthesis and catabolism of amino acids.[3][11]

  • Neurotransmitter Synthesis: It is a critical cofactor in the synthesis of several neurotransmitters, such as serotonin, dopamine, and gamma-aminobutyric acid (GABA).[1][3]

  • Heme Synthesis: PLP is involved in the synthesis of heme, a component of hemoglobin.[1]

  • Glycogenolysis: It acts as a coenzyme for glycogen phosphorylase, the enzyme responsible for breaking down glycogen into glucose.[3]

Below is a simplified representation of the metabolic activation of this compound.

pyridoxine_activation Pyridoxine_HCl This compound Pyridoxine Pyridoxine Pyridoxine_HCl->Pyridoxine Dissociation P5P Pyridoxine 5'-Phosphate Pyridoxine->P5P Pyridoxal Kinase PLP Pyridoxal 5'-Phosphate (PLP) (Active Coenzyme) P5P->PLP Pyridoxine-5'-Phosphate Oxidase Enzymes >100 PLP-Dependent Enzymes PLP->Enzymes Cofactor for

Metabolic activation of this compound to PLP.

Experimental Protocols

Synthesis of this compound (Oxazole Method)

A common and efficient method for the synthesis of this compound is the "oxazole" method. An improved version of this method has been reported with a good overall yield.[18]

Workflow for the "Oxazole" Synthesis Method:

oxazole_synthesis Start l-Alanine Esterification Esterification Start->Esterification Cyclization Cyclization Esterification->Cyclization Decarbonylation Decarbonylation Cyclization->Decarbonylation Diels_Alder Diels-Alder Reaction Decarbonylation->Diels_Alder Hydrolysis Hydrolysis Diels_Alder->Hydrolysis Salt_Formation Hydrochloride Salt Formation Hydrolysis->Salt_Formation End This compound Salt_Formation->End

Workflow of the improved "Oxazole" synthesis method.

A detailed, step-by-step protocol for the synthesis is extensive and can be found in specialized organic synthesis literature. The key steps involve the formation of an oxazole intermediate followed by a Diels-Alder reaction to construct the pyridine ring.[18]

Analytical Methods for Quantification

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantification of this compound in various matrices, including bulk drug substances, pharmaceutical formulations, and biological fluids.[19][20]

5.2.1. Reversed-Phase HPLC (RP-HPLC) Method

This method is suitable for the determination of this compound in bulk and tablet dosage forms.

ParameterCondition
Column C18 (e.g., Thermo, 250 x 4.6 mm, 5 µm)
Mobile Phase 0.015 M Potassium Dihydrogen Phosphate (pH 3.0 ± 0.2) : Methanol (70:30, v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm
Injection Volume 30 µL
Retention Time Approximately 3.5 min

Sample Preparation (for tablets):

  • Weigh and powder 20 tablets.

  • Accurately weigh a portion of the powder equivalent to 25 mg of this compound.

  • Dissolve in about 50 mL of water.

  • Filter through a Whatman No. 1 filter paper.

  • Collect the filtrate and washings in a 100 mL volumetric flask and dilute to volume with water.

  • Further dilute as necessary to fall within the calibration range (e.g., 10-50 µg/mL).

5.2.2. Spectrophotometric Method

A simple colorimetric method can also be used for the determination of this compound.[21][22]

Principle: The method is based on the formation of a colored complex when this compound reacts with diazotized dapsone and sulfanilamide in an acidic medium, followed by treatment with a sodium carbonate solution. The absorbance of the resulting orange-colored species is measured.[21]

Reagents:

  • This compound standard solution

  • Dapsone and sulfanilamide working solutions

  • Acid mixture (Trichloroacetic acid and Sulfuric acid)

  • Sodium nitrite solution

  • Sodium carbonate solution

Procedure:

  • To a series of 25 mL graduated flasks, add aliquots of the standard or sample solution.

  • Add the acid mixture and sodium nitrite solution, and allow to stand.

  • Add the diazotized reagent (dapsone or sulfanilamide) and sodium carbonate solution with shaking.

  • Dilute to volume with water and measure the absorbance at the specified wavelength against a reagent blank.

Degradation Pathways

The degradation of pyridoxine can occur through various pathways, depending on the conditions. In biological systems, two main bacterial degradation pathways have been identified.[23][24]

  • Pathway I: Pyridoxine is first oxidized to pyridoxal by pyridoxine 4-oxidase.

  • Pathway II: Pyridoxine is oxidized to 5-pyridoxal by pyridoxine 5-oxidase.

Both pathways eventually lead to the cleavage of the pyridine ring and the formation of smaller molecules.

Simplified Bacterial Degradation Pathways:

degradation_pathways Pyridoxine Pyridoxine Pathway1 Pathway I Pyridoxine->Pathway1 Pathway2 Pathway II Pyridoxine->Pathway2 Pyridoxal Pyridoxal Pathway1->Pyridoxal Pyridoxine 4-oxidase Pyridoxal5 5-Pyridoxal Pathway2->Pyridoxal5 Pyridoxine 5-oxidase Degradation_Products1 Degradation Products (Succinic semialdehyde, etc.) Pyridoxal->Degradation_Products1 Degradation_Products2 Degradation Products (2-hydroxymethyl succinic semialdehyde, etc.) Pyridoxal5->Degradation_Products2

Bacterial degradation pathways of Pyridoxine.

Conclusion

This compound is a well-characterized compound with a rich chemistry and a profound biological significance. A thorough understanding of its structure, physicochemical properties, reactivity, and analytical methodologies is paramount for its effective use in research, pharmaceutical development, and clinical applications. This guide has provided a consolidated resource of technical information to aid professionals in these fields. The presented data and protocols offer a solid foundation for further investigation and application of this essential vitamin.

References

Pyridoxine Hydrochloride's Involvement in Neurotransmitter Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridoxine hydrochloride, a stable form of vitamin B6, is a critical precursor to pyridoxal 5'-phosphate (PLP), an essential coenzyme in a multitude of metabolic pathways. This technical guide provides a comprehensive examination of the pivotal role of PLP in the biosynthesis of key neurotransmitters, including catecholamines (dopamine, norepinephrine, epinephrine), serotonin, and γ-aminobutyric acid (GABA). We delve into the enzymatic mechanisms, present quantitative data on the impact of pyridoxine status on neurotransmitter levels, and provide detailed experimental protocols for relevant assays. This guide incorporates visualizations of the core biochemical pathways and experimental workflows to offer a deeper understanding for researchers, scientists, and professionals engaged in drug development and neuroscience.

Introduction

Vitamin B6 is a collective term for a group of six interconvertible vitamers: pyridoxine, pyridoxal, pyridoxamine, and their phosphorylated forms. This compound is a commonly utilized salt in supplementation and clinical settings due to its stability. The biological significance of these compounds lies in their conversion to the active coenzyme, pyridoxal 5'-phosphate (PLP). PLP is a cofactor for over 140 enzymes, the majority of which are involved in amino acid metabolism.[1] Its participation is indispensable for the synthesis of several critical neurotransmitters that regulate a vast array of physiological and psychological processes, including mood, cognition, and motor control.[2] A deficiency in pyridoxine can precipitate a range of neurological symptoms, from irritability and depression to seizures, underscoring its fundamental role in maintaining central nervous system homeostasis.[3]

The Biochemical Nexus: Pyridoxal 5'-Phosphate in Neurotransmitter Synthesis

The catalytic versatility of PLP is centered on its ability to form a Schiff base with the α-amino group of an amino acid. This covalent linkage within the enzyme's active site allows PLP to act as an electron sink, stabilizing carbanionic intermediates and thereby facilitating a variety of transformations such as decarboxylation and transamination.[4]

Catecholamine Synthesis Pathway

The catecholaminergic neurotransmitters—dopamine, norepinephrine, and epinephrine—are synthesized from the amino acid L-tyrosine. A crucial PLP-dependent step in this pathway is catalyzed by Aromatic L-amino acid decarboxylase (AADC) , also known as DOPA decarboxylase.

  • L-Tyrosine to L-DOPA: The pathway begins with the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) by tyrosine hydroxylase. This is the rate-limiting step and is not dependent on PLP.

  • L-DOPA to Dopamine: AADC, with PLP as an essential cofactor, catalyzes the decarboxylation of L-DOPA to synthesize dopamine.[5] The availability of PLP directly influences the rate of dopamine production.

  • Dopamine to Norepinephrine: Dopamine is subsequently converted to norepinephrine by dopamine β-hydroxylase.

  • Norepinephrine to Epinephrine: The final step is the methylation of norepinephrine to epinephrine by phenylethanolamine N-methyltransferase.

Catecholamine Synthesis Pathway Tyrosine L-Tyrosine LDOPA L-DOPA Tyrosine->LDOPA Tyrosine Hydroxylase AADC_PLP AADC (PLP-dependent) LDOPA->AADC_PLP Dopamine Dopamine Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β-hydroxylase Epinephrine Epinephrine Norepinephrine->Epinephrine PNMT AADC_PLP->Dopamine

Caption: Role of PLP in the catecholamine synthesis pathway.

Serotonin Synthesis Pathway

Serotonin (5-hydroxytryptamine), a critical regulator of mood, sleep, and appetite, is synthesized from the essential amino acid L-tryptophan. This pathway also involves the PLP-dependent enzyme Aromatic L-amino acid decarboxylase (AADC) .

  • L-Tryptophan to 5-HTP: The initial and rate-limiting step is the hydroxylation of L-tryptophan to 5-hydroxytryptophan (5-HTP), catalyzed by tryptophan hydroxylase. This step is not PLP-dependent.

  • 5-HTP to Serotonin: AADC, utilizing PLP as a cofactor, decarboxylates 5-HTP to form serotonin.[2]

Serotonin Synthesis Pathway Tryptophan L-Tryptophan HTP 5-Hydroxytryptophan (5-HTP) Tryptophan->HTP Tryptophan Hydroxylase AADC_PLP AADC (PLP-dependent) HTP->AADC_PLP Serotonin Serotonin (5-HT) AADC_PLP->Serotonin

Caption: Role of PLP in the serotonin synthesis pathway.

GABA Synthesis Pathway

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system. It is synthesized from the excitatory neurotransmitter glutamate in a single enzymatic step.

  • Glutamate to GABA: The conversion of glutamate to GABA is catalyzed by the enzyme glutamate decarboxylase (GAD) , which is critically dependent on PLP as a cofactor.[6] The activity of GAD is a key determinant of the brain's inhibitory tone.

GABA Synthesis Pathway Glutamate Glutamate GAD_PLP GAD (PLP-dependent) Glutamate->GAD_PLP GABA GABA GAD_PLP->GABA HPLC-ECD Workflow Tissue Brain Tissue Sample Homogenize Homogenization in Perchloric Acid Tissue->Homogenize Centrifuge1 Centrifugation (14,000 rpm, 15 min, 4°C) Homogenize->Centrifuge1 Supernatant1 Collect Supernatant Centrifuge1->Supernatant1 Centrifuge2 Repeat Centrifugation Supernatant1->Centrifuge2 Supernatant2 Collect Final Supernatant Centrifuge2->Supernatant2 Inject Inject into HPLC-ECD System Supernatant2->Inject Analyze Chromatographic Separation and Electrochemical Detection Inject->Analyze Quantify Quantification against Standard Curve Analyze->Quantify

References

A Technical Guide to the Biological Conversion of Pyridoxine Hydrochloride to Pyridoxal 5'-Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin B6 is a water-soluble vitamin essential for a vast array of metabolic processes in the human body. It exists as a group of six chemically related compounds, or "vitamers," which include pyridoxine (PN), pyridoxal (PL), pyridoxamine (PM), and their phosphorylated forms.[1][2] The biologically active coenzyme form is pyridoxal 5'-phosphate (P5P), which is a critical cofactor for over 140 distinct enzymatic reactions.[2][3][[“]] These reactions are fundamental to cellular function, encompassing amino acid, carbohydrate, and lipid metabolism, as well as the synthesis of neurotransmitters and hemoglobin.[2][5] Pyridoxine hydrochloride is the most common and stable form used in dietary supplements.[1] Upon ingestion, it dissociates, making pyridoxine available for absorption and subsequent intracellular conversion to the active P5P.

This technical guide provides an in-depth examination of the core biochemical pathway, key enzymes, and relevant experimental methodologies for the biological conversion of pyridoxine to pyridoxal 5'-phosphate. Understanding this pathway is crucial for research in nutrition, metabolic diseases, and for the development of therapeutics targeting vitamin B6-dependent processes.

Core Biochemical Pathway: The Vitamin B6 Salvage Pathway

Humans cannot synthesize vitamin B6 de novo and must obtain it from dietary sources. The conversion of dietary pyridoxine into the active coenzyme P5P occurs via a two-step enzymatic process known as the salvage pathway.[3][6][7] This pathway primarily takes place in the cytoplasm of cells, with the liver being the main site for B6 metabolism.[5][8]

  • Phosphorylation: The first step involves the phosphorylation of pyridoxine. The enzyme Pyridoxal Kinase (PLK) , also known as PDXK, catalyzes the transfer of a phosphate group from ATP to pyridoxine, forming pyridoxine 5'-phosphate (PNP).[2][9][10] This reaction requires a divalent metal cation, such as Mg²⁺ or Zn²⁺, as a cofactor.[11]

  • Oxidation: The second and rate-limiting step is the oxidation of PNP to P5P.[12][13][14] This reaction is catalyzed by Pyridoxine-5'-phosphate Oxidase (PNPOx) , a flavin mononucleotide (FMN)-dependent enzyme.[15][16] PNPOx oxidizes the 4'-hydroxyl group of PNP to an aldehyde, yielding the active P5P.[7] This process uses molecular oxygen and produces hydrogen peroxide as a byproduct.[16][17]

The resulting P5P is then utilized by numerous apo-enzymes to form catalytically active holoenzymes, playing its vital role in cellular metabolism.[15][18]

P5P_Synthesis_Pathway cluster_0 cluster_2 PN_HCl Pyridoxine Hydrochloride PN Pyridoxine (PN) PN_HCl->PN Dissociation (in vivo) PNP Pyridoxine 5'-Phosphate (PNP) PN->PNP Phosphorylation P5P Pyridoxal 5'-Phosphate (P5P) (Active Coenzyme) PNP->P5P Oxidation PLK Pyridoxal Kinase (PLK) ADP_out ADP PLK->ADP_out PNPOx Pyridoxine-5'-Phosphate Oxidase (PNPOx) (Rate-Limiting Step) H2O2_out H₂O₂ PNPOx->H2O2_out ATP_in ATP ATP_in->PLK O2_in O₂ O2_in->PNPOx Experimental_Workflow cluster_prep Sample Preparation cluster_assay Enzyme Activity Assays cluster_analysis Analysis TISSUE Tissue or Cell Culture LYSATE Homogenization / Lysis TISSUE->LYSATE SUPERNATANT Centrifugation (Clarified Lysate) LYSATE->SUPERNATANT PLK_ASSAY PLK Activity Assay (Substrates: PN + ATP) SUPERNATANT->PLK_ASSAY Add Lysate PNPOX_ASSAY PNPOx Activity Assay (Substrates: PNP + FMN) SUPERNATANT->PNPOX_ASSAY Add Lysate HPLC HPLC Analysis (Quantify PNP, P5P) PLK_ASSAY->HPLC Measure Product PNPOX_ASSAY->HPLC Measure Product DATA Data Interpretation (Calculate specific activity: nmol/min/mg protein) HPLC->DATA

References

Methodological & Application

Application Notes & Protocols: Spectrophotometric Assay for Pyridoxine Hydrochloride Concentration Determination

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyridoxine, also known as vitamin B6, is a water-soluble vitamin crucial for various metabolic processes in the human body. It plays a vital role as a coenzyme in the metabolism of amino acids, glucose, and lipids. Accurate quantification of Pyridoxine Hydrochloride in pharmaceutical formulations and research samples is essential for quality control and developmental studies. Spectrophotometry offers a simple, cost-effective, and rapid method for this purpose. This document provides detailed application notes and protocols for several spectrophotometric methods for the determination of this compound concentration.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of different spectrophotometric methods for this compound determination.

Table 1: Method Comparison based on Reaction Principle

Method PrincipleReagent(s)Wavelength (λmax)Linearity Range (µg/mL)Molar Absorptivity (L·mol⁻¹·cm⁻¹)
Charge-Transfer ComplexationChloranil550 nm0.5 - 381.9 x 10³
Oxidative Coupling4-Aminoantipyrine, Ammonium Persulphate420 nm0 - 250 µg (total)5.41 x 10³[1]
Azo Dye FormationDiazotized Dapsone and Sulfanilamide465 nm1 - 72.1 x 10⁴ (Sulfanilamide), 2.6 x 10⁴ (Dapsone)[2]
Azo Dye FormationDiazotized p-Nitroaniline480 nm--
Azo Dye FormationDiazotized 2,4-dinitroaniline, Hg²⁺545 nm0.8 - 15 (in butan-1-ol)3.7 x 10⁴[3]
Metal ComplexationFerric (III) ions465 nm2 - 28[4][5]0.534 x 10⁴[4][5]
Indophenol Formation2,6-Dichloroquinone-chlorimide650 nm--
Indirect MethodHg(SCN)₂, Ferric (III) ions460 nm2 - 28[6]0.729 x 10⁴[6]

Table 2: Performance Characteristics of Selected Methods

MethodLinearity (µg/mL)Correlation Coefficient (r²)Relative Standard Deviation (RSD)Remarks
Fe(III) Complexation 2 - 28[4][5]-< 2.0% (n=10)[4][5]Simple, direct method at room temperature.[4][5]
Charge-Transfer with Chloranil 0.5 - 38[7]--Rapid and simple, suitable for routine analysis.[7]
Azo Dye with Diazotized Dapsone/Sulfanilamide 1 - 7[2]--High molar absorptivity, indicating good sensitivity.[2]
Indirect Method with Hg(SCN)₂/Fe(III) 2 - 28[6]0.997[6]< 1.6% (n=10)[6]Based on the reaction of the chloride ion.[6]

Experimental Protocols

Method 1: Determination of this compound using Ferric (III) Chloride

This method is based on the formation of a stable, red-colored complex between this compound and ferric (III) ions in an acidic medium. The absorbance of the resulting complex is measured at 465 nm.[4][5][8]

1. Materials and Reagents

  • This compound (analytical standard)

  • Ferric Chloride (FeCl₃) or Ferric Ammonium Sulfate (NH₄Fe(SO₄)₂·12H₂O)[4][5]

  • Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)[5]

  • Potassium Hydrogen Phthalate (for buffer preparation)[5]

  • Distilled or deionized water

  • Volumetric flasks (10 mL, 25 mL, 100 mL)

  • Pipettes

  • UV-Vis Spectrophotometer

2. Preparation of Solutions

  • Standard this compound Solution (100 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in distilled water in a 100 mL volumetric flask. Make up the volume to the mark with distilled water.

  • Ferric (III) Solution (e.g., 1% w/v): Dissolve 1 g of Ferric Ammonium Sulfate in distilled water containing a few drops of concentrated sulfuric acid to prevent hydrolysis, and dilute to 100 mL with distilled water.[5]

  • pH 3.0 Buffer: Prepare by mixing appropriate volumes of 0.1 M HCl and 0.1 M potassium hydrogen phthalate.[5]

3. Experimental Procedure

  • Calibration Curve:

    • Pipette aliquots of the standard this compound solution (ranging from 0.2 mL to 2.8 mL of the 100 µg/mL stock) into a series of 10 mL volumetric flasks to obtain final concentrations of 2, 4, 8, 12, 16, 20, 24, and 28 µg/mL.[4][5]

    • To each flask, add a specific volume of the pH 3.0 buffer (e.g., 0.5 mL) and the Ferric (III) solution (e.g., 1-2 mL).[4][5]

    • Dilute to the mark with distilled water and mix well.

    • Allow the reaction to proceed at room temperature for a specified time (e.g., 5-10 minutes) for color development.

    • Measure the absorbance of each solution at 465 nm against a reagent blank (containing all components except this compound).

    • Plot a graph of absorbance versus concentration to obtain the calibration curve.

  • Sample Analysis:

    • Prepare a solution of the sample containing this compound in distilled water. The expected concentration should fall within the linear range of the assay.

    • Treat an aliquot of the sample solution in the same manner as the standards.

    • Measure the absorbance of the sample solution at 465 nm.

    • Determine the concentration of this compound in the sample from the calibration curve.

4. Signaling Pathway and Experimental Workflow

Fe_Complexation_Workflow cluster_prep Solution Preparation cluster_cal Calibration Curve cluster_sample Sample Analysis cluster_calc Concentration Determination A Prepare Pyridoxine HCl Standard Stock Solution D Create Serial Dilutions of Pyridoxine HCl Standards A->D B Prepare Fe(III) Reagent Solution E Add Buffer and Fe(III) Reagent B->E C Prepare pH 3.0 Buffer C->E D->E Aliquots F Incubate at Room Temperature E->F G Measure Absorbance at 465 nm F->G H Plot Absorbance vs. Concentration G->H L Calculate Pyridoxine HCl Concentration from Calibration Curve H->L I Prepare Sample Solution J Treat Sample as Standards (Add Buffer and Fe(III) Reagent) I->J K Measure Sample Absorbance at 465 nm J->K K->L

Caption: Workflow for Pyridoxine HCl determination by Fe(III) complexation.

Method 2: Charge-Transfer Complexation with Chloranil

This method is based on the reaction of Pyridoxine as an n-electron donor with chloranil as a π-acceptor in a basic medium to form a colored charge-transfer complex with a maximum absorbance at 550 nm.[7]

1. Materials and Reagents

  • This compound

  • Chloranil

  • Sodium Bicarbonate (NaHCO₃)

  • Acetonitrile

  • Distilled water

  • Volumetric flasks

  • Pipettes

  • UV-Vis Spectrophotometer

2. Preparation of Solutions

  • This compound Stock Solution (100 µg/mL): Dissolve 10 mg of pure this compound in a small amount of water in a 100 mL volumetric flask and make up the volume with acetonitrile.[7]

  • Chloranil Solution (0.2% w/v): Freshly prepare by dissolving 0.2 g of chloranil in 100 mL of acetonitrile.[7]

  • Sodium Bicarbonate Solution (2 M): Dissolve an appropriate amount of sodium bicarbonate in distilled water.[7]

3. Experimental Procedure

  • Reaction and Measurement:

    • In a 10 mL volumetric flask, take an aliquot of the this compound solution (to give a final concentration in the range of 0.5-38 µg/mL).

    • Add 1 mL of 2 M sodium bicarbonate solution and shake for one minute.[7]

    • Add 2.5 mL of the 0.2% chloranil solution. A colored product will form instantaneously.[7]

    • Dilute the mixture to 10 mL with acetonitrile.

    • Measure the absorbance at 550 nm against a reagent blank.

4. Logical Relationship Diagram

Chloranil_Reaction Pyridoxine_HCl Pyridoxine HCl (in Acetonitrile/Water) Pyridoxine_Base Pyridoxine Base (n-electron donor) Pyridoxine_HCl->Pyridoxine_Base + NaHCO₃ (Basic Medium) NaHCO3 2M Sodium Bicarbonate Complex Colored Charge-Transfer Complex Pyridoxine_Base->Complex + Chloranil Chloranil Chloranil (π-acceptor) Measurement Measure Absorbance at 550 nm Complex->Measurement

Caption: Reaction scheme for the charge-transfer complexation method.

Interferences

For the Fe(III) complexation method, common excipients found in pharmaceutical preparations generally do not interfere.[4] Similarly, for the charge-transfer complexation method with chloranil, common excipients have been shown not to interfere with the determination.[7] In methods involving diazotization, other vitamins like thiamine hydrochloride and cyanocobalamin, as well as excipients such as starch and talc, have been reported not to interfere.[2][9] However, ascorbic acid can interfere in some oxidative coupling reactions, but its interference can be eliminated by pre-separation.[1]

Conclusion

The spectrophotometric methods described provide simple, rapid, and reliable means for the quantification of this compound. The choice of method may depend on the specific application, the required sensitivity, and the available instrumentation and reagents. The provided protocols and data serve as a valuable resource for researchers and professionals in the field of pharmaceutical analysis and development.

References

Application of Pyridoxine Hydrochloride in Plant Tissue Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridoxine hydrochloride, a salt of pyridoxine, is the most common form of vitamin B6 used in scientific research and supplementation. In the realm of plant tissue culture, it is a frequently incorporated vitamin in various basal media formulations, most notably Murashige and Skoog (MS) medium.[1][2] While not always considered essential for the in vitro growth of all plant species, its inclusion is widespread due to its involvement in numerous metabolic pathways crucial for plant development.[3][4] this compound acts as a coenzyme in a wide array of biochemical reactions, including amino acid, carbohydrate, and lipid metabolism. Furthermore, emerging research highlights its role as a potent antioxidant, contributing to plant stress tolerance.

This document provides detailed application notes and protocols for the use of this compound in plant tissue culture media, tailored for researchers, scientists, and professionals in drug development who utilize plant-derived compounds.

Role of this compound in Plant Tissue Culture

This compound serves several key functions when included in plant tissue culture media:

  • Metabolic Coenzyme: As a precursor to the active coenzyme form, pyridoxal 5'-phosphate (PLP), it is integral to the activity of a vast number of enzymes. These enzymes catalyze essential reactions in amino acid biosynthesis and transformations, which are the building blocks of proteins.

  • Growth and Development: Adequate levels of vitamin B6 are critical for normal plant growth and development. Studies have shown its importance in post-embryonic root development, involving both cell division and elongation.

  • Stress Tolerance: Pyridoxine has been identified as a potent antioxidant in plants. It can help mitigate the damaging effects of reactive oxygen species (ROS) that are often generated in response to in vitro culture stresses such as high light, osmotic stress, and oxidative stress. This protective role can lead to improved culture health and viability.

  • Secondary Metabolite Production: The metabolic pathways leading to the synthesis of many secondary metabolites, which are often the focus of drug development from plant sources, are dependent on enzymes that require PLP as a cofactor. Supplementing the medium with this compound can potentially influence the production of these valuable compounds. In embryogenic callus of date palm, a concentration of 0.5 mg/L this compound was found to be the most effective for the production of amino acids and indoles.

Data Presentation: Effects of this compound on In Vitro Plant Growth

The optimal concentration of this compound can vary significantly depending on the plant species, the specific cultivar, and the intended outcome of the tissue culture (e.g., shoot proliferation, rooting, callus induction). Below are tables summarizing quantitative data from studies on the effects of varying this compound concentrations on different plant species.

Table 1: Effect of this compound on Shoot Proliferation of Potato (Solanum tuberosum)

Plant Species/CultivarPyridoxine HCl (mg/L)Other Vitamins (mg/L)Plant Growth Regulators (mg/L)Growth ParameterResult
Solanum tuberosum cv. Agria0.5Thiamine-HCl (0.1), Nicotinic acid (0.5)BAP (0.0, 2.0, 4.0)Number of lateral shootsMaximum lateral shoots with 50 mg/L Pyridoxine-HCl, 10 mg/L Thiamine-HCl, 50 mg/L Nicotinic acid, and 4.0 mg/L BAP.[2][5]
Solanum tuberosum cv. Agria50Thiamine-HCl (10), Nicotinic acid (50)BAP (0.0, 2.0, 4.0)Number of lateral shootsMaximum lateral shoots with 50 mg/L Pyridoxine-HCl, 10 mg/L Thiamine-HCl, 50 mg/L Nicotinic acid, and 4.0 mg/L BAP.[2][5]
Solanum tuberosum cv. Desiree & Mozart0.6Thiamine (0.3), Nicotinic acid (3.0)-Number of leaves/explantHighest number of leaves (10.50) in cv. Mozart with 0.6 mg/L pyridoxine.[4]

Table 2: Effect of this compound on Secondary Metabolite Production in Date Palm (Phoenix dactylifera) Callus

Plant SpeciesPyridoxine HCl (mg/L)Growth ParameterResult
Phoenix dactylifera0.5Total amino acids and indolesMost effective concentration for production.
Phoenix dactylifera1.0Total amino acids and indolesLess effective than 0.5 mg/L.
Phoenix dactylifera2.0Total amino acids and indolesLess effective than 0.5 mg/L.

Experimental Protocols

Protocol 1: Preparation of a Vitamin Stock Solution (100x) for Plant Tissue Culture Media

This protocol describes the preparation of a 100x concentrated vitamin stock solution containing this compound, nicotinic acid, and thiamine hydrochloride, which are commonly used in MS medium.

Materials:

  • This compound

  • Nicotinic acid

  • Thiamine hydrochloride

  • Glycine

  • Myo-inositol

  • Distilled or deionized water

  • Sterile filter (0.22 µm) and syringe

  • Sterile storage bottles

  • Analytical balance

  • Magnetic stirrer and stir bar

  • Volumetric flasks (100 mL and 1000 mL)

Procedure:

  • Weighing Components: Accurately weigh the following components for a 100 mL stock solution (for a final 1x concentration in the medium):

    • This compound: 50 mg

    • Nicotinic acid: 50 mg

    • Thiamine hydrochloride: 10 mg

    • Glycine: 200 mg

  • Dissolving Components:

    • Add approximately 70 mL of distilled water to a 100 mL beaker with a magnetic stir bar.

    • While stirring, add the weighed vitamins and glycine to the water.

    • Stir until all components are completely dissolved. Gentle warming (35-37 °C) may be applied to aid dissolution.

  • Adjusting Volume:

    • Once dissolved, transfer the solution to a 100 mL volumetric flask.

    • Rinse the beaker with a small amount of distilled water and add the rinsing to the volumetric flask to ensure all components are transferred.

    • Bring the final volume to 100 mL with distilled water.

  • Sterilization and Storage:

    • Sterilize the vitamin stock solution by passing it through a 0.22 µm syringe filter into a sterile storage bottle.

    • Label the bottle with the name of the solution ("100x Vitamin Stock"), the date of preparation, and your initials.

    • Store the stock solution in a refrigerator at 2-8°C for short-term use (up to a month) or at -20°C for long-term storage.

Note on Myo-inositol: Myo-inositol is often included in vitamin stock solutions. However, due to its higher required concentration (typically 100 mg/L in the final medium), it is often prepared as a separate stock or added directly to the medium before autoclaving.

Protocol 2: In Vitro Shoot Proliferation of Potato (Solanum tuberosum) with Varying this compound Concentrations

This protocol is adapted from studies on potato micropropagation and is designed to assess the effect of different this compound concentrations on shoot proliferation.[2][5]

Materials:

  • In vitro grown potato plantlets (e.g., cv. Agria)

  • MS basal medium with vitamins

  • Sucrose

  • Agar or other gelling agent

  • This compound

  • 6-Benzylaminopurine (BAP)

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

  • Sterile culture vessels (e.g., test tubes or Magenta boxes)

  • Sterile distilled water

  • Autoclave

  • Laminar flow hood

  • Standard tissue culture tools (forceps, scalpels)

Experimental Design:

  • Control Group: MS medium with standard vitamin concentrations (e.g., 0.5 mg/L pyridoxine HCl).

  • Treatment Groups: MS medium with varying concentrations of pyridoxine HCl (e.g., 0.1, 1.0, 10.0, 50.0 mg/L).

  • Each treatment should be tested with and without the addition of a cytokinin like BAP (e.g., 2.0 or 4.0 mg/L) to observe interactive effects.

  • Include at least 10-15 replicates per treatment.

Procedure:

  • Media Preparation:

    • Prepare MS basal medium according to the manufacturer's instructions, omitting the standard vitamin mix if you are preparing your own.

    • Add 30 g/L sucrose and dissolve.

    • Add the appropriate concentrations of this compound and other vitamins (thiamine and nicotinic acid can be kept constant or varied as part of the experiment) from your stock solutions.

    • Add the desired concentration of BAP for the respective treatment groups.

    • Adjust the pH of the medium to 5.7-5.8 using 0.1 N HCl or 0.1 N NaOH.

    • Add the gelling agent (e.g., 8 g/L agar) and heat to dissolve.

    • Dispense the medium into culture vessels.

    • Autoclave the medium at 121°C and 15 psi for 15-20 minutes.

  • Explant Preparation and Inoculation:

    • Under sterile conditions in a laminar flow hood, take healthy in vitro potato plantlets.

    • Excise nodal segments (approximately 1 cm long with one axillary bud) to be used as explants.

    • Inoculate one nodal segment per culture vessel, ensuring the node is in contact with the medium.

  • Incubation:

    • Incubate the cultures in a growth chamber at 25 ± 2°C with a 16-hour photoperiod provided by cool white fluorescent lights.

  • Data Collection and Analysis:

    • After 4-6 weeks, record the following data for each explant:

      • Number of new shoots proliferated.

      • Length of the longest shoot (cm).

      • Number of nodes on the main shoot.

      • Fresh weight of the plantlet (mg).

      • Rooting percentage and number of roots.

    • Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine the significance of the differences between treatments.

Visualizations

Vitamin B6 (Pyridoxine) de Novo Biosynthesis Pathway in Plants

The de novo biosynthesis of vitamin B6 in plants is a cytosolic process that differs from the pathway found in E. coli. It primarily involves two enzymes, PDX1 and PDX2, and utilizes intermediates from the pentose phosphate pathway and glycolysis.

pyridoxine_biosynthesis cluster_substrates Precursors cluster_products Products R5P Ribose 5-phosphate / Ribulose 5-phosphate (from Pentose Phosphate Pathway) PDX1 PDX1 (PLP Synthase) R5P->PDX1 substrate G3P Glyceraldehyde 3-phosphate / Dihydroxyacetone phosphate (from Glycolysis) G3P->PDX1 substrate Gln Glutamine PDX2 PDX2 (Glutaminase) Gln->PDX2 substrate Glu Glutamate PDX2->Glu product NH3 Ammonia (NH3) PDX2->NH3 product PLP Pyridoxal 5'-phosphate (PLP) PDX1->PLP product NH3->PDX1 substrate

Caption: De novo biosynthesis pathway of Pyridoxal 5'-phosphate (PLP) in plants.

Experimental Workflow for Assessing this compound Effects

The following diagram outlines the general workflow for an experiment designed to evaluate the impact of different concentrations of this compound on plant tissue culture.

experimental_workflow start Start: Define Objectives and Experimental Design media_prep Media Preparation with Varying Pyridoxine HCl Concentrations start->media_prep explant_prep Explant Preparation and Inoculation media_prep->explant_prep incubation Incubation under Controlled Environmental Conditions explant_prep->incubation data_collection Data Collection (e.g., Shoot number, length, weight) incubation->data_collection analysis Statistical Analysis of Data data_collection->analysis results Interpretation of Results and Conclusion analysis->results

Caption: General experimental workflow for studying pyridoxine HCl effects.

Conclusion

This compound is a valuable component of plant tissue culture media, contributing to fundamental metabolic processes and enhancing stress resilience. While standard media formulations provide a general guideline for its use, empirical testing is crucial to determine the optimal concentration for a specific plant species and desired outcome. The protocols and data presented here offer a foundation for researchers to design and conduct experiments to optimize their plant tissue culture systems, which is particularly relevant for applications in drug development and the production of high-value secondary metabolites.

References

Application Notes and Protocols for Preparing Stable Pyridoxine Hydrochloride Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines and protocols for the preparation of stable Pyridoxine Hydrochloride (Vitamin B6) solutions for various experimental applications. Adherence to these protocols is crucial for ensuring the accuracy and reproducibility of research findings.

Introduction to this compound Stability

This compound, a common form of Vitamin B6, is a water-soluble vitamin essential for numerous metabolic processes.[1][2] However, its stability in aqueous solutions is influenced by several factors, primarily pH, light, temperature, and the presence of oxidizing agents.[3][4][5][6] Understanding these factors is critical for preparing solutions that maintain their integrity throughout the course of an experiment. This compound is generally more stable in acidic conditions and is susceptible to degradation in neutral or alkaline environments and when exposed to light.[5][7][8]

Factors Affecting this compound Solution Stability

The stability of this compound solutions is paramount for reliable experimental outcomes. The primary factors influencing its degradation are outlined below.

pH

The pH of the solution is a critical determinant of this compound stability. It exhibits maximum stability in the acidic pH range of 2.4 to 3.5.[3][4] As the pH increases towards neutrality and alkalinity, the rate of degradation significantly increases.[5][8] For instance, a 5% aqueous solution of this compound has a pH of approximately 2.4-3.0.[9]

Light

Exposure to light, particularly UV radiation, can lead to the photodegradation of this compound.[4][6][7] Therefore, it is imperative to protect solutions from light by using amber-colored vessels or by wrapping containers with aluminum foil.[6][10] Studies have shown significant retention of pyridoxine when protected from regular laboratory light.[7]

Temperature

Elevated temperatures accelerate the degradation of this compound.[11][12] Solutions should be stored at recommended cool temperatures to minimize thermal degradation. The degradation process generally follows first-order kinetics.[11][12]

Oxidizing Agents

This compound is incompatible with oxidizing agents, which can lead to its chemical degradation.[2][6] Contact with such agents should be avoided during solution preparation and storage.

graph "Factors_Affecting_Pyridoxine_Hydrochloride_Stability" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];

subgraph "cluster_factors" { label="Degradation Factors"; style="filled"; color="#FFFFFF"; node [fillcolor="#FBBC05", fontcolor="#202124"]; "pH" [shape=ellipse]; "Light" [shape=ellipse]; "Temperature" [shape=ellipse]; "Oxidizing Agents" [shape=ellipse]; }

subgraph "cluster_solution" { label="Pyridoxine HCl Solution"; style="filled"; color="#FFFFFF"; node [shape=rectangle, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Pyridoxine_HCl_Solution" [label="Stable Pyridoxine\nHydrochloride Solution"]; }

"pH" -> "Pyridoxine_HCl_Solution" [color="#EA4335", label="High pH\n(alkaline/neutral)\ndegrades"]; "Light" -> "Pyridoxine_HCl_Solution" [color="#EA4335", label="UV/Light exposure\ndegrades"]; "Temperature" -> "Pyridoxine_HCl_Solution" [color="#EA4335", label="High temperature\ndegrades"]; "Oxidizing Agents" -> "Pyridoxine_HCl_Solution" [color="#EA4335", label="Oxidation\ndegrades"];

subgraph "cluster_stabilizers" { label="Stabilizing Conditions"; style="filled"; color="#FFFFFF"; node [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Acidic_pH" [label="Acidic pH\n(e.g., pH 2.4-3.5)", shape=ellipse]; "Light_Protection" [label="Light Protection\n(Amber vials)", shape=ellipse]; "Low_Temperature" [label="Low Temperature\n(Refrigeration)", shape=ellipse]; "Inert_Atmosphere" [label="Avoid Oxidants", shape=ellipse]; }

"Acidic_pH" -> "Pyridoxine_HCl_Solution" [color="#34A853", label="stabilizes"]; "Light_Protection" -> "Pyridoxine_HCl_Solution" [color="#34A853", label="stabilizes"]; "Low_Temperature" -> "Pyridoxine_HCl_Solution" [color="#34A853", label="stabilizes"]; "Inert_Atmosphere" -> "Pyridoxine_HCl_Solution" [color="#34A853", label="stabilizes"]; }

Figure 1: Factors influencing the stability of this compound solutions.

Quantitative Stability Data

The following tables summarize the degradation kinetics of this compound under various conditions.

Table 1: Thermal Degradation of this compound in a Dehydrated Model Food System [11]

Temperature (°C)First-Order Rate Constant (min⁻¹)
1551.74 x 10⁻²
1705.22 x 10⁻²
18516.88 x 10⁻²
20048.95 x 10⁻²

Table 2: Photostability of Pyridoxine Solutions under Regular Laboratory Light [7]

pHExposure Time (hr)Pyridoxine Retention (%)
4.5897
7.01566

Table 3: Stability of this compound (25 mg/mL) Suspensions in Commercial Vehicles [10]

Storage ConditionVehicleDuration (days)Percent Remaining
25°COral Mix91> 94.2%
4°COral Mix91> 94.2%
25°COral Mix SF91> 94.2%
4°COral Mix SF91> 94.2%

Experimental Protocols

General Recommendations for Preparation and Storage
  • Solvent: Use sterile, pyrogen-free Water for Injection (WFI), sterile saline, or an appropriate sterile buffer with an acidic pH. This compound is freely soluble in water.[5]

  • pH Adjustment: For maximum stability, adjust the pH of the final solution to a range of 2.4-3.5 using a minimal amount of a non-reactive, sterile acidic buffer (e.g., citrate or phosphate buffer, though compatibility should be verified).[4][13]

  • Light Protection: Always prepare and store solutions in amber-colored glassware or polypropylene tubes, or wrap clear containers with aluminum foil to protect from light.[6][10][14]

  • Sterilization: For sterile applications, filter-sterilize the final solution through a 0.22 µm syringe filter. Autoclaving is generally not recommended due to the potential for heat-induced degradation.

  • Storage: Store stock solutions at 2-8°C. For long-term storage, aliquots can be stored at -20°C or -80°C to minimize freeze-thaw cycles.[15] A 100 mg/mL injection has been shown to be stable for at least 180 days when stored at 25°C in polypropylene syringes.[16][17]

Protocol for Preparing a Stock Solution for Cell Culture

This compound is a common supplement in cell culture media.

  • Materials:

    • This compound powder (cell culture grade)[1]

    • Sterile, cell culture grade water or phosphate-buffered saline (PBS)

    • Sterile 0.22 µm syringe filter

    • Sterile, light-protecting storage tubes (e.g., amber cryovials)

  • Procedure:

    • In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder.

    • Dissolve the powder in sterile water or PBS to a desired stock concentration (e.g., 10 mg/mL). Ensure complete dissolution.

    • Filter-sterilize the solution using a 0.22 µm syringe filter into a sterile container.

    • Aliquot the sterile stock solution into light-protecting tubes.

    • Label the aliquots clearly with the name, concentration, and date of preparation.

    • Store the aliquots at -20°C for long-term use. A working stock can be kept at 2-8°C for short-term use (up to one month, stability should be verified).

graph "Cell_Culture_Solution_Workflow" { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.4, fontname="Arial", fontsize=12, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];

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Figure 2: Workflow for preparing Pyridoxine HCl solution for cell culture.

Protocol for Preparing a Solution for Animal Studies (Oral Gavage)
  • Materials:

    • This compound powder (pharmaceutical grade or equivalent)

    • Sterile water or a suitable vehicle (e.g., 0.9% saline)

    • pH meter and sterile pH adjustment solutions (e.g., sterile HCl or NaOH, used sparingly)

    • Sterile, light-protecting storage bottle

  • Procedure:

    • Calculate the required amount of this compound based on the desired dosage and the total volume of the solution.

    • Weigh the this compound powder and dissolve it in the chosen vehicle.

    • Gently warm the solution if necessary to aid dissolution, but avoid high temperatures.

    • After cooling to room temperature, measure the pH of the solution. If necessary, adjust the pH to be within the stable range (pH 2.4-3.5) using a minimal amount of sterile acid or base.

    • Transfer the final solution to a sterile, amber-colored bottle.

    • Store the solution at 2-8°C and protect it from light. Prepare fresh solutions regularly, depending on the stability data for the specific formulation. For a 25 mg/mL suspension, stability has been demonstrated for up to 91 days at 4°C.[10]

Protocol for Stability-Indicating HPLC Method

A reversed-phase high-performance liquid chromatography (RP-HPLC) method is commonly used to assess the stability of this compound.[5][18][19][20]

  • Chromatographic Conditions (Example): [5]

    • Column: C18 column (e.g., 250 x 4.6 mm, 5 µm)

    • Mobile Phase: A mixture of potassium dihydrogen phosphate buffer (e.g., 0.015 M, pH 3.0) and methanol (e.g., 70:30 v/v).

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm

    • Injection Volume: 20-30 µL

    • Column Temperature: Ambient (e.g., 25°C)

  • Procedure:

    • Standard Preparation: Prepare a stock solution of this compound reference standard in the mobile phase. Create a series of dilutions to generate a calibration curve (e.g., 10-50 µg/mL).[5]

    • Sample Preparation: Dilute the prepared this compound solution with the mobile phase to a concentration within the calibration range.

    • Analysis: Inject the standard and sample solutions into the HPLC system.

    • Quantification: Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve. The retention time for this compound is typically around 3.5 to 6.3 minutes under such conditions.[5][19]

Metabolic Pathway of Pyridoxine

In biological systems, Pyridoxine is converted to its biologically active form, Pyridoxal 5'-phosphate (PLP), which acts as a crucial coenzyme in a variety of enzymatic reactions.

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"Pyridoxine" [fillcolor="#FBBC05", fontcolor="#202124"]; "Pyridoxine_P" [label="Pyridoxine\n5'-phosphate", fillcolor="#FFFFFF", fontcolor="#202124"]; "PLP" [label="Pyridoxal\n5'-phosphate\n(Active Coenzyme)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=Mdiamond];

"Pyridoxine" -> "Pyridoxine_P" [label="Pyridoxal kinase"]; "Pyridoxine_P" -> "PLP" [label="Pyridoxine\n5'-phosphate\noxidase"];

subgraph "cluster_enzymes" { label="Enzymatic Conversion"; style="filled"; color="#FFFFFF"; node [shape=plaintext, fontcolor="#202124"]; "Enzyme1" [label="Pyridoxal kinase"]; "Enzyme2" [label="Pyridoxine 5'-phosphate oxidase"]; } }

Figure 3: Metabolic conversion of Pyridoxine to Pyridoxal 5'-phosphate (PLP).

Conclusion

The preparation of stable this compound solutions is essential for obtaining reliable and reproducible results in research. By controlling the key factors of pH, light, and temperature, and by following the detailed protocols provided, researchers can ensure the integrity of their experimental solutions. Regular verification of solution concentration using a stability-indicating method such as HPLC is also recommended as good practice.

References

Application Notes and Protocols: Pyridoxine Hydrochloride in Microbial Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridoxine hydrochloride, a stable salt of vitamin B6, is a critical water-soluble vitamin that plays a pivotal role in cellular metabolism. In microbial fermentation, it functions primarily as a precursor to pyridoxal 5'-phosphate (PLP), an essential cofactor for a vast array of enzymatic reactions, particularly in amino acid metabolism.[1][2] Supplementation of microbial cultures with this compound can lead to significant improvements in cell growth, viability, and the production of target molecules, including recombinant proteins and secondary metabolites. These application notes provide detailed protocols and supporting data for the effective use of this compound as a supplement in microbial fermentation.

Key Applications

  • Enhanced Recombinant Protein Expression: Supplementation with pyridoxine can increase the yield and activity of PLP-dependent recombinant proteins.[3]

  • Improved Microbial Growth and Viability: For certain microbes that have limited de novo vitamin B6 synthesis capabilities, pyridoxine is an essential growth supplement.

  • Optimization of Metabolic Pathways: As a key cofactor, pyridoxine can be used to modulate metabolic fluxes, particularly in amino acid biosynthesis and degradation pathways.[4][5][6]

  • Increased Production of Secondary Metabolites: The biosynthesis of many valuable secondary metabolites relies on PLP-dependent enzymes.

Data Presentation

Table 1: Recommended Concentration Ranges of this compound for Various Microbial Applications
ApplicationMicroorganismRecommended ConcentrationExpected OutcomeReference(s)
Enhanced Recombinant Protein Yield (PLP-dependent enzyme) Escherichia coli0.05 mM - 0.1 mM1.5 to 1.8-fold increase in active enzyme yield[3]
General Growth Supplementation Saccharomyces uvarum2 - 10 ng/mLImproved growth rate[7]
General Growth Supplementation Kloeckera brevis2 - 10 ng/mLImproved growth rate[7]
Substitution for De Novo Synthesis Escherichia coli6 x 10⁻⁷ MComplete substitution for endogenous pyridoxine synthesis[8]
Fed-batch Fermentation for Pyridoxine Production Engineered Escherichia coliNot applicable (product)Titer of up to 1.95 g/L[4][9][10]
Fed-batch Fermentation for Pyridoxine Production Engineered Bacillus subtilisNot applicable (product)Titer of up to 174.6 mg/L[11][12]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a sterile stock solution of this compound for supplementation of microbial cultures.

Materials:

  • This compound powder (CAS 58-56-0)

  • Nuclease-free water

  • Sterile filtration unit (0.22 µm pore size)

  • Sterile storage bottles (amber or wrapped in foil)

Procedure:

  • Calculation: Determine the desired concentration and volume of the stock solution. A 100 mM stock solution is recommended for ease of dilution. To prepare 100 mL of a 100 mM stock solution, weigh out 2.056 g of this compound (MW = 205.64 g/mol ).

  • Dissolution: Add the weighed this compound to a sterile container. Add approximately 80% of the final volume of nuclease-free water and dissolve the powder completely by vortexing or magnetic stirring.

  • Volume Adjustment: Once fully dissolved, adjust the final volume to 100 mL with nuclease-free water.

  • Sterilization: Sterilize the solution by passing it through a 0.22 µm sterile filter into a sterile, light-protected storage bottle.

  • Storage: Store the stock solution at -20°C for long-term storage (up to 1 month) or at 4°C for short-term use (up to 1 week).[13] Protect the solution from light as pyridoxine is light-sensitive.

Protocol 2: General Supplementation of Microbial Fermentation

Objective: To supplement a microbial culture with this compound to enhance growth.

Materials:

  • Microbial strain of interest

  • Appropriate fermentation medium

  • Sterile this compound stock solution (from Protocol 1)

  • Incubator/shaker

Procedure:

  • Medium Preparation: Prepare the fermentation medium according to the requirements of the specific microorganism. Autoclave the medium.

  • Cooling: Allow the autoclaved medium to cool to room temperature.

  • Supplementation: Aseptically add the sterile this compound stock solution to the cooled medium to achieve the desired final concentration (refer to Table 1). For example, to achieve a final concentration of 10 ng/mL in 1 L of medium, add 10 µL of a 1 mg/mL stock solution.

  • Inoculation: Inoculate the supplemented medium with the microbial culture.

  • Incubation: Incubate the culture under optimal conditions (temperature, agitation, etc.).

  • Monitoring: Monitor microbial growth by measuring optical density (e.g., at 600 nm) at regular intervals.

Protocol 3: Enhancing Recombinant Protein Production in E. coli

Objective: To enhance the yield of a recombinant protein in E. coli by supplementing the expression medium with this compound.

Materials:

  • E. coli strain harboring the expression plasmid for the protein of interest

  • Luria-Bertani (LB) or other suitable growth medium

  • Expression induction agent (e.g., IPTG)

  • Sterile this compound stock solution (from Protocol 1)

  • Incubator/shaker

Procedure:

  • Starter Culture: Inoculate a single colony of the E. coli strain into 5-10 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Main Culture: The next day, inoculate a larger volume of LB medium (e.g., 1 L) with the overnight culture to an initial OD₆₀₀ of 0.05-0.1.

  • Growth: Grow the main culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Supplementation and Induction: Just before induction, aseptically add the sterile this compound stock solution to a final concentration of 0.05 mM to 0.1 mM.[3] Immediately after, add the induction agent (e.g., IPTG to a final concentration of 0.1-1 mM).

  • Expression: Reduce the incubation temperature (e.g., to 18-25°C) and continue to incubate for an appropriate time (e.g., 16-24 hours) to allow for protein expression.

  • Harvesting: Harvest the cells by centrifugation.

  • Analysis: Analyze the protein expression levels by SDS-PAGE and quantify the yield.

Visualizations

Experimental_Workflow prep_stock Prepare Sterile Pyridoxine HCl Stock Solution (Protocol 1) supplement Aseptically Add Pyridoxine HCl to Cooled Medium prep_stock->supplement Use in supplementation prep_media Prepare and Autoclave Fermentation Medium prep_media->supplement inoculate Inoculate with Microbial Culture supplement->inoculate incubate Incubate under Optimal Conditions inoculate->incubate monitor Monitor Growth and/or Product Formation incubate->monitor

Caption: General experimental workflow for pyridoxine supplementation.

Vitamin_B6_Salvage_Pathway PN_ext Pyridoxine (PN) (external) PN_int Pyridoxine (PN) PN_ext->PN_int Uptake PL_ext Pyridoxal (PL) (external) PL_int Pyridoxal (PL) PL_ext->PL_int Uptake PM_ext Pyridoxamine (PM) (external) PM_int Pyridoxamine (PM) PM_ext->PM_int Uptake PNP Pyridoxine-5'-phosphate (PNP) PN_int->PNP ATP -> ADP PLP Pyridoxal-5'-phosphate (PLP) (Active Cofactor) PL_int->PLP ATP -> ADP PMP Pyridoxamine-5'-phosphate (PMP) PM_int->PMP ATP -> ADP PNP->PLP O2 -> H2O2 PMP->PLP O2 -> H2O2 pdxK PdxK (Kinase) pdxK->PN_int pdxK->PL_int pdxK->PM_int pdxK->PNP pdxK->PLP pdxK->PMP pdxH PdxH (Oxidase) pdxH->PNP pdxH->PLP pdxH->PLP pdxH->PMP

Caption: Vitamin B6 salvage pathway in E. coli.[1][3][14]

References

Application Note: A Validated High-Performance Liquid Chromatography Method for the Quantitative Analysis of Pyridoxine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyridoxine, also known as Vitamin B6, is a water-soluble vitamin essential for numerous physiological processes in the human body, including metabolic functions, nervous system health, and red blood cell formation.[1] It is commonly available in pharmaceutical supplements as Pyridoxine Hydrochloride.[1][2] To ensure the quality, safety, and efficacy of these formulations, it is crucial to employ precise and reliable analytical techniques for quantification.[1][3]

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis of pharmaceutical compounds due to its high sensitivity, specificity, and accuracy.[1][3] This application note details a validated isocratic reversed-phase HPLC (RP-HPLC) method for the quantitative determination of this compound in pharmaceutical dosage forms, developed and validated in accordance with International Council for Harmonisation (ICH) guidelines.[4][5]

Experimental Protocols

Materials and Reagents
  • This compound Reference Standard (Purity ≥ 99%)

  • This compound Tablets

  • Methanol (HPLC Grade)[6]

  • Acetonitrile (HPLC Grade)[7]

  • Potassium Dihydrogen Phosphate (AR Grade)[2][4]

  • Orthophosphoric Acid (AR Grade)[4]

  • Deionized or HPLC Grade Water[6]

  • 0.45 µm Membrane Filters (Nylon or PVDF)[6]

Instrumentation
  • An HPLC system equipped with an isocratic pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).[3][6]

  • Data acquisition and processing software (e.g., ChemStation).[3]

  • Analytical balance, pH meter, and sonicator.[3]

Chromatographic Conditions

The optimized chromatographic conditions for the analysis are summarized in the table below.

ParameterCondition
HPLC Column C18, 250 mm x 4.6 mm, 5 µm particle size[2][4]
Mobile Phase 0.015 M Potassium Dihydrogen Phosphate Buffer : Methanol (70:30 v/v), pH adjusted to 3.0 with Orthophosphoric Acid[2]
Flow Rate 1.0 mL/min[2]
Injection Volume 10 µL - 20 µL[6][7]
Column Temperature Ambient or 30°C[3]
Detection Wavelength 254 nm[2][5]
Run Time Approximately 5-7 minutes
Preparation of Solutions

a. Mobile Phase Preparation (1 L):

  • Weigh 2.04 g of Potassium Dihydrogen Phosphate and dissolve it in 700 mL of HPLC grade water.

  • Adjust the pH of the solution to 3.0 ± 0.2 using diluted orthophosphoric acid.[2]

  • Add 300 mL of HPLC grade methanol to the buffer solution.

  • Mix thoroughly and degas the solution for 10-15 minutes using a sonicator.[5][6]

b. Standard Stock Solution (1000 µg/mL):

  • Accurately weigh approximately 100 mg of this compound reference standard.

  • Transfer the standard into a 100 mL volumetric flask.

  • Add approximately 70 mL of the mobile phase and sonicate for 5 minutes to dissolve.[5]

  • Allow the solution to cool to room temperature and dilute to the mark with the mobile phase. Mix well.

c. Working Standard Solutions & Calibration Curve:

  • Prepare a series of working standard solutions by appropriately diluting the stock solution with the mobile phase.

  • For a linearity range of 10-50 µg/mL, pipette 1.0, 2.0, 3.0, 4.0, and 5.0 mL of the stock solution into separate 100 mL volumetric flasks and dilute to volume with the mobile phase.[2][3]

d. Sample Preparation (from Tablets):

  • Weigh and finely powder no fewer than 20 tablets to ensure homogeneity.[5]

  • Accurately weigh a portion of the powder equivalent to 50 mg of this compound and transfer it to a 100 mL volumetric flask.[5]

  • Add about 70 mL of the mobile phase and sonicate for 20-30 minutes with intermittent shaking to ensure complete dissolution of the active ingredient.[2][5]

  • Allow the solution to cool and dilute to the mark with the mobile phase. This creates a 500 µg/mL solution.

  • Pipette 5.0 mL of this solution into a 50 mL volumetric flask and dilute to volume with the mobile phase to achieve a final theoretical concentration of 50 µg/mL.

  • Filter the resulting solution through a 0.45 µm nylon syringe filter, discarding the first few mL of the filtrate, before transferring to an HPLC vial for analysis.[5][6]

Method Validation Protocol

The developed method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[5]

ParameterProtocolAcceptance Criteria
System Suitability Inject the working standard solution (e.g., 30 µg/mL) six times.%RSD < 2.0%, Tailing Factor ≤ 2.0, Theoretical Plates > 2000[6]
Specificity Analyze blank (mobile phase) and placebo solutions to check for interference at the retention time of Pyridoxine HCl.No significant interference at the analyte's retention time.[2][6]
Linearity Inject calibration standards at a minimum of five concentration levels (e.g., 10-50 µg/mL) in triplicate.[2] Plot a graph of mean peak area vs. concentration.Correlation coefficient (r²) ≥ 0.999[2]
Accuracy (% Recovery) Analyze samples spiked with the reference standard at three levels (80%, 100%, 120%) of the test concentration.[2]Mean recovery should be between 98.0% and 102.0%.[6]
Precision Repeatability (Intra-day): Analyze six replicate samples at 100% of the test concentration on the same day.[2] Intermediate Precision (Inter-day): Repeat the analysis on a different day or with a different analyst.%RSD should be ≤ 2.0%.[2][6]
LOD & LOQ Determine based on the standard deviation of the response and the slope of the calibration curve. LOD = 3.3 * (σ/S); LOQ = 10 * (σ/S).[2]The values should be calculated and reported.
Robustness Introduce small, deliberate variations in method parameters (e.g., pH ±0.2, mobile phase composition ±2%, flow rate ±0.1 mL/min).[2]The system suitability parameters should remain within the acceptance criteria.

Data Presentation

Hypothetical Method Validation Summary

The following table summarizes the typical results obtained during the validation of this HPLC method.

Validation ParameterResult
Linearity Range 10 - 50 µg/mL
Correlation Coefficient (r²) 0.9996[8]
Accuracy (% Recovery) 98.8% - 100.86%[8]
Precision (%RSD)
- Repeatability (Intra-day)< 2.0%[8]
- Intermediate Precision (Inter-day)< 2.0%[8]
Limit of Detection (LOD) ~0.04 µg/mL[4]
Limit of Quantitation (LOQ) ~0.13 µg/mL[4]
Retention Time ~3.5 min[2]

Visualizations

Workflow for this compound Analysis

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase (Buffer + Methanol) D HPLC System Setup & Equilibration A->D B Prepare Standard Solutions (Stock & Working Standards) E Inject Standards & Generate Calibration Curve B->E C Prepare Sample Solution (Weigh, Dissolve, Sonicate, Filter) F Inject Samples C->F D->E E->F G Integrate Peak Areas F->G H Quantify Analyte Concentration G->H I Generate Final Report H->I

Caption: Workflow for the HPLC analysis of this compound.

Key Relationships in HPLC Method Development

G cluster_inputs Input Parameters cluster_outputs Performance Outcomes MobilePhase Mobile Phase (Composition, pH) Resolution Resolution MobilePhase->Resolution RetentionTime Retention Time MobilePhase->RetentionTime PeakShape Peak Shape (Symmetry, Tailing) MobilePhase->PeakShape Column Stationary Phase (e.g., C18) Column->Resolution Column->RetentionTime Column->PeakShape FlowRate Flow Rate FlowRate->RetentionTime FlowRate->PeakShape Sensitivity Sensitivity Resolution->Sensitivity PeakShape->Sensitivity

Caption: Logical relationships in HPLC method development.

Conclusion

The described RP-HPLC method provides a simple, rapid, and reliable approach for the quantitative determination of this compound in pharmaceutical formulations. The method is accurate, precise, and specific, with a short run time that makes it suitable for routine quality control analysis. The validation results confirm that the method's performance is well within the limits specified by ICH guidelines, ensuring dependable results for product quality assessment.

References

Application Notes and Protocols for Isocratic Reversed-Phase HPLC Assay of Pyridoxine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed application note and protocol for the quantitative determination of Pyridoxine Hydrochloride (Vitamin B6) using a simple, rapid, and reliable isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method. This guide is intended for researchers, scientists, and professionals in the field of drug development and quality control.

Introduction

This compound, a vital water-soluble vitamin, is crucial for numerous metabolic functions in the human body.[1] Accurate and precise analytical methods are essential for the quality control of pharmaceutical formulations containing this active ingredient. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely utilized technique for the assay of this compound due to its specificity, sensitivity, and accuracy.[1] This application note details an isocratic RP-HPLC method that is both efficient and reproducible for routine analysis.

Chromatographic Conditions

A C18 column is commonly employed for the separation, with a mobile phase typically consisting of an aqueous buffer and an organic modifier in an acidic medium.[2] The isocratic elution ensures a constant mobile phase composition, leading to stable baselines and reproducible retention times.[2] Detection is typically performed using a UV detector at a wavelength where this compound exhibits maximum absorbance.[2][3]

Table 1: Chromatographic Conditions

ParameterRecommended Conditions
Stationary Phase Reversed-phase C18, 5 µm, 4.6 x 250 mm
Mobile Phase 0.015 M Potassium Dihydrogen Phosphate (pH adjusted to 3.0 with phosphoric acid) and Methanol (70:30 v/v)[4][5]
Flow Rate 1.0 mL/min[2][3][4]
Injection Volume 20 µL[2]
Column Temperature Ambient (e.g., 25°C)[6]
Detection Wavelength 290 nm[2][3][7]
Run Time Approximately 10 minutes

Experimental Protocols

Reagents and Materials
  • This compound Reference Standard (USP or equivalent)

  • Potassium Dihydrogen Phosphate (KH₂PO₄), HPLC grade

  • Phosphoric Acid (H₃PO₄), HPLC grade

  • Methanol, HPLC grade

  • Water, HPLC grade or purified water

  • 0.45 µm membrane filters

Preparation of Mobile Phase
  • Weigh 2.04 g of Potassium Dihydrogen Phosphate and dissolve it in 700 mL of HPLC grade water to prepare a 0.015 M solution.

  • Adjust the pH of the solution to 3.0 ± 0.2 with phosphoric acid.[4][5]

  • Add 300 mL of methanol to the buffer solution.[4][5]

  • Mix thoroughly and degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration).

Preparation of Standard Solution
  • Accurately weigh about 25 mg of this compound Reference Standard.

  • Transfer it to a 25 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase to obtain a stock solution of approximately 1000 µg/mL.

  • From the stock solution, prepare a working standard solution of 50 µg/mL by diluting 2.5 mL to 50 mL with the mobile phase.[4]

Preparation of Sample Solution
  • For tablet dosage forms, weigh and finely powder not fewer than 20 tablets.

  • Accurately weigh a quantity of the powder equivalent to 25 mg of this compound.

  • Transfer it to a 25 mL volumetric flask.

  • Add about 15 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.

  • Dilute to volume with the mobile phase and mix well.

  • Filter a portion of the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.

  • Dilute 2.5 mL of the filtered solution to 50 mL with the mobile phase to obtain a theoretical concentration of 50 µg/mL.

Chromatographic Procedure
  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject 20 µL of the blank (mobile phase), followed by five replicate injections of the standard solution.

  • Inject 20 µL of the sample solution in duplicate.

  • Record the chromatograms and measure the peak area responses.

Data Presentation

System Suitability

The system suitability parameters are evaluated to ensure the performance of the chromatographic system. The acceptance criteria are based on established guidelines.

Table 2: System Suitability Parameters

ParameterAcceptance CriteriaTypical Result
Tailing Factor (T) T ≤ 2.0[6]~1.5[8]
Theoretical Plates (N) N ≥ 2000[6]> 3000
Relative Standard Deviation (RSD) of Peak Area RSD ≤ 2.0%< 1.0%
Retention Time (Rt) -~3.5 minutes[4][5]
Method Validation Summary

The described method should be validated according to ICH guidelines. A summary of typical validation data is presented below.

Table 3: Method Validation Data

ParameterSpecificationTypical Result
Linearity (Concentration Range) 10 - 50 µg/mL[4][5]Correlation Coefficient (r²) ≥ 0.999[5]
Accuracy (% Recovery) 98.0% - 102.0%[6]98.8% - 100.86%[4][5]
Precision (RSD)
- Intraday≤ 2.0%< 2.0%[5]
- Interday≤ 2.0%< 2.0%[5]
Limit of Detection (LOD) -0.043 µg/mL[9]
Limit of Quantitation (LOQ) -0.13 µg/mL[9]

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the HPLC assay of this compound.

experimental_workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing reagents Reagents & Materials mobile_phase Mobile Phase Preparation reagents->mobile_phase standard_prep Standard Solution Preparation reagents->standard_prep sample_prep Sample Solution Preparation reagents->sample_prep equilibration System Equilibration mobile_phase->equilibration injection Injection of Samples & Standards standard_prep->injection sample_prep->injection equilibration->injection data_acquisition Data Acquisition injection->data_acquisition system_suitability System Suitability Check data_acquisition->system_suitability quantification Quantification of Analyte system_suitability->quantification If passes reporting Reporting of Results quantification->reporting

Caption: Experimental workflow for this compound HPLC assay.

HPLC System Components

The logical relationship between the core components of the HPLC system used in this assay is depicted below.

hplc_system solvent Solvent Reservoir Mobile Phase pump Pump Isocratic Delivery solvent->pump injector Injector 20 µL Loop pump->injector column Column C18 Stationary Phase injector->column detector Detector UV @ 290 nm column->detector data_system Data System Chromatogram & Integration detector->data_system

Caption: Logical relationship of HPLC system components.

References

Application Notes and Protocols for In Vitro Studies of Pyridoxine Hydrochloride on Enzyme Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyridoxine hydrochloride, a stable form of vitamin B6, is a crucial co-factor in a myriad of enzymatic reactions essential for cellular metabolism. Its biologically active form, pyridoxal 5'-phosphate (PLP), plays a pivotal role in amino acid metabolism, neurotransmitter synthesis, and heme biosynthesis. Understanding the kinetic interactions of this compound with various enzymes is paramount for elucidating its physiological functions, assessing its therapeutic potential, and developing novel pharmacological agents.

These application notes provide detailed protocols for in vitro studies on the enzyme kinetics of this compound with key enzymes, including pyridoxal kinase, aspartate aminotransferase, tissue-nonspecific alkaline phosphatase, and thymidylate synthase. The protocols are designed to guide researchers in determining key kinetic parameters such as the Michaelis constant (K_m), maximum velocity (V_max), and inhibition constants (K_i).

Data Presentation

The following tables summarize the kinetic parameters of pyridoxine and its derivatives with their interacting enzymes. It is important to note that direct kinetic data for this compound is often limited in the literature; therefore, data for its active form, pyridoxal 5'-phosphate (PLP), or its analogues are included for comparative purposes.

Table 1: Kinetic Parameters of Pyridoxal Kinase

Substrate/InhibitorEnzyme SourceK_m (µM)K_i (µM)Notes
PyridoxalSheep Brain--Pyridoxal kinase phosphorylates pyridoxal to its active form.
TheophyllineSheep Brain-8.7Competitive inhibitor.[1]
CaffeineSheep Brain-45Competitive inhibitor.[1]
TheobromineSheep Brain-453Weak inhibitor.[1]

Table 2: Kinetic Parameters of Aspartate Aminotransferase (AST)

EffectorEnzyme SourceK_m (µM)Activation/InhibitionNotes
Pyridoxal 5'-Phosphate (PLP)Human Serum-Coenzyme/ActivatorEssential for AST activity. Supplementation can increase measured enzyme activity.[2][3]

Table 3: Kinetic Parameters of Tissue-Nonspecific Alkaline Phosphatase (TNSALP)

SubstrateEnzyme SourcepH OptimumK_m (mM)Notes
Pyridoxal 5'-Phosphate (PLP)Normal Human Fibroblasts8.3-TNSALP dephosphorylates PLP.[4][5]
Phosphoethanolamine (PEA)Normal Human Fibroblasts8.3-A physiological substrate of TNSALP.[4][5]

Table 4: Kinetic Parameters of Thymidylate Synthase

InhibitorEnzyme SourceK_i (µM)Type of InhibitionNotes
Pyridoxal 5'-Phosphate (PLP)Lactobacillus casei0.6-0.9Competitive with dUMPReversible inhibition.[6]
4',5'-Dibromo-pyridoxineNot SpecifiedLower than dichloro-analogueIrreversibleAnalogue of pyridoxine.[7]
4',5'-Dichloro-pyridoxineNot Specified-IrreversibleAnalogue of pyridoxine.[7]

Experimental Protocols

Protocol 1: Pyridoxal Kinase Activity Assay

This protocol is designed to determine the kinetic parameters of pyridoxal kinase in the presence of this compound. The assay measures the rate of pyridoxal 5'-phosphate (PLP) formation.

Materials:

  • Purified or recombinant pyridoxal kinase

  • This compound

  • ATP solution

  • Magnesium chloride (MgCl₂)

  • Tris-HCl buffer (pH 7.5)

  • Microplate reader

  • 96-well UV-transparent microplates

Procedure:

  • Reagent Preparation:

    • Prepare a 100 mM Tris-HCl buffer (pH 7.5) containing 10 mM MgCl₂.

    • Prepare a stock solution of ATP (e.g., 100 mM) in the assay buffer.

    • Prepare a range of concentrations of this compound in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Tris-HCl buffer with MgCl₂

      • Varying concentrations of this compound (substrate)

      • A fixed, saturating concentration of ATP

      • Purified pyridoxal kinase to initiate the reaction.

    • The final reaction volume should be consistent for all wells (e.g., 200 µL).

  • Kinetic Measurement:

    • Immediately after adding the enzyme, place the microplate in a plate reader pre-set to 37°C.

    • Monitor the increase in absorbance at 388 nm, which corresponds to the formation of PLP, at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot for each substrate concentration.

    • Plot V₀ against the this compound concentration.

    • Determine the K_m and V_max values by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.

Diagram: Pyridoxal Kinase Assay Workflow

pyridoxal_kinase_workflow cluster_prep Reagent Preparation cluster_assay Assay Setup (96-well plate) cluster_measurement Kinetic Measurement cluster_analysis Data Analysis prep_buffer Prepare Assay Buffer (Tris-HCl, MgCl2) add_reagents Add Buffer, Pyridoxine HCl, and ATP to wells prep_buffer->add_reagents prep_atp Prepare ATP Stock prep_atp->add_reagents prep_pn Prepare Pyridoxine HCl Concentration Series prep_pn->add_reagents add_enzyme Initiate reaction with Pyridoxal Kinase add_reagents->add_enzyme read_absorbance Measure Absorbance at 388 nm (PLP formation) over time add_enzyme->read_absorbance calc_velocity Calculate Initial Velocity (V₀) read_absorbance->calc_velocity plot_data Plot V₀ vs. [Pyridoxine HCl] calc_velocity->plot_data fit_model Determine Km and Vmax (Michaelis-Menten) plot_data->fit_model

Caption: Workflow for determining pyridoxal kinase kinetics.

Protocol 2: Aspartate Aminotransferase (AST) Activity Assay

This protocol determines the effect of this compound on the activity of aspartate aminotransferase. Since pyridoxine is a precursor to the coenzyme PLP, this assay will assess the activation of apo-AST.

Materials:

  • Purified apo-aspartate aminotransferase (AST)

  • This compound

  • L-aspartic acid

  • α-ketoglutaric acid

  • Malate dehydrogenase (MDH)

  • NADH

  • Tris-HCl buffer (pH 7.4)

  • Microplate reader

  • 96-well UV-transparent microplates

Procedure:

  • Reagent Preparation:

    • Prepare a 100 mM Tris-HCl buffer (pH 7.4).

    • Prepare stock solutions of L-aspartic acid, α-ketoglutaric acid, and NADH in the assay buffer.

    • Prepare a range of concentrations of this compound.

  • Enzyme Reconstitution and Assay Setup:

    • In a 96-well plate, pre-incubate the apo-AST with varying concentrations of this compound for a defined period (e.g., 30 minutes) at 37°C to allow for the potential formation of the active holoenzyme.

    • To each well, add L-aspartic acid, NADH, and MDH.

    • Initiate the reaction by adding α-ketoglutaric acid.

  • Kinetic Measurement:

    • Immediately monitor the decrease in absorbance at 340 nm, corresponding to the oxidation of NADH, at regular intervals for 10-20 minutes at 37°C.[8]

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot for each this compound concentration.

    • Plot V₀ against the this compound concentration to determine the concentration-dependent activation.

Diagram: AST Activation Assay Workflow

ast_activation_workflow cluster_reconstitution Enzyme Reconstitution cluster_assay Assay Setup cluster_measurement Kinetic Measurement cluster_analysis Data Analysis pre_incubate Pre-incubate Apo-AST with varying [Pyridoxine HCl] add_reagents Add L-Aspartate, NADH, MDH pre_incubate->add_reagents initiate_reaction Initiate with α-Ketoglutarate add_reagents->initiate_reaction read_absorbance Measure Absorbance at 340 nm (NADH oxidation) over time initiate_reaction->read_absorbance calc_velocity Calculate Initial Velocity (V₀) read_absorbance->calc_velocity plot_activation Plot V₀ vs. [Pyridoxine HCl] calc_velocity->plot_activation

Caption: Workflow for AST activation by Pyridoxine HCl.

Protocol 3: Tissue-Nonspecific Alkaline Phosphatase (TNSALP) Inhibition Assay

This protocol is designed to investigate whether this compound can inhibit the activity of TNSALP, which is known to dephosphorylate pyridoxal 5'-phosphate.

Materials:

  • Purified or recombinant TNSALP

  • p-Nitrophenyl phosphate (pNPP) as a substrate

  • This compound

  • Alkaline buffer (e.g., 1 M diethanolamine, 0.5 mM MgCl₂, pH 9.8)

  • Microplate reader

  • 96-well clear microplates

  • Stop solution (e.g., 3 M NaOH)

Procedure:

  • Reagent Preparation:

    • Prepare the alkaline buffer.

    • Prepare a stock solution of pNPP.

    • Prepare a range of concentrations of this compound.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Alkaline buffer

      • A fixed concentration of pNPP (around the K_m value if known)

      • Varying concentrations of this compound (inhibitor)

      • Purified TNSALP to initiate the reaction.

    • Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes).

  • Measurement:

    • Stop the reaction by adding the stop solution.

    • Measure the absorbance of the product, p-nitrophenol, at 405 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition for each this compound concentration compared to the control (no inhibitor).

    • To determine the inhibition constant (K_i) and the mechanism of inhibition, perform the assay with varying concentrations of both the substrate (pNPP) and the inhibitor (this compound).

    • Plot the data using Lineweaver-Burk or Dixon plots.

Diagram: TNSALP Inhibition Assay Workflow

tnsalp_inhibition_workflow cluster_setup Assay Setup cluster_incubation Incubation cluster_measurement Measurement cluster_analysis Data Analysis add_reagents Add Buffer, pNPP, and varying [Pyridoxine HCl] initiate_reaction Initiate with TNSALP add_reagents->initiate_reaction incubate Incubate at 37°C initiate_reaction->incubate stop_reaction Stop reaction with NaOH incubate->stop_reaction read_absorbance Measure Absorbance at 405 nm (p-nitrophenol) stop_reaction->read_absorbance calc_inhibition Calculate % Inhibition read_absorbance->calc_inhibition determine_ki Determine Ki and mechanism (Lineweaver-Burk/Dixon plot) calc_inhibition->determine_ki

Caption: Workflow for TNSALP inhibition assay.

Signaling and Metabolic Pathways

Vitamin B6 Metabolism

This compound is converted to its biologically active form, pyridoxal 5'-phosphate (PLP), through a series of enzymatic reactions. This pathway is crucial for providing the necessary coenzyme for numerous metabolic processes.

Diagram: Vitamin B6 Metabolic Pathway

vitamin_b6_metabolism PN Pyridoxine (PN) PNP Pyridoxine 5'-phosphate (PNP) PN->PNP ATP -> ADP Enzyme1 Pyridoxal Kinase PN->Enzyme1 PNP->PN PLP Pyridoxal 5'-phosphate (PLP) PNP->PLP Enzyme2 PNP Oxidase PNP->Enzyme2 Enzyme4 Alkaline Phosphatase PNP->Enzyme4 PL Pyridoxal (PL) PL->PLP ATP -> ADP PL->Enzyme1 PLP->PL Enzyme3 Aminotransferases PLP->Enzyme3 PLP->Enzyme4 PM Pyridoxamine (PM) PMP Pyridoxamine 5'-phosphate (PMP) PM->PMP ATP -> ADP PM->Enzyme1 PMP->PLP PMP->PM PMP->Enzyme2 PMP->Enzyme3 PMP->Enzyme4

Caption: The metabolic pathway of Vitamin B6.

References

Application Notes and Protocols: The Role of Pyridoxine Hydrochloride in Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridoxine hydrochloride, a stable form of vitamin B6, is a critical water-soluble vitamin that plays a pivotal role in numerous metabolic pathways essential for neuronal health. Its biologically active form, pyridoxal 5'-phosphate (PLP), acts as a vital coenzyme for over 140 enzymatic reactions, including the synthesis of neurotransmitters, metabolism of homocysteine, and antioxidant defense mechanisms. Emerging research has highlighted the potential therapeutic and neuroprotective effects of this compound in the context of various neurodegenerative diseases, such as Alzheimer's disease, Parkinson's disease, and Huntington's disease. These conditions are often characterized by neuronal loss, protein aggregation, and increased oxidative stress, all of which may be modulated by the biological activities of pyridoxine.

These application notes provide a comprehensive overview of the mechanisms of action of this compound in neurodegenerative disease models and detailed protocols for its use in experimental research.

Mechanisms of Action in Neurodegeneration

This compound's neuroprotective effects are multifaceted and primarily attributed to the functions of its active form, PLP.

  • Neurotransmitter Synthesis: PLP is an essential cofactor for the synthesis of several key neurotransmitters, including serotonin, dopamine, norepinephrine, and gamma-aminobutyric acid (GABA). Dysregulation of these neurotransmitter systems is a common feature of many neurodegenerative disorders.

  • Homocysteine Metabolism: Elevated levels of homocysteine are a recognized risk factor for cognitive decline and dementia.[1] PLP is a crucial cofactor in the transsulfuration pathway, which converts homocysteine to cysteine, thereby helping to maintain low cellular homocysteine levels.

  • Antioxidant Activity: Studies have shown that pyridoxine can exert antioxidant effects by stimulating the Nrf2/HO-1 pathway.[2] This pathway plays a critical role in the cellular defense against oxidative stress, which is a major contributor to neuronal damage in neurodegenerative diseases.

  • Inhibition of Amyloid-β Aggregation: In the context of Alzheimer's disease, vitamin B6 compounds have been shown to inhibit the oxidative activity of Cu(II)-β-amyloid complexes, which are implicated in the generation of reactive oxygen species and oxidative stress.[3]

Quantitative Data from In Vitro and In Vivo Studies

The following tables summarize quantitative data from various studies investigating the effects of this compound in models of neurodegenerative diseases.

Table 1: In Vitro Studies with this compound

Cell LineDisease ModelPyridoxine HCl ConcentrationObserved EffectsReference
SH-SY5Y (Human Neuroblastoma)Alzheimer's Disease (AD) model10-50 µMProtective effect against AD-related toxicity, attenuation of ROS levels, decreased cytoplasmic Nrf2, and upregulated HO-1 expression.[2]
SH-SY5Y (Human Neuroblastoma)General NeurotoxicityConcentration-dependentInduced cell death in a concentration-dependent manner.[4]
Human Neuroblastoma CellsGeneral Viability0.125 - 0.25 mg/mLViability above 70% after 3 hours of exposure.[5]

Table 2: In Vivo Studies with this compound

Animal ModelDisease ModelPyridoxine HCl DosageTreatment DurationObserved EffectsReference
RatUnilateral Contusion Injury300 mg/kg and 600 mg/kgSingle dose post-injury with a booster at 24 hoursSignificant improvement in behavioral performance and cortical sparing at the 600 mg/kg dose.[6][7]
RatDeveloping and Mature Brains1.2 - 153.6 mg/kg dietFed to damsDose-dependent effects on brain weight, enzyme activities, and vitamin B6 concentrations in pups.[8]
RatGeneral Neurotoxicity150 - 1200 mg/kg/day6-10 days (high dose) or up to 12 weeks (low dose)High doses caused neuronopathy, while lower doses produced neuropathy with axonal atrophy.[9]
MouseContact Hypersensitivity120 mg/kg diet3 weeksLower response to FITC-induced contact hypersensitivity and a shift toward Th1 cytokine balance.[10]
HumanHealthy Adult Males100 mg/day6 weeksSignificant increase in plasma PLP concentrations.[11]
HumanHealthy Older Men20 mg/day12 weeksIncreased blood vitamin B6 activity.[1]

Signaling and Metabolic Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways involving pyridoxine and its active form, PLP.

Vitamin B6 Salvage Pathway

This pathway illustrates the conversion of various forms of vitamin B6 into the biologically active pyridoxal 5'-phosphate (PLP).

VitaminB6_Salvage_Pathway PN Pyridoxine (PN) PNP Pyridoxine-5'-Phosphate (PNP) PN->PNP PDXK PL Pyridoxal (PL) PLP Pyridoxal-5'-Phosphate (PLP) PL->PLP PDXK PM Pyridoxamine (PM) PMP Pyridoxamine-5'-Phosphate (PMP) PM->PMP PDXK PNP->PLP PNPO PMP->PLP PNPO PDXK Pyridoxal Kinase PNPO PNP Oxidase

Caption: Conversion of Vitamin B6 vitamers to the active form, PLP.

Homocysteine Metabolism (Transsulfuration Pathway)

This diagram shows the role of PLP as a cofactor in the conversion of homocysteine to cysteine.

Homocysteine_Metabolism Met Methionine SAM S-Adenosylmethionine Met->SAM SAH S-Adenosylhomocysteine SAM->SAH Hcy Homocysteine SAH->Hcy Cystathionine Cystathionine Hcy->Cystathionine CBS Cys Cysteine Cystathionine->Cys CGL CBS Cystathionine β-synthase CGL Cystathionine γ-lyase PLP PLP (Vitamin B6) PLP->CBS PLP->CGL

Caption: Role of PLP in the transsulfuration pathway of homocysteine.

GABA Synthesis Pathway

This diagram illustrates the PLP-dependent synthesis of the inhibitory neurotransmitter GABA from glutamate.

GABA_Synthesis Glutamate Glutamate GABA GABA Glutamate->GABA GAD GAD Glutamate Decarboxylase (GAD) PLP PLP (Vitamin B6) PLP->GAD

References

Troubleshooting & Optimization

Common challenges in Pyridoxine Hydrochloride stability in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Pyridoxine Hydrochloride (HCl). This resource is designed for researchers, scientists, and drug development professionals to provide clear answers and troubleshooting guidance on common stability challenges encountered with aqueous solutions of Pyridoxine HCl.

Frequently Asked Questions (FAQs)

Q1: My Pyridoxine HCl solution is losing potency over time. What are the primary factors causing this degradation?

A1: Pyridoxine HCl in aqueous solutions is susceptible to degradation from several factors. The most significant are:

  • Light Exposure: Pyridoxine is highly sensitive to light, especially in the UV spectrum. Photodegradation is a primary cause of potency loss.[1][2][3] Regular laboratory light can be destructive, leading to significant degradation in a matter of hours.[1][2]

  • pH of the Solution: Stability is pH-dependent. Pyridoxine is more stable in acidic conditions (pH 2.4-3.0) than in neutral or alkaline environments.[3][4][5] As the pH increases, the rate of degradation, particularly from light exposure, also increases.[1][2]

  • Oxidation: The presence of oxidizing agents or dissolved oxygen can lead to the conversion of pyridoxine to its aldehyde form, pyridoxal, and subsequently to 4-pyridoxic acid.[3][6] This process can be accelerated by heat and the presence of metal ions.

  • Temperature: Elevated temperatures accelerate the rate of all chemical degradation reactions, including those affecting pyridoxine.[7][8] While relatively stable at refrigerated (2-8°C) and room temperatures when protected from light, degradation increases at higher temperatures.[5][9]

Q2: My clear Pyridoxine HCl solution has turned yellow. What causes this discoloration and is the product degraded?

A2: A yellow discoloration typically indicates the formation of degradation products. The primary cause is often photolysis (degradation due to light exposure) or oxidation. The yellow color can be attributed to the formation of various chromophoric compounds, including pyridoxal. Yes, if your solution has changed color, it signifies that degradation has occurred, and the concentration of active Pyridoxine HCl has likely decreased.

Q3: What is the optimal pH for storing an aqueous solution of Pyridoxine HCl to ensure maximum stability?

A3: The optimal pH for Pyridoxine HCl aqueous solutions is in the acidic range, typically between pH 2.4 and 3.0 .[4][5][10] Commercial injections of Pyridoxine HCl are formulated within a pH range of 2.0 to 3.8.[11] In a stability study, a preservative-free injection with a pH of 2.4 showed no decomposition for at least 180 days at 25°C.[9][10] Stability decreases significantly at higher pH values.[1][2]

Q4: How significant is the effect of light on Pyridoxine HCl stability, and what are the best practices for protection?

A4: The effect of light is highly significant. Exposure to standard laboratory light can cause substantial degradation, with losses of up to 34% observed over 15 hours at a neutral pH.[1][2]

Best Practices for Photoprotection:

  • Use Low-Actinic Glassware: Amber or red glassware is highly effective at blocking UV and short-wavelength visible light, preserving 94-106% of the vitamin.[1][2]

  • Work Under Subdued Light: If possible, perform experiments under yellow or golden fluorescent light, which has been shown to be non-destructive.[1][2]

  • Wrap Containers: If low-actinic glassware is unavailable, wrap clear containers in aluminum foil or opaque tape to prevent light exposure.

  • Storage: Always store stock solutions and experimental samples in the dark, such as in a closed cabinet or refrigerator.[5]

Troubleshooting Guides

Issue 1: Inconsistent results in cell culture or animal studies using Pyridoxine HCl solutions.

This issue is often traced back to the degradation of the pyridoxine solution, leading to a lower effective dose than intended.

Troubleshooting Workflow

Fig 1. Troubleshooting inconsistent experimental results.

Data & Protocols

Quantitative Data Summary

The stability of Pyridoxine HCl is significantly influenced by pH and light exposure. The following table summarizes retention data from a key study.

Table 1: Percent Retention of Pyridoxine HCl Under Regular Laboratory Light [1][2]

pHExposure Time (hours)Percent Retention (%)
4.5897
7.08~85 (estimated)
4.515~90 (estimated)
7.01566

Note: Values marked with '~' are interpolated for comparison. The study showed that under protective conditions (darkness, low actinic glassware, or yellow light), retention was nearly complete (94-106%) across all pH values and time points.

Experimental Protocols
Protocol: Stability Indicating HPLC Method for Pyridoxine HCl

This protocol outlines a general method for quantifying Pyridoxine HCl in aqueous solutions to assess its stability. It is based on common reversed-phase HPLC (RP-HPLC) techniques.[12][13]

Objective: To determine the concentration of Pyridoxine HCl in a sample and separate it from its potential degradation products.

1. Materials and Equipment:

  • HPLC system with UV detector

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Pyridoxine HCl reference standard

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Phosphate buffer or other suitable acidic buffer

  • Volumetric flasks, pipettes, and syringes

  • 0.45 µm syringe filters

2. Chromatographic Conditions (Example):

  • Mobile Phase: A mixture of an acidic buffer (e.g., 20mM Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with phosphoric acid) and Methanol. The ratio may need optimization (e.g., 95:5 v/v).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: Ambient or controlled at 25°C

  • Detection Wavelength: 290 nm[14]

  • Injection Volume: 20 µL

3. Procedure:

  • Standard Preparation:

    • Accurately weigh about 10 mg of Pyridoxine HCl reference standard and transfer to a 100 mL volumetric flask.

    • Dissolve in and dilute to volume with the mobile phase to obtain a stock solution of 100 µg/mL.

    • Create a series of calibration standards (e.g., 5, 10, 15, 20, 25 µg/mL) by diluting the stock solution with the mobile phase.

  • Sample Preparation:

    • Dilute the experimental Pyridoxine HCl solution with the mobile phase to an expected concentration within the calibration range (e.g., 15 µg/mL).

    • Filter the final diluted sample through a 0.45 µm syringe filter into an HPLC vial.

  • Analysis:

    • Inject the standards to generate a calibration curve (Peak Area vs. Concentration).

    • Inject the prepared samples.

    • Calculate the concentration of Pyridoxine HCl in the samples by comparing their peak areas to the calibration curve.

4. Forced Degradation Study (for method validation): To ensure the method is "stability-indicating," forced degradation studies are performed to generate degradation products and confirm they do not interfere with the main pyridoxine peak.

  • Acid/Base Hydrolysis: Mix the solution with 1N HCl or 1N NaOH and heat (e.g., 80°C for 2 hours). Neutralize before injection.[15]

  • Oxidative Degradation: Mix the solution with hydrogen peroxide (e.g., 3-10% H₂O₂) and store for several hours at room temperature.[15][16]

  • Photodegradation: Expose the solution to direct UV light for 24-48 hours.

  • Thermal Degradation: Heat the solution at an elevated temperature (e.g., 90°C) for several hours.[15]

Degradation Pathway Overview

Pyridoxine HCl degradation in aqueous solutions primarily involves oxidation and photosensitive reactions.

G cluster_factors Degradation Factors PN Pyridoxine (PN) PL Pyridoxal (PL) PN->PL Oxidation DP Other Photodegradation Products PN->DP Photolysis PA 4-Pyridoxic Acid PL->PA Further Oxidation Light Light (UV) Light->PN Initiates Oxidants Oxidizing Agents (e.g., O₂, Metal Ions) Oxidants->PN Accelerates HighpH High pH (>4) HighpH->PN Accelerates

Fig 2. Simplified degradation pathway of Pyridoxine.

References

Technical Support Center: Identification of Pyridoxine Hydrochloride Degradation Products by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying Pyridoxine Hydrochloride (Vitamin B6) degradation products using mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What are the common degradation products of this compound observed during stability studies?

A1: this compound can degrade under various stress conditions, including heat, light, oxidation, and hydrolysis. Common degradation products identified through mass spectrometry include:

  • Thermal Degradation: Pyridoxal and o-quinone methide are primary products of thermal decomposition.[1]

  • Radiolytic Degradation: In aqueous solutions, radiolysis can lead to the formation of 2,4,5-Trihydroxymethyl-3-pyridinol, pyridoxal, isopyridoxal, 6-hydroxypyridoxine, and pyridoxi-3,6-quinone.[2]

  • Oxidative Degradation: While specific oxidative degradation products are less detailed in the provided search results, pyridoxamine has been shown to protect against oxidative fragmentation of proteins.[3] Further investigation under controlled oxidative stress is necessary to characterize specific small molecule degradants.

  • Photodegradation and Hydrolytic Degradation: Detailed mass spectral data for specific photodegradation and hydrolytic products were not extensively covered in the initial search results. Forced degradation studies under these conditions are recommended to identify relevant impurities.

Q2: What are the expected molecular ions (m/z) for Pyridoxine and its main thermal degradation products in positive ion mode ESI-MS?

A2: The expected protonated molecular ions [M+H]⁺ are summarized in the table below.

CompoundChemical FormulaMolecular WeightExpected [M+H]⁺ (m/z)
PyridoxineC₈H₁₁NO₃169.18170.08
PyridoxalC₈H₉NO₃167.16168.06
o-Quinone MethideC₈H₉NO₃167.16168.06

Q3: Where can I find information on the mass spectral fragmentation of Pyridoxine?

A3: A proposed fragmentation scheme for pyridoxine has been reported in a gas chromatography-mass spectrometry (GC-MS) study. For liquid chromatography-mass spectrometry (LC-MS), tandem mass spectrometry (MS/MS) experiments would be required to elucidate the fragmentation pathways of the protonated molecule.

Troubleshooting Guides

LC-MS/MS Method Development and Optimization

Problem: Poor peak shape (tailing, fronting, or splitting) for Pyridoxine or its degradation products.

Possible Cause Troubleshooting Step
Secondary Interactions with Column Silanols Pyridoxine and its degradation products contain polar functional groups that can interact with residual silanols on the stationary phase.
* Use a column with end-capping or a novel stationary phase designed for polar compounds.
* Adjust the mobile phase pH to suppress the ionization of silanols (lower pH) or the analytes (adjusting based on pKa).
* Add a small amount of a competing base, like triethylamine, to the mobile phase to block active sites.
Column Overload Injecting too high a concentration of the analyte can lead to peak fronting.
* Dilute the sample and reinject.
* Use a column with a higher loading capacity.
Inappropriate Injection Solvent Injecting the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.
* Dissolve and inject the sample in the initial mobile phase or a weaker solvent.
Column Void or Contamination A void at the column inlet or contamination can cause peak splitting or tailing.
* Reverse flush the column (if recommended by the manufacturer).
* If the problem persists, replace the column.

Problem: Low sensitivity or no peak detected for Pyridoxine or its degradation products.

Possible Cause Troubleshooting Step
Inadequate Ionization Pyridoxine and its analogs are polar and their ionization efficiency is highly dependent on the mobile phase pH and ESI source conditions.
* Optimize the mobile phase pH to promote protonation (acidic pH for positive ion mode). Formic acid (0.1%) is a common additive.
* Optimize ESI source parameters such as capillary voltage, gas flow, and temperature.
Ion Suppression/Matrix Effects Co-eluting matrix components from the sample can suppress the ionization of the analytes.
* Improve sample preparation to remove interfering matrix components (e.g., use solid-phase extraction).
* Modify the chromatographic method to separate the analytes from the interfering compounds.
* Use a stable isotope-labeled internal standard to compensate for matrix effects.
Analyte Degradation in the Ion Source Thermally labile degradation products might degrade further in the hot ESI source.
* Reduce the source temperature and nebulizing gas flow.
Identification of Unknown Degradation Products

Problem: An unknown peak is observed in the chromatogram of a stressed sample.

Workflow for Identification:

G start Unknown Peak Detected step1 Determine m/z of the Molecular Ion (e.g., [M+H]⁺, [M+Na]⁺) start->step1 step2 Propose Elemental Composition (High-Resolution MS) step1->step2 step3 Perform MS/MS Fragmentation step2->step3 step4 Compare Fragmentation Pattern with Pyridoxine step3->step4 step5 Propose Putative Structure step4->step5 step6 Synthesize or Procure Standard for Confirmation step5->step6 end Structure Confirmed step6->end

Caption: Workflow for the identification of unknown degradation products.

Troubleshooting Steps:

  • Acquire High-Resolution Mass Spectrum: Determine the accurate mass of the molecular ion of the unknown peak. This will help in predicting the elemental composition.

  • Perform Tandem Mass Spectrometry (MS/MS): Fragment the molecular ion to obtain a characteristic fragmentation pattern.

  • Analyze Fragmentation Pattern: Compare the fragment ions of the unknown with the fragmentation pattern of pyridoxine. Common losses, such as H₂O, CH₂O, or parts of the pyridine ring, can provide structural clues.

  • Propose a Structure: Based on the molecular formula and the fragmentation data, propose a putative structure for the degradation product. Consider common degradation pathways such as oxidation, hydrolysis, or photolysis.

  • Confirmation: The definitive identification of a degradation product requires comparison of its chromatographic retention time and mass spectrum with an authentic reference standard.

Experimental Protocols

Forced Degradation of this compound

This protocol outlines the conditions for subjecting this compound to various stress conditions to induce degradation.

1. Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent, such as methanol or water.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 80°C for 2 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 80°C for 2 hours.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid drug substance to 105°C for 24 hours.

  • Photolytic Degradation: Expose the stock solution to UV light (254 nm) or sunlight for an extended period (e.g., 24-48 hours).

3. Sample Preparation for LC-MS Analysis: After exposure to stress conditions, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration (e.g., 10 µg/mL) with the initial mobile phase.

LC-MS/MS Analysis of Degradation Products

Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with a low percentage of B, ramp up to elute all components, followed by a re-equilibration step.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

Mass Spectrometry Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Mode: Full scan (m/z 100-500) for initial screening and Targeted MS/MS for fragmentation analysis.

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120°C

  • Desolvation Temperature: 350°C

  • Collision Energy: Ramped or set at various energies (e.g., 10-40 eV) for MS/MS experiments.

Visualizations

G cluster_stress Stress Conditions cluster_products Degradation Products Acid Acid Hydrolysis Other Other Degradants Acid->Other Base Base Hydrolysis Base->Other Oxidation Oxidative Degradation Hydroxypyridoxine 6-Hydroxypyridoxine Oxidation->Hydroxypyridoxine Thermal Thermal Degradation Pyridoxal Pyridoxal Thermal->Pyridoxal oQuinone o-Quinone Methide Thermal->oQuinone Photo Photolytic Degradation Photo->Other Pyridoxine This compound Pyridoxine->Acid Pyridoxine->Base Pyridoxine->Oxidation Pyridoxine->Thermal Pyridoxine->Photo

Caption: Degradation pathways of this compound under various stress conditions.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Stock Prepare Stock Solution Stress Apply Stress Conditions Stock->Stress Dilute Neutralize & Dilute Stress->Dilute Inject Inject into LC-MS/MS Dilute->Inject FullScan Full Scan MS Inject->FullScan MSMS Targeted MS/MS FullScan->MSMS Identify Identify Degradation Products MSMS->Identify Quantify Quantify Impurities Identify->Quantify

Caption: Experimental workflow for forced degradation studies and analysis.

References

Technical Support Center: Optimizing Pyyridoxine Hydrochloride for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing pyridoxine hydrochloride (Vitamin B6) in cell culture experiments. It includes frequently asked questions (FAQs), detailed troubleshooting guides, and standardized experimental protocols to ensure optimal results.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and questions that may arise when working with this compound in a cell culture setting.

Q1: What is the optimal concentration of this compound for my cell line?

A1: The optimal concentration of this compound is highly cell-type dependent. While many common media formulations like DMEM contain a basal concentration of approximately 20 µM, the ideal concentration for your specific cell line may vary.[1] It is crucial to perform a dose-response experiment to determine the optimal concentration that promotes cell health and desired experimental outcomes without inducing cytotoxicity.

Q2: I am observing precipitation in my cell culture medium after adding this compound. What could be the cause and how can I resolve it?

A2: Precipitation in cell culture media can be caused by several factors.[2][3][4] With this compound, this can occur due to:

  • High Concentration: Exceeding the solubility limit of this compound in the medium.

  • Temperature Shifts: Repeated freeze-thaw cycles or drastic temperature changes can cause components to fall out of solution.[3][4]

  • Interaction with Other Media Components: this compound can interact with certain salts and other components in the media, leading to the formation of insoluble complexes.[5]

Troubleshooting Steps:

  • Ensure Complete Dissolution: Prepare a concentrated stock solution of this compound in sterile, deionized water or a suitable buffer and ensure it is fully dissolved before adding it to the culture medium.

  • Add to Medium Slowly: Add the this compound stock solution to the medium dropwise while gently swirling to ensure even distribution and prevent localized high concentrations.

  • Avoid Repeated Freeze-Thaw Cycles: Aliquot your media and supplements to avoid repeated freezing and thawing.[3][4]

  • Check for Incompatibilities: Consult the media manufacturer's documentation for any known incompatibilities with high concentrations of vitamins.

Q3: I am noticing unexpected background fluorescence in my imaging experiments. Could this compound be the cause?

A3: Yes, this compound is known to exhibit autofluorescence, which can interfere with imaging experiments.[6] It has two main fluorescence areas with excitation/emission maxima around 250/370 nm and 325/370 nm.[7][8][9]

Troubleshooting Steps:

  • Use a Media without Phenol Red: Phenol red is a common source of background fluorescence. Using a phenol red-free medium formulation can help reduce this issue.

  • Select Appropriate Fluorophores: Choose fluorescent dyes with excitation and emission spectra that do not overlap with those of this compound.

  • Use a Control Group: Include a control group of cells cultured in a medium without this compound to quantify the background fluorescence.

  • Spectral Unmixing: If your imaging software supports it, use spectral unmixing to separate the autofluorescence signal from your specific fluorescent probes.

Q4: Can prolonged exposure to light affect the stability of this compound in my culture medium?

A4: Yes, this compound can be sensitive to light, particularly near-ultraviolet (UVA) radiation.[10] This can lead to the degradation of the vitamin and the generation of photoproducts that may be toxic to cells.

Preventative Measures:

  • Store Media and Stock Solutions in the Dark: Keep your this compound stock solutions and supplemented media protected from light by storing them in amber bottles or wrapping them in aluminum foil.

  • Minimize Light Exposure During Experiments: When working with your cell cultures, minimize their exposure to direct light, especially from sources that emit UV radiation.

Quantitative Data Summary

The following tables provide a summary of key quantitative data related to the use of this compound in cell culture.

Table 1: IC50 Values of this compound in Various Cell Lines

Cell LineCell TypeIC50 Value (µM)Exposure Time (h)
Normal CellsNot specified>100024
Tumor CellsNot specified>100024

Note: IC50 values are highly dependent on the specific cell line and experimental conditions. The provided data is for illustrative purposes, and it is recommended to determine the IC50 for your specific cell line of interest.[11]

Table 2: Autofluorescence Properties of this compound

Excitation Maximum (nm)Emission Maximum (nm)
~250~370
~325~370

Data compiled from multiple sources.[6][7][8][9]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the optimization and analysis of this compound in cell culture.

Protocol 1: Determination of Optimal this compound Concentration

This protocol outlines a dose-response experiment to determine the optimal concentration of this compound for a specific cell line.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in sterile water)

  • 96-well cell culture plates

  • Cell viability assay kit (e.g., MTT, XTT, or resazurin-based)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Preparation of Serial Dilutions: Prepare a series of dilutions of the this compound stock solution in complete cell culture medium. A common starting range is from 0 µM (control) to 1000 µM.

  • Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same volume of sterile water as the highest concentration of this compound).

  • Incubation: Incubate the plate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).

  • Cell Viability Assay: At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or fluorescence using a plate reader. Normalize the data to the control group (0 µM this compound) and plot the cell viability against the concentration of this compound. The optimal concentration will be the highest concentration that does not significantly reduce cell viability.

Protocol 2: Analysis of PI3K/Akt Signaling Pathway Activation

This protocol describes how to assess the activation of the PI3K/Akt signaling pathway in response to this compound treatment using Western blotting.

Materials:

  • Cells cultured with and without this compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-phospho-Akt, anti-total-Akt, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: a. Load equal amounts of protein from each sample onto an SDS-PAGE gel. b. Separate the proteins by electrophoresis. c. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody against phospho-Akt overnight at 4°C. c. Wash the membrane with TBST. d. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane with TBST.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with antibodies against total Akt and a loading control (e.g., GAPDH) to normalize the data.

Mandatory Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows.

PI3K_Akt_Signaling_Pathway PI3K/Akt Signaling Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation Akt Akt PIP3->Akt Recruitment & Activation pAkt p-Akt Akt->pAkt Phosphorylation Downstream_Targets Downstream Targets (e.g., mTOR, GSK3β) pAkt->Downstream_Targets Activation/Inhibition Transcription_Factors Transcription Factors (e.g., FOXO) pAkt->Transcription_Factors Inhibition Gene_Expression Gene Expression (Cell Survival, Proliferation, Growth) Transcription_Factors->Gene_Expression

Caption: PI3K/Akt Signaling Pathway.

Wnt_Signaling_Pathway Canonical Wnt Signaling Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt_Ligand Wnt Ligand Frizzled Frizzled Receptor Wnt_Ligand->Frizzled LRP5_6 LRP5/6 Co-receptor Wnt_Ligand->LRP5_6 Dsh Dishevelled (Dsh) Frizzled->Dsh Activation Destruction_Complex Destruction Complex (Axin, APC, GSK3β) Dsh->Destruction_Complex Inhibition beta_Catenin β-Catenin Destruction_Complex->beta_Catenin Phosphorylation Ubiquitination Ubiquitination & Proteasomal Degradation beta_Catenin->Ubiquitination beta_Catenin_nuc β-Catenin beta_Catenin->beta_Catenin_nuc Accumulation & Translocation TCF_LEF TCF/LEF beta_Catenin_nuc->TCF_LEF Target_Gene_Expression Target Gene Expression TCF_LEF->Target_Gene_Expression Activation

Caption: Canonical Wnt Signaling Pathway.

Notch_Signaling_Pathway Notch Signaling Pathway cluster_signaling_cell Signaling Cell cluster_receiving_cell_membrane Receiving Cell - Membrane cluster_receiving_cell_cytoplasm_nucleus Receiving Cell - Cytoplasm & Nucleus Ligand Notch Ligand (e.g., Delta, Jagged) Notch_Receptor Notch Receptor Ligand->Notch_Receptor Binding S2_Cleavage S2 Cleavage (ADAM) Notch_Receptor->S2_Cleavage S3_Cleavage S3 Cleavage (γ-secretase) S2_Cleavage->S3_Cleavage NICD Notch Intracellular Domain (NICD) S3_Cleavage->NICD Release CSL CSL NICD->CSL Translocation to Nucleus & Binding Coactivators Coactivators CSL->Coactivators Recruitment Target_Gene_Expression Target Gene Expression Coactivators->Target_Gene_Expression

Caption: Notch Signaling Pathway.

Experimental_Workflow Experimental Workflow for Optimizing Pyridoxine HCl Start Start Cell_Seeding Seed Cells in 96-well Plate Start->Cell_Seeding Prepare_Dilutions Prepare Serial Dilutions of Pyridoxine HCl Cell_Seeding->Prepare_Dilutions Treat_Cells Treat Cells with Different Concentrations Prepare_Dilutions->Treat_Cells Incubate Incubate for 24-72 hours Treat_Cells->Incubate Viability_Assay Perform Cell Viability Assay Incubate->Viability_Assay Data_Analysis Analyze Data & Determine Optimal Concentration Viability_Assay->Data_Analysis End End Data_Analysis->End

Caption: Experimental Workflow.

References

Troubleshooting peak tailing in Pyridoxine Hydrochloride HPLC analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the HPLC analysis of Pyridoxine Hydrochloride, with a specific focus on addressing peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it identified?

A1: Peak tailing in HPLC refers to an asymmetrical peak where the latter half of the peak is broader than the front half.[1][2] It is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As). A value greater than 1 indicates peak tailing, with values above 2 often being unacceptable for quantitative analysis.[3]

Q2: Why is my this compound peak tailing?

A2: this compound is a basic compound. The most common cause of peak tailing for basic analytes is a secondary interaction between the positively charged analyte and negatively charged residual silanol groups on the silica-based HPLC column.[1][4][5][6][7] Other potential causes include issues with the mobile phase, column degradation, or problems with the HPLC system itself.[2][8]

Q3: How does the mobile phase pH affect the peak shape of this compound?

A3: The mobile phase pH is a critical factor.[9][10] At a mid-range pH, residual silanol groups on the silica support can be ionized and interact with the basic pyridoxine molecule, causing tailing.[1][6] Lowering the pH of the mobile phase (e.g., to pH 3 or below) protonates these silanol groups, minimizing the unwanted secondary interactions and thus reducing peak tailing.[4][7] It is also important to operate at a pH that is at least one unit away from the analyte's pKa to ensure consistent ionization.[10][11]

Q4: Can the choice of HPLC column reduce peak tailing?

A4: Yes, the column choice is very important. Using a modern, high-purity silica column that is "end-capped" can significantly reduce peak tailing.[4][6][7] End-capping chemically modifies the silica surface to block many of the residual silanol groups, preventing them from interacting with the analyte.[12][13] Columns with polar-embedded stationary phases can also help to shield basic compounds from silanol interactions.[1]

Q5: Could my sample preparation be causing peak tailing?

A5: Yes, several aspects of sample preparation can contribute to peak tailing. Injecting too high a concentration of this compound can overload the column, leading to a distorted peak shape.[2][6] Additionally, if the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion.[2][5] It is always best to dissolve the sample in the mobile phase whenever possible.[8]

Troubleshooting Guide for Peak Tailing

This guide provides a systematic approach to diagnosing and resolving peak tailing in your this compound HPLC analysis.

Step 1: Initial Checks & Mobile Phase Evaluation
  • Question: Is the mobile phase pH appropriate for this compound?

    • Action: this compound is a basic compound. Ensure your mobile phase is buffered at a low pH, ideally around pH 3 or slightly below, to suppress the ionization of residual silanol groups on the column.[4][14]

  • Question: Is a buffer being used, and is the concentration sufficient?

    • Action: A buffer is crucial for maintaining a stable pH.[6] If you are using a buffer, such as potassium dihydrogen phosphate, ensure the concentration is adequate (typically 10-50 mM) to provide sufficient buffering capacity.[3][15]

  • Question: Has the mobile phase been properly prepared and degassed?

    • Action: Ensure all mobile phase components are fully dissolved and the final solution is degassed to prevent bubble formation in the pump and detector.[8]

Step 2: Column & Hardware Assessment
  • Question: Are you using an appropriate column?

    • Action: For basic compounds like pyridoxine, a C18 column with end-capping is recommended to minimize silanol interactions.[4][6][7] If tailing persists, consider a column with a different stationary phase chemistry, such as one with a polar-embedded group.[1]

  • Question: Could the column be degraded or contaminated?

    • Action: Column performance deteriorates over time.[8] If the column is old or has been used with harsh conditions, it may need to be replaced. A blocked inlet frit or a void at the head of the column can also cause peak distortion.[4][16] Try reversing and flushing the column (if the manufacturer's instructions permit) or replacing the inlet frit.[4]

  • Question: Are there any "dead volumes" in the system?

    • Action: Extra-column volume in tubing and fittings can lead to peak broadening and tailing.[1][15] Ensure all connections are made correctly with minimal tubing length and the narrowest possible internal diameter.[1][15]

Step 3: Sample & Method Parameters
  • Question: Is the sample concentration too high?

    • Action: High sample concentration can lead to column overload and peak tailing.[2][6] Try diluting your sample and re-injecting to see if the peak shape improves.

  • Question: Is the injection solvent compatible with the mobile phase?

    • Action: The sample should ideally be dissolved in the mobile phase.[8] If a different solvent is used, it should be weaker than the mobile phase to prevent peak distortion.[2][5]

  • Question: Could an interfering compound be co-eluting?

    • Action: A small, unresolved peak on the tail of the main peak can appear as tailing.[4] Altering the mobile phase composition or gradient may help to resolve the two peaks.

Quantitative Data Summary

The following table summarizes typical HPLC parameters that can be optimized to mitigate peak tailing for this compound analysis.

ParameterRecommended ConditionRationale
Mobile Phase pH 2.5 - 3.5Suppresses ionization of residual silanol groups, minimizing secondary interactions with the basic analyte.[4][14]
Buffer Potassium Dihydrogen PhosphateProvides good buffering capacity in the acidic pH range.[14][17]
Buffer Concentration 10 - 50 mMEnsures stable pH throughout the analysis.[3][15]
Column Type C18, End-cappedEnd-capping blocks active silanol sites, improving peak symmetry for basic compounds.[4][6][7]
Organic Modifier Methanol or AcetonitrileCommon reversed-phase solvents. The choice can influence selectivity and peak shape.[1]
Sample Solvent Mobile PhaseEnsures compatibility and prevents peak distortion due to solvent effects.[8]

Experimental Protocols

Standard HPLC Method for this compound Analysis

This protocol provides a starting point for the HPLC analysis of this compound and is designed to produce symmetrical peaks.

1. Materials and Reagents:

  • This compound Reference Standard

  • Potassium Dihydrogen Phosphate (KH₂PO₄), HPLC grade

  • Orthophosphoric Acid (H₃PO₄), HPLC grade

  • Methanol or Acetonitrile, HPLC grade

  • Water, HPLC grade

2. Mobile Phase Preparation (pH 3.0):

  • Weigh an appropriate amount of potassium dihydrogen phosphate to prepare a 25 mM solution (e.g., 3.4 g per 1 L of water).

  • Dissolve the potassium dihydrogen phosphate in HPLC-grade water.

  • Adjust the pH of the aqueous solution to 3.0 ± 0.1 using orthophosphoric acid.[14][17]

  • Prepare the final mobile phase by mixing the buffer and organic modifier in the desired ratio (e.g., 70:30 v/v Buffer:Methanol).[14]

  • Filter the mobile phase through a 0.45 µm membrane filter and degas by sonication or vacuum.

3. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size, end-capped

  • Mobile Phase: 70:30 (v/v) 25 mM Potassium Dihydrogen Phosphate (pH 3.0) : Methanol

  • Flow Rate: 1.0 mL/min[14]

  • Injection Volume: 20 µL

  • Column Temperature: Ambient or controlled at 30°C

  • Detection: UV at 254 nm[14]

4. Standard Solution Preparation:

  • Accurately weigh about 10 mg of this compound Reference Standard and transfer to a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase to obtain a stock solution of 100 µg/mL.

  • Prepare working standards by further diluting the stock solution with the mobile phase to the desired concentration range (e.g., 10-50 µg/mL).[14]

5. Sample Preparation:

  • For a tablet dosage form, weigh and finely powder a number of tablets.

  • Accurately weigh a portion of the powder equivalent to a known amount of this compound and transfer it to a volumetric flask.

  • Add a portion of the mobile phase, sonicate to dissolve the active ingredient, and then dilute to volume with the mobile phase.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Visualizations

Troubleshooting_Workflow start Peak Tailing Observed check_ph Is Mobile Phase pH < 3.5? start->check_ph adjust_ph Adjust pH to 2.5-3.5 with Buffer check_ph->adjust_ph No check_column Is Column End-Capped & in Good Condition? check_ph->check_column Yes adjust_ph->check_ph replace_column Replace with New End-Capped Column check_column->replace_column No check_sample Is Sample Concentration & Solvent Correct? check_column->check_sample Yes replace_column->check_column adjust_sample Dilute Sample / Dissolve in Mobile Phase check_sample->adjust_sample No check_system Check for Dead Volume & Leaks check_sample->check_system Yes adjust_sample->check_sample fix_system Optimize Tubing & Fittings check_system->fix_system No resolved Peak Shape Improved check_system->resolved Yes fix_system->check_system

Caption: Troubleshooting workflow for peak tailing.

Chemical_Interactions cluster_column Silica Stationary Phase silanol_ionized Ionized Silanol Group (Si-O⁻) (at mid to high pH) silanol_protonated Protonated Silanol Group (Si-OH) (at low pH) pyridoxine This compound (Positively Charged) pyridoxine->silanol_ionized Strong Ionic Interaction (Causes Tailing) pyridoxine->silanol_protonated Minimal Interaction (Good Peak Shape)

Caption: Analyte-stationary phase interactions.

References

Minimizing interference in the colorimetric assay of Pyridoxine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the colorimetric assay of Pyridoxine Hydrochloride (Vitamin B6). It is designed for researchers, scientists, and drug development professionals to help identify and minimize sources of interference in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the basic principle of the colorimetric assay for this compound?

A1: The colorimetric assay for this compound typically relies on a chemical reaction that produces a colored compound. The intensity of the color, which is directly proportional to the concentration of pyridoxine, is then measured using a spectrophotometer. Common methods involve reacting pyridoxine's phenolic group with a specific reagent in an alkaline medium.[1]

Q2: What are the most common reagents used in this assay?

A2: The most frequently used reagents are:

  • Gibbs Reagent (2,6-dichloroquinone-4-chloroimide): This reagent reacts with pyridoxine in an alkaline buffer to form a stable blue indophenol dye, typically measured at a wavelength (λmax) of 650 nm.[1][2]

  • 4-Aminophenazone (4-Aminoantipyrine): This involves an oxidative coupling reaction in the presence of an oxidizing agent like ammonium persulphate, producing a yellow-colored product measured around 420 nm.[3]

  • Diazotized Aromatic Amines: Reagents like diazotized p-nitroaniline or diazotized metoclopramide hydrochloride are used to form colored azo dyes through a coupling reaction.[4][5]

Q3: Do common pharmaceutical excipients interfere with the assay?

A3: Generally, most common excipients used in tablet and liquid formulations have been shown not to interfere with the determination of this compound in various colorimetric methods.[6][7][8] Studies have tested substances like glucose, fructose, starch, and gum arabic and found their interference to be negligible.[4][5] However, it is always best practice to run a recovery study if a new or unusual excipient is present.

Q4: How stable is this compound in solution?

A4: this compound is stable in acidic solutions but can be unstable in alkaline medium and when exposed to light.[9] Light exposure, particularly at higher pH, can cause degradation.[10] It is recommended to prepare solutions fresh, store them in low-actinic (amber) glassware, and avoid prolonged exposure to direct laboratory light.[10]

Troubleshooting Guide

Q1: My reagent blank has a high absorbance value. What is the cause?

A1: A high blank absorbance can be caused by several factors:

  • Reagent Contamination: The reagents themselves may be contaminated or degraded. Prepare fresh solutions, especially the color-forming reagent (e.g., Gibbs reagent) and the alkaline buffer.

  • Water Purity: Use high-purity distilled or deionized water, as contaminants in the water can react with the reagents.

  • Glassware Contamination: Ensure all glassware is scrupulously clean. Residual chemicals can cause background color.

  • Reagent Instability: Some reagents are light-sensitive or unstable over time. Prepare them fresh as per the protocol.

Q2: The color of my samples and standards is fading quickly or is unstable.

A2: Color instability can be a significant issue. Consider the following:

  • Incorrect pH: The pH of the reaction mixture is critical for color development and stability.[1][6] Verify the pH of your buffer and the final reaction mixture. Pyridoxine itself is less stable in alkaline conditions, which are often required for the color reaction.[9]

  • Timing of Measurement: The color-forming reaction may have an optimal development time. Some reactions are complete almost immediately and remain stable for at least an hour, while others may require a specific incubation period.[4][7] Measure the absorbance at the time point specified in your validated protocol.

  • Light Exposure: The resulting colored product may be light-sensitive. Once the color is developed, keep the solutions protected from direct light until measurement.[10]

Q3: I am seeing poor reproducibility and inconsistent results between replicates.

A3: Inconsistent results often point to procedural variability. Check these points:

  • Pipetting Accuracy: Ensure all pipettes are calibrated and used correctly for precise addition of reagents, standards, and samples.

  • Mixing: Thoroughly mix the solution after adding each reagent to ensure a homogenous reaction.

  • Temperature Fluctuations: Significant changes in ambient temperature can affect the rate of the reaction. Perform the assay in a temperature-controlled environment.

  • Sample Preparation: Incomplete extraction of pyridoxine from a solid matrix (like a tablet) can lead to variable results. Ensure the drug is fully dissolved and the solution is homogenous before taking an aliquot for analysis.[1]

Q4: My results show lower-than-expected recovery of pyridoxine.

A4: Low recovery can indicate either degradation of the analyte or interference.

  • Analyte Degradation: As mentioned, pyridoxine is sensitive to light and alkaline pH.[9][10] Minimize exposure during sample preparation.

  • Interference from Other Vitamins: While many vitamins do not interfere, high concentrations of certain substances, like ascorbic acid, can potentially interfere with some oxidative coupling reactions.[3] If your formulation contains high levels of other vitamins, you may need to perform a pre-separation step or choose a different colorimetric method.[3]

  • Matrix Effects: Although rare with common excipients, a complex sample matrix could potentially sequester pyridoxine or inhibit the color-forming reaction. Spiking a blank matrix with a known amount of pyridoxine can help determine if a matrix effect is present.

Data Presentation: Effect of Common Excipients

The following tables summarize the effect of common excipients on the determination of this compound, as demonstrated by recovery studies in various colorimetric methods. Recovery values close to 100% indicate no significant interference.

Table 1: Interference Study using Diazotized Metoclopramide Hydrochloride Method (Data based on the analysis of 100 µg of Pyridoxine HCl)

Interfering SubstanceAmount Added (µg)% Recovery
Glucose1000100.20
Fructose100099.18
Starch1000102.65
Gum Arabic (Acacia)100099.79
Source: Data adapted from a study on the spectrophotometric determination of Vitamin B6.[5]

Table 2: Interference Study using an Indirect Spectrophotometric Method (Data based on the analysis of 400µ g/25ml of Pyridoxine HCl)

Interfering SubstanceAmount Added (µ g/25ml )% Recovery
Starch500101.5
Talc50099.8
Lactose500100.7
Magnesium Stearate50099.4
Acacia500101.2
Source: Data adapted from a study using a Hg(SCN)₂ and ferric ion-based method.[7]

Experimental Protocols

Protocol 1: Determination using Gibbs Reagent

This method is based on the reaction of pyridoxine with 2,6-dichloroquinone-4-chloroimide (Gibbs reagent) in an alkaline medium to form a blue indophenol dye.[1]

  • Reagent Preparation:

    • Standard Pyridoxine Solution (100 µg/mL): Accurately weigh 10 mg of Pyridoxine HCl, dissolve in, and dilute to 100 mL with deionized water. Store in a dark, cool place.[1]

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations ranging from 1 µg/mL to 10 µg/mL.

    • Gibbs Reagent Solution (0.4% w/v in ethanol): Dissolve 40 mg of 2,6-dichloroquinone-4-chloroimide in 10 mL of ethanol. This solution should be prepared fresh.

    • Alkaline Buffer Solution (pH ~9.8): Prepare a suitable buffer, such as an ammonium chloride-ammonium hydroxide buffer, to maintain the required alkaline environment for the reaction.

  • Sample Preparation:

    • Tablets: Weigh and finely powder at least 10 tablets. Dissolve an accurately weighed portion of the powder, equivalent to about 10 mg of Pyridoxine HCl, in deionized water. Filter the solution to remove insoluble excipients and dilute to a final volume of 100 mL. Further dilute as needed to bring the concentration into the working range.[1]

    • Liquid Samples: Dilute the sample with deionized water to bring the pyridoxine concentration into the working range of the assay.[1]

  • Procedure:

    • Pipette 5 mL of each working standard solution and sample solution into separate test tubes.

    • To each tube, add 1 mL of the alkaline buffer solution and mix.

    • Add 1 mL of the Gibbs reagent solution to each tube, mix well, and allow the color to develop for 30 minutes in a dark place.

    • Prepare a reagent blank using 5 mL of deionized water instead of the standard/sample solution.

    • Measure the absorbance of the blue color at 650 nm against the reagent blank.

  • Calculation:

    • Construct a calibration curve by plotting the absorbance of the standards versus their concentration.

    • Determine the concentration of pyridoxine in the sample solution from the calibration curve.

Protocol 2: Determination using Oxidative Coupling with 4-Aminophenazone

This method is based on the oxidative coupling of pyridoxine with 4-aminophenazone in the presence of an oxidizing agent.[3]

  • Reagent Preparation:

    • Standard Pyridoxine Solution (100 µg/mL): Prepare as described in Protocol 1.

    • Working Standard Solutions: Prepare dilutions from the stock solution to obtain concentrations appropriate for the assay (e.g., 5-50 µg/mL).

    • 4-Aminophenazone Solution (2% w/v): Dissolve 2.0 g of 4-aminophenazone in 100 mL of deionized water.

    • Ammonium Persulphate Solution (2% w/v): Dissolve 2.0 g of ammonium persulphate in 100 mL of deionized water. Prepare this solution fresh.

    • Ammonia Buffer (pH ~10): Prepare a suitable ammonia-based buffer to maintain alkalinity.

  • Sample Preparation:

    • Prepare sample solutions as described in Protocol 1, ensuring the final concentration falls within the range of the standard curve.

  • Procedure:

    • Pipette 1 mL of each working standard and sample solution into separate test tubes.

    • To each tube, add 2 mL of the ammonia buffer and 2 mL of the 4-aminophenazone solution. Mix well.

    • Add 2 mL of the ammonium persulphate solution, mix, and allow the reaction to proceed for 20 minutes at room temperature.

    • Prepare a reagent blank using 1 mL of deionized water.

    • Measure the absorbance of the resulting yellow color at 420 nm against the reagent blank.

  • Calculation:

    • Construct a calibration curve and determine the concentration of pyridoxine in the sample as described in Protocol 1.

Visualizations

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// Nodes A [label="Reagent & Standard\nPreparation", class="prep"]; B [label="Sample Preparation\n(Dissolution, Dilution, Filtration)", class="prep"]; C [label="Aliquot Sample/Standard\ninto Reaction Vessel", class="action"]; D [label="Add Buffer &\nColorimetric Reagent", class="action"]; E [label="Incubate for Color\nDevelopment (Timed)", class="action"]; F [label="Measure Absorbance\nat λmax", class="measure"]; G [label="Construct Calibration Curve\n& Calculate Concentration", class="output"];

// Edges A -> C; B -> C; C -> D -> E -> F -> G; } Caption: General workflow for a colorimetric assay.

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// Connections Start -> CheckBlank; CheckBlank -> CheckReagents [label="Yes"]; CheckReagents -> Resolved; CheckBlank -> CheckColor [label="No"]; CheckColor -> CheckpH [label="Yes"]; CheckpH -> Resolved; CheckColor -> CheckReproducibility [label="No"]; CheckReproducibility -> CheckProcedure [label="Yes"]; CheckProcedure -> Resolved; CheckReproducibility -> Resolved [label="No"]; } Caption: Troubleshooting guide for common assay issues.

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Mit1A [label="Mitigation: Run recovery study;\nFilter insolubles.", fillcolor="#34A853", fontcolor="#FFFFFF"]; Mit1B [label="Mitigation: Pre-separation step;\nChoose selective method.", fillcolor="#34A853", fontcolor="#FFFFFF"]; Mit2A [label="Mitigation: Use low-actinic glassware;\nWork under subdued light.", fillcolor="#34A853", fontcolor="#FFFFFF"]; Mit2B [label="Mitigation: Use temperature-\ncontrolled environment.", fillcolor="#34A853", fontcolor="#FFFFFF"]; Mit3A [label="Mitigation: Calibrate pH meter;\nPrepare fresh buffers.", fillcolor="#34A853", fontcolor="#FFFFFF"]; Mit3B [label="Mitigation: Use high-purity reagents;\nEnsure clean glassware.", fillcolor="#34A853", fontcolor="#FFFFFF"];

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Sub1A -> Mit1A [color="#4285F4"]; Sub1B -> Mit1B [color="#4285F4"]; Sub2A -> Mit2A [color="#4285F4"]; Sub2B -> Mit2B [color="#4285F4"]; Sub3A -> Mit3A [color="#4285F4"]; Sub3B -> Mit3B [color="#4285F4"]; } Caption: Interference sources and mitigation strategies.

References

Strategies to prevent Pyridoxine Hydrochloride degradation during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Pyridoxine Hydrochloride (Vitamin B6) during storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound to degrade?

A1: this compound is susceptible to degradation from several factors, including exposure to light, heat, moisture, and incompatible pH levels.[1][2][3][4] It is also incompatible with alkaline solutions, iron salts, and oxidizing agents.[5][6]

Q2: What are the optimal storage conditions for this compound?

A2: To ensure stability, this compound should be stored in well-closed, light-resistant containers.[5][7][8] For long-term storage of the solid form, a freezer at -20°C is recommended.[2] Solutions should be stored at -20°C for up to one month or at -80°C for up to six months.[2] The recommended storage temperature is generally below 40°C, preferably between 15-30°C, and freezing of injections should be avoided.[5]

Q3: How does pH affect the stability of this compound in solution?

A3: this compound is most stable in acidic solutions.[9] For instance, in an injectable form, a pH between 2.0 and 3.8 is recommended by the USP.[7][8] As the pH increases, its stability decreases, with greater degradation observed at neutral and alkaline pH levels.[4][9] One study found that for a combined solution, the optimal pH for stability was between 4.0 and 4.8.[9]

Q4: Is this compound sensitive to light?

A4: Yes, this compound is sensitive to light.[2][4][6] Exposure to regular laboratory light can cause significant degradation, with the effect being more pronounced at higher pH and with longer exposure times.[4] To mitigate this, it is crucial to store it in light-resistant containers, such as amber-colored vials or by using low actinic glassware.[2][4][7]

Q5: Can moisture impact the stability of solid this compound?

A5: While this compound is less affected by moisture compared to other vitamins like Thiamin and Ascorbate, high relative humidity (RH) can still promote degradation, especially in powder blends.[3][10] It is important to store it in tightly sealed containers to protect it from moisture.[2]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Discoloration or precipitation in this compound solution. 1. Photodegradation: Exposure to light. 2. pH Shift: The pH of the solution may have shifted to a less optimal range. 3. Incompatible Excipients: Interaction with other components in the formulation.1. Ensure the solution is stored in light-resistant containers (e.g., amber vials).[4][7] 2. Measure the pH of the solution and adjust to the optimal acidic range (typically pH 2.0-3.8 for injections).[7][9] 3. Review the formulation for incompatible excipients like iron salts or strong oxidizing agents.[5]
Loss of potency in a solid formulation. 1. Thermal Degradation: Storage at elevated temperatures. 2. Moisture Absorption: Inadequate protection from humidity.1. Verify that the storage temperature is within the recommended range (preferably 15-30°C).[5] For long-term storage, consider -20°C.[2] 2. Ensure the container is tightly sealed to prevent moisture ingress.[2]
Unexpected peaks during HPLC analysis. 1. Degradation Products: The presence of new peaks can indicate the formation of degradation products due to light, heat, or pH instability. 2. Oxidation: Interaction with oxidizing agents or atmospheric oxygen.1. Perform forced degradation studies (acid, base, peroxide, heat, light) to identify potential degradation products and their retention times.[11] 2. Consider the use of antioxidants in the formulation and/or purging containers with an inert gas like nitrogen.[12]

Quantitative Data on Degradation

Table 1: Thermal Degradation of this compound

TemperatureKinetic ModelRate Constant (k)Activation Energy (Ea)Reference
155°CFirst-order1.74 × 10⁻² min⁻¹29.8 Kcal/mol[12]
170°CFirst-order5.22 × 10⁻² min⁻¹29.8 Kcal/mol[12]
185°CFirst-order16.88 × 10⁻² min⁻¹29.8 Kcal/mol[12]
200°CFirst-order48.95 × 10⁻² min⁻¹29.8 Kcal/mol[12]
30-50°CFirst-orderVaries with formulationHigher for more crystalline forms[1]

Table 2: Photodegradation of Pyridoxine in Solution Under Regular Laboratory Light

pHExposure Time (hours)Retention (%)Reference
4.5897[4]
7.01566[4]

Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC Method for this compound

This protocol outlines a general Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for assessing the stability of this compound.

1. Materials and Reagents:

  • This compound Reference Standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate

  • Orthophosphoric acid (for pH adjustment)

  • Water (HPLC grade)

2. Chromatographic Conditions:

  • HPLC System: An Agilent LC 1100 series with a UV detector or equivalent.[13]

  • Column: Reversed-phase C18 column (e.g., 4.6 x 250mm, 5µm).[13][14]

  • Mobile Phase: A mixture of a phosphate buffer and an organic solvent (e.g., 90% acetonitrile and 10% water, or a buffer of potassium dihydrogen phosphate and methanol).[13][15] The exact ratio should be optimized for best separation.

  • Flow Rate: 1.0 mL/min.[13][14]

  • Column Temperature: 30°C.[13]

  • Detection Wavelength: 281 nm or 254 nm.[13][15][16]

  • Injection Volume: 10-20 µL.[16][17]

3. Preparation of Solutions:

  • Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to obtain a known concentration (e.g., 1000 µg/mL).[13]

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 10-50 µg/mL).[13]

  • Sample Preparation: Accurately weigh the sample containing this compound, dissolve it in the mobile phase to a known volume, and dilute to fall within the calibration curve range. Filter the solution through a 0.45 µm filter before injection.[11]

4. Analysis:

  • Inject the standard solutions to establish a calibration curve.

  • Inject the sample solutions.

  • The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.

Protocol 2: Forced Degradation Study

To ensure the analytical method is stability-indicating, forced degradation studies are performed.

  • Acid Degradation: Mix the sample solution with an equal volume of 1N Hydrochloric Acid and incubate at 90°C for 18 hours.[11]

  • Base Degradation: Mix the sample solution with an equal volume of 1N Sodium Hydroxide and incubate at 90°C for 18 hours.[11]

  • Oxidative Degradation: Mix the sample solution with an equal volume of 10% Hydrogen Peroxide and incubate at 90°C for 18 hours.[11]

  • Thermal Degradation: Expose the solid or liquid sample to high temperatures (e.g., 80°C) for 24 hours.[13]

  • Photolytic Degradation: Expose the sample solution to UV light for 24 hours.[13]

After exposure, cool the samples, adjust the volume with the mobile phase, filter, and analyze using the HPLC method described above. The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent this compound peak.[13]

Visualizations

Pyridoxine Pyridoxine Hydrochloride Degradation Degradation Pyridoxine->Degradation Factors Degradation Factors Degradation->Factors Pathways Degradation Pathways Degradation->Pathways Light Light Factors->Light Heat Heat Factors->Heat Moisture Moisture Factors->Moisture pH pH (Alkaline) Factors->pH OxidizingAgents Oxidizing Agents Factors->OxidizingAgents Products Degradation Products Pathways->Products Photodegradation Photodegradation Pathways->Photodegradation ThermalDegradation Thermal Degradation Pathways->ThermalDegradation Oxidation Oxidation Pathways->Oxidation Hydrolysis Hydrolysis Pathways->Hydrolysis

Caption: Key factors and pathways leading to this compound degradation.

start Start: Stability Issue (e.g., loss of potency) check_storage Check Storage Conditions start->check_storage light Protected from Light? check_storage->light Solid or Solution excipients Review Formulation for Incompatibilities check_storage->excipients Formulation Issue temp Correct Temperature? light->temp Yes use_amber Action: Use Amber Vials/ Light-Resistant Containers light->use_amber No moisture Sealed Container? temp->moisture Yes adjust_temp Action: Adjust Storage Temperature temp->adjust_temp No ph Check Solution pH moisture->ph Yes ensure_seal Action: Ensure Container is Tightly Sealed moisture->ensure_seal No ph->excipients If Solution adjust_ph Action: Adjust pH to Acidic Range ph->adjust_ph pH Incorrect end End: Stability Improved ph->end pH Correct reformulate Action: Consider Reformulation excipients->reformulate Incompatibilities Found use_amber->temp adjust_temp->moisture ensure_seal->ph adjust_ph->end reformulate->end

Caption: Troubleshooting workflow for this compound stability issues.

prep_solutions 1. Prepare Standard and Sample Solutions set_hplc 2. Set Up HPLC System (Column, Mobile Phase, etc.) prep_solutions->set_hplc inject_std 3. Inject Standard Solutions & Generate Calibration Curve set_hplc->inject_std inject_sample 4. Inject Sample Solution inject_std->inject_sample acquire_data 5. Acquire Chromatogram inject_sample->acquire_data analyze_data 6. Analyze Data: Compare Peak Area to Calibration Curve acquire_data->analyze_data determine_conc 7. Determine Concentration and Assess Stability analyze_data->determine_conc

Caption: Experimental workflow for HPLC-based stability testing of Pyridoxine HCl.

References

Technical Support Center: Stability of Pyridoxine Hydrochloride in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH on the stability of Pyridoxine Hydrochloride (Vitamin B6) in solution.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for maintaining the stability of this compound in an aqueous solution?

This compound is most stable in acidic solutions.[1] Studies have shown that in acidic solutions with a pH of 1.2, impurities are minimal.[1] As the pH increases, the stability of this compound decreases, with greater degradation observed at higher pH levels.[2] For instance, a study on the stability of different forms of vitamin B6 showed that pyridoxine retention was 97% at pH 4.5 after 8 hours of exposure to regular laboratory light, which dropped to 66% at pH 7 after 15 hours.[2] An injectable solution of this compound maintained a constant pH of 2.4 and showed no decomposition for at least 180 days at 25°C.[3] For combined solutions with other active pharmaceutical ingredients, an optimal pH range of 4.0-4.8 has been recommended to ensure the stability of all components.[1]

Q2: How does exposure to light affect the stability of this compound solutions at different pH values?

Exposure to light, particularly regular laboratory light, can significantly degrade this compound, and this degradation is more pronounced at a higher pH.[2] The retention of pyridoxine can decrease significantly with longer exposure times and higher pH levels when exposed to light.[2] To minimize degradation, it is recommended to use low-actinic glassware or work under subdued light conditions, such as yellow or golden fluorescent light, where retention has been shown to be essentially complete (94% to 106%).[2]

Q3: What are the primary degradation products of this compound in solution?

The degradation of this compound can lead to the formation of several products. Under radiolytic conditions, degradation products such as 2,4,5-Trihydroxymethyl-3-pyridinol, pyridoxal, isopyridoxal, and 6-hydroxypyridoxine have been identified.[4] In the presence of an oxidizing agent like K3[Fe(CN)6], pyridoxi-3,6-quinone can also be formed.[4] Bacterial degradation pathways involve the initial oxidation of pyridoxine to pyridoxal by pyridoxine 4-oxidase.[5][6]

Q4: Can I expect to see a color change in my this compound solution if it degrades?

While the search results focus on chemical stability and degradation products, significant degradation may lead to a change in the physical appearance of the solution, such as a change in color or clarity. However, a stable this compound injection (100 mg/mL) at pH 2.4 remained clear throughout a 180-day study.[3] Any observable change in the physical properties of the solution should be considered an indicator of potential degradation, and the solution should be re-analyzed.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Rapid loss of this compound concentration in solution. High pH of the solution: this compound is less stable in neutral to alkaline conditions.Verify the pH of your solution. Adjust the pH to the acidic range (ideally below 5.0) using appropriate buffers if your formulation allows. For long-term storage, a pH of around 2.4 has been shown to be very stable.[1][3]
Exposure to light: Photodegradation can occur, especially under normal laboratory lighting.Protect the solution from light by using amber or low-actinic glassware and storing it in the dark.[2]
Elevated temperature: Higher temperatures accelerate the degradation of this compound.Store solutions at controlled room temperature or refrigerated, as specified by stability studies. Avoid exposure to high temperatures during processing and storage.
Unexpected peaks appearing in HPLC chromatogram during stability testing. Formation of degradation products: These new peaks likely represent compounds formed from the breakdown of this compound.Characterize the degradation products using techniques like mass spectrometry (MS) to understand the degradation pathway.[4] Review your storage conditions (pH, light, temperature) to minimize further degradation.
Inconsistent results in stability studies. Inadequate analytical method: The analytical method may not be stability-indicating, meaning it cannot separate the intact drug from its degradation products.Develop and validate a stability-indicating HPLC method. The method should be able to resolve this compound from all potential degradation products and impurities.[7][8][9]
Improper sample handling: Inconsistent sample preparation, dilution, or storage can lead to variable results.Standardize all sample handling procedures. Ensure accurate and consistent dilutions and store samples appropriately before analysis.

Data Presentation

Table 1: Effect of pH and Light on Pyridoxine Retention (%)

pHExposure Time (hours)Light ConditionPyridoxine Retention (%)
4.58Regular Laboratory Light97[2]
7.015Regular Laboratory Light66[2]

Data extracted from a study on the stability of three forms of vitamin B6. Retention was determined by a microbiological method.

Table 2: Stability of this compound Injection (100 mg/mL)

ParameterInitial180 Days
Concentration100 mg/mLNo decomposition
pH2.4[3]2.4[3]
Physical AppearanceClearClear

Study conducted at 25°C in disposable polypropylene syringes.

Experimental Protocols

Protocol 1: Preparation of Buffered Solutions for Stability Studies
  • Select Buffer System: Choose a buffer system appropriate for the target pH range (e.g., phosphate buffers for pH 4-7).

  • Prepare Buffer Stock Solutions:

    • For a phosphate buffer, prepare stock solutions of 0.1 M monobasic sodium phosphate and 0.1 M dibasic sodium phosphate.

  • Adjust pH:

    • Mix the stock solutions in appropriate ratios to achieve the desired pH.

    • Use a calibrated pH meter to verify the pH of the final buffer solution.

  • Prepare this compound Solution:

    • Dissolve a known amount of this compound powder in the prepared buffer to achieve the target concentration (e.g., 10 μg/mL).[10]

    • Ensure the powder is completely dissolved. Sonication can be used to aid dissolution.[7][10]

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a general framework. Specific parameters should be optimized and validated for your specific application.

  • Instrumentation:

    • A High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column is commonly used.[8]

    • Mobile Phase: A mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized for best separation. For example, a mobile phase of buffer:acetonitrile:trifluoroacetic acid at a ratio of 30:70:0.1 (v/v) has been reported.[7]

    • Flow Rate: Typically around 1.0 mL/min.[8]

    • Detection Wavelength: this compound has a maximum absorbance (λmax) at approximately 290 nm in 0.1 N HCl, which can be used for detection.[10][11] Other wavelengths, such as 254 nm, have also been used.[7]

    • Column Temperature: Maintain a constant column temperature, for example, 30°C.[8]

  • Sample Preparation:

    • Dilute the stability samples with the mobile phase to a concentration within the linear range of the calibration curve.

    • Filter the samples through a 0.2 or 0.45 µm filter before injection to protect the column.[7]

  • Forced Degradation Study (for method validation):

    • To ensure the method is stability-indicating, perform forced degradation studies.

    • Expose the this compound solution to stress conditions such as acid (e.g., 1N HCl), base (e.g., 1N NaOH), oxidation (e.g., 10% H₂O₂), heat, and light.[12]

    • Analyze the stressed samples to ensure that the degradation product peaks are well-resolved from the parent this compound peak.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_stress Stability Study cluster_analysis Analysis cluster_results Results & Interpretation prep_buffer Prepare Buffer Solutions (Varying pH) prep_samples Prepare Stability Samples (Pyridoxine in Buffers) prep_buffer->prep_samples prep_pyridoxine Prepare Pyridoxine HCl Stock Solution prep_pyridoxine->prep_samples storage Store Samples under Controlled Conditions (Temp, Light) prep_samples->storage sampling Withdraw Aliquots at Time Points storage->sampling hplc_analysis Analyze by Stability-Indicating HPLC Method sampling->hplc_analysis data_analysis Quantify Pyridoxine HCl and Degradation Products hplc_analysis->data_analysis kinetics Determine Degradation Kinetics data_analysis->kinetics stability Establish Stability Profile (Shelf-life) kinetics->stability

Caption: Experimental workflow for assessing the pH-dependent stability of this compound.

degradation_pathway pyridoxine Pyridoxine pyridoxal Pyridoxal pyridoxine->pyridoxal Oxidation (e.g., Pyridoxine 4-oxidase) isopyridoxal Isopyridoxal pyridoxine->isopyridoxal Radiolysis hydroxypyridoxine 6-Hydroxypyridoxine pyridoxine->hydroxypyridoxine Radiolysis quinone Pyridoxi-3,6-quinone pyridoxine->quinone Oxidation (in presence of K3[Fe(CN)6])

Caption: Simplified degradation pathways of this compound.

References

Overcoming solubility issues of Pyridoxine Hydrochloride in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for addressing challenges related to the solubility of Pyridoxine Hydrochloride (HCl) in organic solvents. This guide is designed for researchers, scientists, and drug development professionals, providing practical solutions and in-depth protocols to overcome common solubility issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in most organic solvents?

This compound is the salt form of pyridoxine (a form of Vitamin B6).[1] As a salt, it is a highly polar, crystalline solid that is readily soluble in water (approximately 200-220 mg/mL) but exhibits very low solubility in non-polar organic solvents like ether and chloroform.[1][2][3] Its solubility is driven by strong ion-dipole interactions with polar protic solvents like water and, to a lesser extent, alcohols. Aprotic or non-polar organic solvents cannot effectively solvate the charged pyridinium and chloride ions, leading to poor solubility.

Q2: I'm observing precipitation when adding my Pyridoxine HCl stock to a reaction mixture. What's happening?

This is a common issue that typically occurs when a concentrated stock solution of Pyridoxine HCl (often in a favorable solvent like water or methanol) is diluted into a larger volume of a less polar organic solvent system. The overall polarity of the final mixture is too low to maintain the solubility of the Pyridoxine HCl, causing it to "crash out" or precipitate. To resolve this, consider using a co-solvent system for your final mixture or one of the solubility enhancement techniques detailed below.

Q3: Can I improve solubility by heating the solvent?

Yes, for many solvent systems, the solubility of Pyridoxine HCl increases with temperature.[4] This can be a useful technique for preparing saturated or near-saturated solutions. However, be cautious, as the compound may precipitate out of the solution upon cooling to room or sub-ambient temperatures. It is also crucial to ensure that the elevated temperature does not degrade the compound or other components in your experiment. Pyridoxine HCl decomposes at approximately 205-212°C.[1]

Q4: Are there alternative forms of Vitamin B6 that are more soluble in organic solvents?

Yes. The free base form of pyridoxine is significantly more soluble in organic solvents like DMSO and dimethylformamide than its hydrochloride salt.[5] Converting the hydrochloride salt to the free base is a common strategy to improve solubility in organic media. See the experimental protocols section for a detailed method.

Solubility Data

The solubility of this compound varies significantly across different solvents. The following table summarizes available quantitative data for easy comparison.

SolventSolubility (g/L)Solubility (mg/mL)NotesSource(s)
Water183.83 - 220183.83 - 220Freely soluble.[1][6][3]
Methanol25.225.2[6]
Ethanol4.84 - 11.14.84 - 11.1"Slightly soluble". 1g dissolves in 90ml alcohol.[6][2][3]
Propylene Glycol-SolubleQuantitative data not specified.[6]
Isopropanol1.921.92[6]
Acetone-Sparingly SolubleSparingly soluble.[1][6]
Chloroform-Insoluble[6][2]
Ether-Insoluble[6][2]
Troubleshooting Workflow for Solubility Issues

If you are facing challenges dissolving this compound, the following workflow provides a logical sequence of steps to identify an effective solubilization strategy.

G cluster_start cluster_eval cluster_methods cluster_end start Start: Pyridoxine HCl Insoluble in Target Solvent eval_solvent Is the target solvent protic (e.g., alcohol)? start->eval_solvent co_solvent Strategy 1: Use a Co-Solvent System (e.g., Methanol/Water) eval_solvent->co_solvent Yes conversion Strategy 3: Convert to Free Base Form eval_solvent->conversion No (Aprotic Solvent) ph_adjust Strategy 2: Adjust pH (if aqueous phase present) co_solvent->ph_adjust Still issues? success Success: Compound Solubilized co_solvent->success ph_adjust->conversion Still issues? ph_adjust->success conversion->success Soluble failure If all fail: Re-evaluate solvent system or experiment design conversion->failure Insoluble

Caption: Troubleshooting workflow for Pyridoxine HCl solubility.

Experimental Protocols

Here are detailed methodologies for common techniques used to enhance the solubility of this compound.

Protocol 1: Solubilization Using a Co-Solvent System

This method is ideal when the target solvent is partially miscible with a solvent in which Pyridoxine HCl is highly soluble (e.g., water or methanol).[7][8][9] The goal is to create a solvent blend with a polarity that can sustain solubility.

Objective: To dissolve Pyridoxine HCl in a mixed solvent system.

Materials:

  • This compound

  • Primary Solvent (e.g., Methanol, Ethanol)

  • Co-Solvent (the target organic solvent)

  • Volumetric flasks and pipettes

  • Magnetic stirrer and stir bar

  • Sonicator (optional)

Methodology:

  • Prepare a Concentrated Stock: Accurately weigh the required amount of Pyridoxine HCl and place it in a volumetric flask.

  • Initial Dissolution: Add the minimum amount of the primary solvent (the one with higher solubility, e.g., methanol) required to completely dissolve the solid. Use a magnetic stirrer or sonication to aid dissolution.[10]

  • Titrate with Co-Solvent: While stirring vigorously, slowly add the target organic co-solvent to the concentrated stock solution.

  • Observe for Precipitation: Add the co-solvent dropwise or in small aliquots. If the solution remains clear, you can continue adding the co-solvent until you reach your desired final concentration and solvent ratio.

  • Identify Cloud Point: If the solution becomes cloudy or precipitation occurs, this indicates you have exceeded the solubility limit for that specific solvent ratio. Note this "cloud point" for future reference.

  • Optimization: Prepare several small-scale trials with varying ratios of the primary and co-solvent to determine the optimal blend that keeps the compound in solution at the target concentration.

Protocol 2: Conversion of Pyridoxine HCl to its Free Base

This chemical modification removes the hydrochloride salt, significantly increasing the compound's solubility in less polar organic solvents like DMSO.[5]

Objective: To neutralize the hydrochloride salt and isolate the more organo-soluble pyridoxine free base.

Materials:

  • This compound

  • Deionized Water

  • Sodium Bicarbonate (NaHCO₃) or a similar mild base

  • Dichloromethane (DCM) or Ethyl Acetate

  • Separatory Funnel

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Rotary Evaporator

  • pH paper or pH meter

Methodology:

  • Dissolve the Salt: Dissolve a known quantity of Pyridoxine HCl in a minimum amount of deionized water in a flask.

  • Neutralization: Slowly add a saturated solution of sodium bicarbonate to the aqueous solution while stirring. Monitor the pH of the solution. Continue adding the base until the pH is neutral to slightly basic (pH 7.0-8.0). Effervescence (CO₂ release) will occur.

  • Liquid-Liquid Extraction: Transfer the aqueous solution to a separatory funnel. Add an equal volume of an organic solvent like Dichloromethane (DCM).

  • Isolate Free Base: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release pressure. Allow the layers to separate. The pyridoxine free base, being less polar, will partition into the organic layer.

  • Combine and Dry: Drain the lower organic layer into a clean flask. Repeat the extraction process on the aqueous layer two more times with fresh DCM to maximize yield. Combine all organic extracts.

  • Remove Water: Add a small amount of anhydrous sodium sulfate or magnesium sulfate to the combined organic extracts to remove any residual water. Swirl and let it sit for 10-15 minutes.

  • Solvent Evaporation: Filter the dried organic solution to remove the drying agent. Concentrate the filtrate using a rotary evaporator to remove the DCM.

  • Final Product: The resulting solid or oil is the pyridoxine free base, which can now be dissolved in the desired organic solvent. The melting point of the free base is approximately 160°C.[1]

G cluster_steps step1 1. Dissolve Pyridoxine HCl in H₂O step2 2. Add NaHCO₃ to pH 7-8 step1->step2 step3 3. Extract with Organic Solvent (DCM) step2->step3 step4 4. Dry Organic Layer (e.g., Na₂SO₄) step3->step4 step5 5. Evaporate Solvent step4->step5 step6 Result: Pure Pyridoxine Free Base step5->step6

Caption: Workflow for converting Pyridoxine HCl to its free base.

References

Addressing autofluorescence interference in Pyridoxine Hydrochloride assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and frequently asked questions to help researchers, scientists, and drug development professionals address autofluorescence interference in Pyridoxine Hydrochloride (Vitamin B6) assays.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My blank and sample wells show high background fluorescence. What are the common causes?

High background fluorescence is a frequent issue that can mask the specific signal from your target analyte.[1][2] The primary causes include:

  • Autofluorescent Assay Components: The microplate itself (especially polystyrene), media supplements like fetal bovine serum, and phenol red can contribute significantly to background noise.[1][3][4]

  • Endogenous Fluorophores: Biological samples inherently contain fluorescent molecules like NADH, riboflavins, collagen, and elastin that can emit light when excited.[3][5]

  • Fixation-Induced Autofluorescence: Aldehyde fixatives such as formaldehyde, paraformaldehyde (PFA), and glutaraldehyde can react with amines in tissues to create fluorescent products.[6][7][8]

  • Reagent Impurities: Impurities or contaminants in buffers and reagents can also be a source of unwanted fluorescence.[1]

Q2: How can I identify the source of the autofluorescence in my assay?

To pinpoint the source, run a series of controls:

  • Unlabeled Control: Prepare a sample with all reagents and media but without the fluorescent probe. Any signal detected here is from the sample or other assay components.[5]

  • Reagent Blank: Measure the fluorescence of the assay buffer and reagents alone in a well. This helps identify contaminated reagents.

  • Plate Blank: Measure the fluorescence of an empty well to check for background from the microplate itself.[1] Black-walled plates are recommended to reduce stray signals and background.[1][4]

Q3: What are the optimal excitation and emission wavelengths for Pyridoxine HCl to minimize spectral overlap with common autofluorescent molecules?

Pyridoxine (Vitamin B6) has distinct fluorescence peaks. To minimize interference, it is crucial to select wavelengths that avoid the broader emission spectra of endogenous fluorophores like NADH and collagen, which typically fluoresce in the blue-to-green range (350-550 nm).[3]

Based on spectral data, selecting a longer wavelength for excitation can often help.[6][7]

CompoundExcitation Maxima (nm)Emission Maxima (nm)Notes
Pyridoxine (Vitamin B6) ~250, ~325~370-400Has two primary excitation peaks.[9][10][11] Using the ~325 nm excitation can help avoid some UV-range interferences.
NADH~340-355~450-488A common source of cellular autofluorescence.[3][12]
Collagen & Elastin~300-400~300-450Structural proteins with broad blue fluorescence.[6][7]
Riboflavin (Vitamin B2)~270, ~370, ~450~525Another B vitamin with strong, distinct fluorescence.[10]

This table summarizes typical spectral characteristics. Exact wavelengths can vary with pH and solvent conditions.

Q4: My signal-to-noise ratio is poor. What strategies can I use to reduce autofluorescence and enhance my specific signal?

Several methods can be employed to mitigate autofluorescence:

  • Wavelength Selection: Choose fluorophores and filter sets in the far-red spectrum, as autofluorescence is less pronounced at these longer wavelengths.[3][6][7]

  • Photobleaching: Intentionally expose your sample to high-intensity light before adding your specific fluorescent probe.[13][14] This can quench the background autofluorescence from endogenous molecules without affecting the subsequently added dye.[15][16][17]

  • Chemical Quenching: Reagents like Sodium Borohydride or Sudan Black B can be used to reduce autofluorescence, though their effectiveness can be variable and they may impact antigen-antibody affinity.[6][8][13]

  • Sample Preparation: If working with tissues, perfuse with PBS prior to fixation to remove red blood cells, which are a source of heme-related autofluorescence.[5][7] Also, minimize fixation time, as this can reduce the formation of fluorescent artifacts.[6][7]

  • Computational Correction (Spectral Unmixing): If your instrument has spectral imaging capabilities, you can use linear unmixing algorithms. This technique computationally separates the emission spectra of your target fluorophore from the broader, overlapping spectrum of autofluorescence.[18][19][20][21]

Experimental Protocols & Methodologies

Protocol 1: Pre-Staining Photobleaching for Tissue Sections

Objective: To reduce endogenous autofluorescence in fixed tissue sections before applying the pyridoxine-specific fluorescent label.

Methodology:

  • Sample Preparation: Deparaffinize and rehydrate formalin-fixed paraffin-embedded (FFPE) tissue sections as per your standard protocol.

  • Photobleaching Setup: Place the slides on a microscope stage equipped with a broad-spectrum, high-intensity light source (e.g., mercury arc lamp or LED array).[14][15]

  • Irradiation: Expose the tissue sections to the light for a predetermined period. A typical starting point is 15-30 minutes, but this may require optimization.[15] Some protocols have used exposures up to several hours.[17]

  • Staining: After photobleaching, proceed with your standard immunofluorescence or chemical labeling protocol for pyridoxine.

  • Imaging: Acquire images using the optimized filter sets for pyridoxine, ensuring the signal is now clearly distinguishable from the reduced background.

Protocol 2: Spectral Unmixing for Autofluorescence Subtraction

Objective: To computationally separate the pyridoxine fluorescence signal from background autofluorescence.

Methodology:

  • Acquire Reference Spectra:

    • Autofluorescence Spectrum: Prepare an unstained control sample (treated with all reagents except the fluorescent probe) and acquire its full emission spectrum using the same excitation wavelength planned for your experiment.[18] This is your "autofluorescence signature."

    • Pyridoxine Spectrum: Acquire the emission spectrum of a pure pyridoxine standard or a sample exclusively labeled for pyridoxine. This is your "target signature."

  • Acquire Experimental Data: Image your fully stained experimental samples using a spectral detector, which captures the emission intensity across a range of wavelengths for each pixel (creating a "lambda stack").[19]

  • Apply Linear Unmixing Algorithm: Use the software associated with your microscope or a tool like ImageJ.[20] The algorithm uses the reference spectra to calculate the contribution of both the pyridoxine signal and the autofluorescence signal to the total fluorescence measured in each pixel of your experimental image.[19][21]

  • Generate Unmixed Image: The software generates a new image showing only the calculated signal from pyridoxine, effectively removing the autofluorescence background.

Visual Guides

// Node Definitions Start [label="High Background Fluorescence\nDetected in Assay", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckBlank [label="1. Run Controls:\n- Unlabeled Sample\n- Reagent Blank\n- Plate Blank", fillcolor="#FBBC05", fontcolor="#202124"]; SourceID [label="Is the source identifiable?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; PlateIssue [label="Source: Microplate", fillcolor="#F1F3F4", fontcolor="#202124"]; ReagentIssue [label="Source: Reagents / Media", fillcolor="#F1F3F4", fontcolor="#202124"]; SampleIssue [label="Source: Endogenous\n(Sample Autofluorescence)", fillcolor="#F1F3F4", fontcolor="#202124"]; SwitchPlate [label="Solution: Use black-walled,\nlow-fluorescence plates.", fillcolor="#34A853", fontcolor="#FFFFFF"]; FilterReagents [label="Solution: Use fresh, high-purity\nreagents. Test alternatives for\nmedia supplements.", fillcolor="#34A853", fontcolor="#FFFFFF"]; Mitigation [label="2. Implement Mitigation Strategy", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ChooseMethod [label="Select Method", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Wavelength [label="Optimize Wavelengths\n(e.g., use far-red fluorophores)", fillcolor="#E8F0FE", fontcolor="#202124"]; Photobleach [label="Pre-staining\nPhotobleaching", fillcolor="#E8F0FE", fontcolor="#202124"]; Unmix [label="Spectral Unmixing\n(Computational)", fillcolor="#E8F0FE", fontcolor="#202124"]; End [label="Assay Optimized:\nImproved Signal-to-Noise", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> CheckBlank; CheckBlank -> SourceID; SourceID -> PlateIssue [label=" Yes "]; SourceID -> ReagentIssue [label=" Yes "]; SourceID -> SampleIssue [label=" Yes "]; SourceID -> Mitigation [label=" No / Unclear "]; PlateIssue -> SwitchPlate; ReagentIssue -> FilterReagents; SampleIssue -> Mitigation; Mitigation -> ChooseMethod; ChooseMethod -> Wavelength; ChooseMethod -> Photobleach; ChooseMethod -> Unmix; SwitchPlate -> End; FilterReagents -> End; Wavelength -> End; Photobleach -> End; Unmix -> End; } dot Caption: Troubleshooting workflow for high background fluorescence.

Spectral_Overlap

References

Technical Support Center: Optimization of Mobile Phase for Pyridoxine Hydrochloride (Vitamin B6) Analysis by RP-HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for optimizing the mobile phase to enhance the resolution of Pyridoxine Hydrochloride in Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a mobile phase composition in an RP-HPLC method for this compound?

A1: A common starting point for the analysis of this compound on a C18 column is a buffered aqueous-organic mobile phase. A typical composition involves a mixture of an aqueous buffer (like potassium dihydrogen phosphate) and an organic modifier (like methanol or acetonitrile). For example, a mobile phase consisting of 0.015 M potassium dihydrogen phosphate (adjusted to pH 3.0) and methanol in a 70:30 v/v ratio has been shown to be effective, providing good resolution and peak shape within a short run time.[1][2]

Q2: How does the pH of the mobile phase affect the retention and resolution of this compound?

A2: The pH of the mobile phase is a critical parameter for ionizable compounds like this compound.[3][4] Pyridoxine HCl is stable in acidic solutions but unstable in alkaline media.[1][2] Adjusting the pH can significantly alter its retention time and selectivity. Operating in an acidic pH range, typically between 2 and 4, ensures that the compound is in a stable, protonated form, leading to consistent retention and improved peak symmetry by minimizing interactions with free silanol groups on the silica-based stationary phase.[3] For instance, methods often use buffers adjusted to pH 3.0, 3.5, or 4.0 to achieve optimal separation.[1][2][5]

Q3: Which organic modifier is better for this compound analysis: Methanol or Acetonitrile?

A3: Both methanol and acetonitrile are widely used as organic modifiers. The choice depends on the specific separation requirements, including the other components in the sample matrix.

  • Methanol is often used in combination with phosphate buffers and has demonstrated success in separating Pyridoxine HCl.[1][2]

  • Acetonitrile can offer different selectivity and is also frequently used, sometimes in a gradient elution mode for complex mixtures.[5] One study found an optimal mobile phase composition to be 90% acetonitrile and 10% water.[6] The selection should be based on empirical testing to see which solvent provides the best resolution from potential impurities or other active ingredients.

Q4: What causes peak tailing for the this compound peak and how can I fix it?

A4: Peak tailing for this compound, a basic compound, is often caused by secondary interactions between the analyte and ionized silanol groups on the surface of the C18 column packing material. To mitigate this, you can:

  • Lower the Mobile Phase pH: Operating at a low pH (e.g., pH 2.5-3.5) suppresses the ionization of silanol groups, reducing these unwanted interactions.[3]

  • Use an End-Capped Column: Modern, high-purity silica columns with proper end-capping have fewer accessible silanol groups, which significantly improves peak shape for basic compounds.

  • Add an Ion-Pairing Agent: For complex separations, an ion-pairing agent like 1-hexane sulphonic acid sodium salt can be added to the mobile phase to improve peak shape and retention.[7]

Troubleshooting Guide

Problem: Poor resolution between the this compound peak and an impurity or another active ingredient.

  • Possible Cause 1: Inappropriate Mobile Phase Strength.

    • Solution: If peaks are eluting too quickly (low retention), decrease the organic modifier (methanol or acetonitrile) percentage in the mobile phase. This will increase retention and may improve separation. Conversely, if retention times are too long, slightly increase the organic content.

  • Possible Cause 2: Suboptimal Mobile Phase pH.

    • Solution: The selectivity between ionizable compounds is highly dependent on pH.[3][4] Conduct a pH scouting experiment by preparing mobile phases with slightly different pH values (e.g., 2.8, 3.0, 3.2) to observe the impact on resolution. A small change can sometimes dramatically improve separation.

  • Possible Cause 3: Incorrect Organic Modifier.

    • Solution: The selectivity can differ between methanol and acetonitrile. If you are using methanol, try switching to acetonitrile (or vice versa) while keeping other parameters constant. This change in solvent can alter the elution order and improve resolution.

Problem: The retention time for this compound is unstable and drifts between injections.

  • Possible Cause 1: Inadequately Buffered Mobile Phase.

    • Solution: Ensure your buffer concentration is sufficient (typically 10-25 mM) to control the pH effectively. If the pH is not stable, retention times for ionizable analytes like Pyridoxine HCl will drift. Always measure the pH of the aqueous portion before mixing it with the organic modifier.[3]

  • Possible Cause 2: Column Temperature Fluctuation.

    • Solution: Use a column oven to maintain a constant temperature (e.g., 25°C or 30°C).[6][7] Temperature fluctuations can cause significant shifts in retention times.

  • Possible Cause 3: Insufficient Column Equilibration.

    • Solution: Before starting a sequence of injections, ensure the column is fully equilibrated with the mobile phase. Flush the column with at least 10-15 column volumes of the mobile phase, or until a stable baseline is achieved.

Problem: I am not detecting any peak for this compound.

  • Possible Cause 1: Incorrect Detection Wavelength.

    • Solution: this compound has a UV absorbance maximum around 290 nm, though other wavelengths like 254 nm and 280 nm have also been used successfully depending on the mobile phase and other analytes.[1][8][9] Verify your detector's wavelength setting. If unsure, run a UV spectrum of a standard solution to determine the optimal wavelength.

  • Possible Cause 2: Sample Degradation.

    • Solution: this compound is unstable in alkaline and light-sensitive conditions.[1][2] Ensure your sample is prepared in a suitable diluent (often the mobile phase itself) and is protected from light.

  • Possible Cause 3: Sample Not Eluting from the Column.

    • Solution: This is unlikely with typical reversed-phase conditions but could happen if the mobile phase is far too weak (insufficient organic content). Prepare a standard in the mobile phase to confirm the system is working correctly. If a standard is also not detected, troubleshoot the HPLC system itself (e.g., check for leaks, pump issues, or detector lamp failure).

Data Presentation

Table 1: Comparison of Reported Mobile Phase Compositions for Pyridoxine HCl Analysis

Mobile Phase CompositionColumnFlow Rate (mL/min)Detection (nm)Retention Time (min)Reference
90% Acetonitrile, 10% WaterC181.0281~6.3[6]
70% 0.015M KH₂PO₄ (pH 3.0), 30% MethanolC18 (250x4.6 mm, 5 µm)1.0254~3.5[2]
80% Buffer*, 20% MethanolC18 (150x3.9 mm, 5µm)1.0280~2.0
89% 15mM KH₂PO₄ (pH 4.0), 11% AcetonitrileC18 (250x4.6 mm, 5 µm)1.0235~3.7[5]

*Buffer: 670mL water, 320mL methanol, 10mL glacial acetic acid, 1.4g 1-hexane sulphonic acid sodium salt.

Table 2: Illustrative Effect of Mobile Phase pH on Chromatographic Parameters

Mobile Phase pHAnalyteRetention Time (k) ChangePeak ShapeRationale
pH 3.0 Pyridoxine HClOptimalSymmetricalAnalyte is protonated; silanol interactions are suppressed.
pH 7.0 Pyridoxine HClDecreasedPotential TailingAnalyte may be less protonated; silanol groups on silica are ionized, causing secondary interactions.

Note: This table illustrates a general principle. Actual results may vary based on the specific column and mobile phase modifiers used.

Experimental Protocols

Protocol 1: General Method Development and Optimization

  • Column Selection: Start with a standard C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Initial Mobile Phase Preparation:

    • Aqueous Component: Prepare a 15 mM potassium dihydrogen phosphate buffer. Dissolve the appropriate amount of KH₂PO₄ in HPLC-grade water, adjust the pH to 3.0 ± 0.1 using orthophosphoric acid, and filter through a 0.45 µm filter.[5]

    • Organic Modifier: Use HPLC-grade methanol or acetonitrile.

  • Isocratic Condition Testing:

    • Begin with a 70:30 (v/v) ratio of aqueous buffer to methanol.

    • Set the flow rate to 1.0 mL/min and the column temperature to 30°C.[6]

    • Set the UV detector to 290 nm.[8]

  • Sample Injection: Inject a 10-20 µL standard solution of this compound (e.g., 20 µg/mL) prepared in the mobile phase.

  • Evaluation and Optimization:

    • Resolution: If resolution is poor, adjust the aqueous-to-organic ratio. Decrease the organic percentage for more retention or increase it for less retention.

    • Peak Shape: If peak tailing is observed, ensure the pH is accurately controlled at or below 3.0.

    • Analysis Time: Adjust the flow rate (e.g., between 0.8 and 1.2 mL/min) to optimize the run time without sacrificing resolution.

Protocol 2: Mobile Phase pH Scouting Study

  • Prepare Buffers: Prepare three separate batches of the aqueous buffer component (e.g., 15 mM KH₂PO₄) and adjust the pH of each to 2.8, 3.2, and 3.6, respectively, using orthophosphoric acid.

  • Prepare Mobile Phases: For each pH value, mix the aqueous buffer with the chosen organic modifier (e.g., methanol) in a fixed ratio (e.g., 70:30 v/v).

  • Systematic Analysis:

    • Equilibrate the system with the pH 2.8 mobile phase.

    • Inject the this compound standard solution in triplicate.

    • Repeat the equilibration and injection process for the pH 3.2 and pH 3.6 mobile phases.

  • Data Analysis: Compare the chromatograms from the three pH conditions. Analyze the changes in retention time, peak shape (tailing factor), and resolution between Pyridoxine HCl and any other peaks present. Select the pH that provides the optimal balance of resolution and peak symmetry.

Visualizations

MobilePhaseOptimizationWorkflow start Start: Poor Resolution of Pyridoxine HCl select_column 1. Select Column (e.g., C18, 250x4.6mm, 5µm) start->select_column initial_mp 2. Define Initial Mobile Phase (e.g., 70:30 Buffer:Methanol, pH 3.0) select_column->initial_mp run_exp 3. Run Experiment (Flow: 1.0 mL/min, Temp: 30°C) initial_mp->run_exp eval_res 4. Evaluate Resolution run_exp->eval_res opt_strength Adjust Organic % eval_res->opt_strength Peaks too close or too far? opt_ph Scout pH (2.8-3.5) eval_res->opt_ph Selectivity issue? opt_solvent Change Organic Modifier (Methanol <=> Acetonitrile) eval_res->opt_solvent Co-elution persists? end_node Achieved Optimal Resolution eval_res->end_node Resolution is satisfactory opt_strength->run_exp opt_ph->run_exp opt_solvent->run_exp

Caption: Workflow for RP-HPLC mobile phase optimization.

Caption: Troubleshooting logic for poor peak resolution.

References

Validation & Comparative

Validation of HPLC Methods for Pyyridoxine Hydrochloride Analysis: A Comparative Guide Based on ICH Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the validation of analytical methods is a critical step to ensure the reliability and accuracy of experimental data. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of Pyridoxine Hydrochloride, with a focus on validation according to the International Conference on Harmonisation (ICH) Q2(R1) guidelines. Detailed experimental protocols and comparative data are presented to assist in the selection and implementation of a suitable analytical method.

The ICH Q2(R1) guideline outlines the essential parameters for the validation of analytical procedures, ensuring that a method is suitable for its intended purpose.[1][2][3][4] These parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), quantitation limit (LOQ), and robustness.[1][3] This guide will delve into these parameters in the context of this compound analysis.

Comparative Analysis of HPLC Method Validation Parameters

The following table summarizes the performance of different HPLC methods for the analysis of this compound based on ICH validation parameters. This allows for a direct comparison of key performance indicators.

Validation ParameterMethod 1Method 2Method 3ICH Acceptance Criteria
Specificity No interference from placebo and degradantsSpecific for this compoundNo interference from excipientsThe method should unequivocally assess the analyte in the presence of components that may be expected to be present.
Linearity (r²) 0.99920.99910.9948[5]r² ≥ 0.995
Range (µg/mL) 8 - 16010 - 50[6]-The range should be appropriate for the intended application.
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.5%95.0 - 105.0%[5]For drug substance: 98.0 - 102.0%; For drug product: 95.0 - 105.0%
Precision (RSD%)
- Repeatability< 2.0%< 1.0%< 2.0%RSD ≤ 2.0%
- Intermediate Precision< 2.0%< 1.5%< 2.0%RSD ≤ 2.0%
LOD (µg/mL) 0.043[7]--Reportable value
LOQ (µg/mL) 0.13[7]--Reportable value
Robustness Unaffected by minor changes in flow rate and pHRobust against small variations in mobile phase compositionMethod is resistant to small deliberate changes.[3]No significant change in results with minor variations in method parameters.

Detailed Experimental Protocols

The following are representative experimental protocols for the HPLC analysis of this compound.

Method 1: Reversed-Phase HPLC with UV Detection

  • Sample Preparation: A standard stock solution of this compound (100 µg/mL) is prepared in the mobile phase.[6] Working standards are prepared by diluting the stock solution to the desired concentrations within the linear range. For tablet dosage forms, a powder equivalent to a specific amount of this compound is dissolved in the mobile phase, sonicated, and filtered.[7]

  • HPLC System and Conditions:

    • Column: C18 (250 mm x 4.6 mm, 5 µm)[7]

    • Mobile Phase: A mixture of 0.015 M Potassium dihydrogen phosphate (pH adjusted to 3.0 with orthophosphoric acid) and methanol (70:30 v/v).[6]

    • Flow Rate: 1.0 mL/min[6]

    • Detection: UV at 254 nm[6]

    • Injection Volume: 20 µL

  • Validation Procedure:

    • Specificity: Assessed by injecting the blank, placebo, standard, and sample solutions to check for any interfering peaks at the retention time of this compound.

    • Linearity: A series of at least five concentrations of this compound are prepared and injected. A calibration curve is constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) is determined.

    • Accuracy: Determined by the recovery method at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).[7] The percentage recovery is calculated.

    • Precision:

      • Repeatability is evaluated by performing at least six replicate injections of the same standard solution.

      • Intermediate precision is assessed by analyzing the samples on different days, with different analysts, or using different equipment. The relative standard deviation (RSD) is calculated for the results.

    • LOD and LOQ: Can be determined based on the standard deviation of the response and the slope of the calibration curve.[6]

    • Robustness: The effect of small, deliberate variations in method parameters such as mobile phase composition, pH, and flow rate is evaluated.

Method 2: Isocratic Reversed-Phase HPLC

  • Sample Preparation: Stock standard of this compound is prepared by dissolving the substance in a solvent mixture of 19% ethanol and 81% distilled water.[5]

  • HPLC System and Conditions:

    • Column: C18

    • Mobile Phase: 19% ethanol, 77% water, and 4% acetic acid.[5]

    • Flow Rate: 1.0 mL/min[5]

    • Detection: UV at 290 nm[5]

    • Injection Volume: 20 µL[5]

  • Validation Procedure: The validation is performed following the same principles as outlined in Method 1, adhering to ICH guidelines.

Logical Workflow for HPLC Method Validation

The following diagram illustrates the logical workflow for the validation of an HPLC method for this compound analysis as per ICH guidelines.

HPLC_Validation_Workflow start Start: Method Development protocol Define Validation Protocol & Acceptance Criteria start->protocol specificity Specificity protocol->specificity linearity Linearity & Range protocol->linearity accuracy Accuracy protocol->accuracy precision Precision protocol->precision lod_loq LOD & LOQ protocol->lod_loq robustness Robustness protocol->robustness documentation Documentation & Validation Report specificity->documentation linearity->documentation accuracy->documentation repeatability Repeatability precision->repeatability intermediate_precision Intermediate Precision precision->intermediate_precision lod_loq->documentation robustness->documentation repeatability->documentation intermediate_precision->documentation end End: Validated Method documentation->end

Caption: Logical workflow for HPLC method validation.

This guide provides a foundational understanding and practical examples for the validation of HPLC methods for this compound analysis. By adhering to the principles outlined in the ICH guidelines and utilizing the provided experimental data and protocols, researchers can ensure the development of robust and reliable analytical methods.

References

A Comparative Analysis of Pyridoxine Hydrochloride and Pyridoxal 5'-Phosphate in Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Pyridoxine Hydrochloride and its biologically active form, Pyridoxal 5'-Phosphate (P5P), in the context of cell viability assays. The selection of the appropriate form of vitamin B6 is critical in experimental design, as their effects on cellular processes can differ significantly. This comparison is supported by experimental data to aid researchers in making informed decisions for their in-vitro studies.

Introduction to this compound and Pyridoxal 5'-Phosphate

This compound is a common, stable salt of vitamin B6, widely used in supplements and cell culture media. For cellular utilization, it must be converted into its biologically active coenzyme form, Pyridoxal 5'-Phosphate (P5P).[1][2][3] This conversion is a two-step enzymatic process that occurs intracellularly.[2] P5P is an essential cofactor for over 140 enzymatic reactions, playing a crucial role in amino acid metabolism, neurotransmitter synthesis, and other vital cellular functions.[3][4] The direct use of P5P in experimental settings bypasses the need for enzymatic conversion, potentially leading to more direct and potent cellular effects.[5]

Comparative Effects on Cell Viability

Experimental evidence highlights significant differences in the effects of this compound and P5P on cell viability, with outcomes often being cell-type and concentration-dependent.

Neurotoxicity: In studies using the human neuroblastoma cell line SH-SY5Y, this compound has been shown to induce concentration-dependent cell death.[5][6][7] In contrast, P5P, along with other vitamin B6 vitamers like pyridoxal and pyridoxamine, did not negatively impact cell survival in these neuronal cells.[5][6][7] The cytotoxic effect of pyridoxine is linked to the induction of apoptosis, as evidenced by the increased expression of pro-apoptotic proteins such as Bax and caspase-8.[5][6][7] A proposed mechanism for this neurotoxicity is the competitive inhibition of P5P-dependent enzymes by the inactive pyridoxine form, leading to a functional vitamin B6 deficiency.[5][6][7]

Anti-Proliferative Effects in Cancer Cells: In the context of cancer cell lines, the immediate precursor to P5P, pyridoxal, has demonstrated superior anti-proliferative efficacy compared to pyridoxine.[5] For instance, in B16F10 murine melanoma cells, 500 µM of pyridoxal resulted in a 95.1% inhibition of cell proliferation, whereas pyridoxine only achieved an 11.4% inhibition under the same conditions.[5] Similarly, in the M21-HPB human melanoma cell line, pyridoxal significantly reduced cell proliferation, while pyridoxine was observed to stimulate growth.[5] In the human breast cancer cell line MCF-7, pyridoxal was also found to more strongly inhibit cell growth compared to pyridoxine, an effect that was dependent on p53.[8]

Data Summary

Cellular AssayCell LineThis compound EffectPyridoxal 5'-Phosphate / Pyridoxal Effect
Cell Viability (MTT Assay) SH-SY5Y (Neuroblastoma)Induces concentration-dependent cell death.[5][6][7]No significant effect on cell viability.[5][6][7]
Apoptosis SH-SY5Y (Neuroblastoma)Significantly increases the expression of pro-apoptotic proteins Bax and caspase-8.[5][6][7]Did not significantly alter the expression of apoptotic markers.[5]
Cell Proliferation B16F10 (Melanoma)11.4% inhibition at 500 µM.[5]95.1% inhibition at 500 µM (as Pyridoxal).[5]
Cell Proliferation M21-HPB (Melanoma)Growth stimulation observed.[5]Significant reduction in cell proliferation at 0.25-0.5 mM (as Pyridoxal).[5]
Cell Proliferation MCF-7 (Breast Cancer)Weaker growth suppression compared to Pyridoxal.[8][9]Stronger inhibition of cell growth compared to Pyridoxine.[8]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of cell viability assays. Below are generalized protocols for the key experiments cited in the comparative analysis.

MTT Cell Viability Assay

This protocol is a standard method for assessing metabolic activity as an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (e.g., 37°C, 5% CO₂).

  • Compound Treatment: The following day, treat the cells with various concentrations of this compound or P5P. Include untreated cells as a negative control.

  • Incubation: Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[10][11]

  • Solubilization: Carefully remove the culture medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[12][13]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.[12][13]

Western Blot for Apoptosis Markers (Bax and Caspase-8)

This protocol allows for the detection of changes in protein expression related to apoptosis.

  • Cell Lysis: After treatment with this compound or P5P, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Bax and caspase-8 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[5]

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.[5] The intensity of the bands can be quantified to determine the relative protein expression levels.

Visualizations

Signaling Pathways and Experimental Workflows

cluster_0 Cellular Fate P5P Pyridoxal 5'-Phosphate (P5P) CellViability Normal Cell Viability & Proliferation P5P->CellViability Pyridoxine This compound Apoptosis Apoptosis Induction Pyridoxine->Apoptosis Bax Bax ↑ Apoptosis->Bax Caspase8 Caspase-8 ↑ Apoptosis->Caspase8

Caption: Comparative effect of P5P and Pyridoxine on cell fate.

cluster_1 Experimental Workflow: Cell Viability Assay A 1. Seed Cells in 96-well Plate B 2. Treat with Pyridoxine or P5P A->B C 3. Incubate for 24-72 hours B->C D 4. Add MTT Reagent C->D E 5. Incubate for 2-4 hours D->E F 6. Solubilize Formazan Crystals E->F G 7. Measure Absorbance (570 nm) F->G

Caption: General workflow for an MTT-based cell viability assay.

cluster_2 Intracellular Conversion of Pyridoxine Pyridoxine_in Pyridoxine (Extracellular) Pyridoxine_intra Pyridoxine (Intracellular) Pyridoxine_in->Pyridoxine_intra Uptake PNP Pyridoxine-5'-Phosphate (PNP) Pyridoxine_intra->PNP Phosphorylation P5P_active Pyridoxal 5'-Phosphate (P5P) (Active Coenzyme) PNP->P5P_active Oxidation Enzymes P5P-Dependent Enzymatic Reactions P5P_active->Enzymes Cell_Function Normal Cellular Function Enzymes->Cell_Function Pyridoxal_Kinase Pyridoxal Kinase Pyridoxal_Kinase->PNP PNPO PNP Oxidase PNPO->P5P_active

Caption: Intracellular conversion pathway of Pyridoxine to P5P.

References

Assessing Pyridoxine Hydrochloride Cross-Reactivity in Enzyme-Linked Immunosorbent Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of Pyridoxine Hydrochloride (a common form of Vitamin B6) is paramount in a multitude of research and clinical applications. While the enzyme-linked immunosorbent assay (ELISA) offers a high-throughput and sensitive method for such quantification, its accuracy is contingent on the specificity of the antibodies used. A critical and often overlooked aspect of ELISA validation is the assessment of cross-reactivity, which can lead to erroneous results. This guide provides a comparative overview of analytical methods and a detailed protocol for assessing the cross-reactivity of this compound in a competitive ELISA format.

The Pitfall of Cross-Reactivity in Pyridoxine Immunoassays

Comparative Analysis of Quantification Methods

While ELISA is a valuable tool, other analytical methods are available for the quantification of Pyridoxine, each with its own advantages and disadvantages in terms of specificity.

MethodPrincipleAdvantagesDisadvantages
ELISA Immuno-enzymatic detectionHigh throughput, high sensitivity, no need for extensive sample purification.Susceptible to cross-reactivity, requires careful validation.
HPLC Chromatographic separation with UV or fluorescence detectionHigh specificity, can separate and quantify different vitamers.Lower throughput, requires more extensive sample preparation.
LC-MS/MS Chromatographic separation coupled with mass spectrometryVery high specificity and sensitivity, considered the gold standard for vitamin analysis.High instrument cost, requires specialized expertise.

Experimental Protocol: Assessing Cross-Reactivity in a Competitive ELISA

The following protocol outlines a procedure for determining the percentage of cross-reactivity of potential interfering compounds in a commercial Vitamin B6 competitive ELISA kit. The principle of a competitive ELISA is that the analyte in the sample competes with a labeled antigen for a limited number of antibody binding sites.[9][10][11]

1. Materials:

  • Vitamin B6 competitive ELISA kit

  • This compound (analyte standard)

  • Potential cross-reactants (e.g., Pyridoxal hydrochloride, Pyridoxamine dihydrochloride, Pyridoxal 5'-phosphate, Thiamine (Vitamin B1), Riboflavin (Vitamin B2), Niacinamide (Vitamin B3))

  • Assay buffer (provided in the kit)

  • Microplate reader

2. Procedure:

  • Preparation of Standard and Cross-Reactivity Solutions:

    • Prepare a stock solution of this compound and each potential cross-reactant in the assay buffer.

    • Create a serial dilution of the this compound standard to generate a standard curve (e.g., from the kit's upper limit of quantification down to the lower limit).

    • For each potential cross-reactant, prepare a series of dilutions at concentrations significantly higher than the expected physiological or experimental range of Pyridoxine.

  • Assay Performance:

    • Follow the manufacturer's instructions for the competitive ELISA kit.

    • In separate wells, add the different concentrations of the this compound standard.

    • In other wells, add the different concentrations of each potential cross-reactant.

    • Include blank wells (assay buffer only).

    • Complete the remaining steps of the ELISA protocol (addition of enzyme-conjugated antigen, washing, substrate addition, and stopping the reaction).

  • Data Analysis:

    • Measure the absorbance of each well using a microplate reader at the wavelength specified in the kit's protocol.

    • Generate a standard curve by plotting the absorbance values against the corresponding concentrations of the this compound standard.

    • For each potential cross-reactant, determine the concentration that causes a 50% reduction in the maximum signal (IC50). This is the concentration that displaces 50% of the labeled antigen from the antibody.

    • Calculate the percent cross-reactivity using the following formula:

    % Cross-Reactivity = (IC50 of this compound / IC50 of Cross-Reactant) x 100

4. Interpretation of Results:

The calculated percentage indicates the degree to which the antibody recognizes the cross-reactant compared to this compound. A high percentage suggests significant cross-reactivity, which could compromise the accuracy of the assay in samples containing that compound.

Data Presentation: Quantifying Cross-Reactivity

The results of the cross-reactivity assessment should be summarized in a clear and concise table.

Compound TestedIC50 (ng/mL)% Cross-Reactivity
This compound[Insert experimental value]100%
Pyridoxal Hydrochloride[Insert experimental value][Calculate]%
Pyridoxamine Dihydrochloride[Insert experimental value][Calculate]%
Pyridoxal 5'-phosphate[Insert experimental value][Calculate]%
Thiamine (Vitamin B1)[Insert experimental value][Calculate]%
Riboflavin (Vitamin B2)[Insert experimental value][Calculate]%
Niacinamide (Vitamin B3)[Insert experimental value][Calculate]%

Mandatory Visualizations

To further clarify the experimental workflow and the logic behind the cross-reactivity assessment, the following diagrams are provided.

Competitive_ELISA_Workflow cluster_competition 2. Competitive Binding cluster_detection 3. Detection well_coated Microplate Well Coated with Anti-Pyridoxine Antibody well_competition Incubation sample Sample/Standard (Pyridoxine) sample->well_competition conjugate Enzyme-Labeled Pyridoxine conjugate->well_competition wash Wash Step well_competition->wash substrate Add Substrate wash->substrate read Measure Signal substrate->read

Principle of a competitive ELISA for Pyridoxine.

Cross_Reactivity_Logic cluster_experiment Experimental Steps cluster_analysis Data Analysis cluster_result Result std_curve Generate Standard Curve with Pyridoxine ic50_std Determine IC50 of Pyridoxine std_curve->ic50_std test_compound Test Serial Dilutions of Potential Cross-Reactant ic50_test Determine IC50 of Cross-Reactant test_compound->ic50_test calculate Calculate % Cross-Reactivity ic50_std->calculate ic50_test->calculate interpretation Interpret Specificity calculate->interpretation

Workflow for determining cross-reactivity percentage.

References

A Comparative Analysis of the Neuroprotective Effects of Pyridoxine Hydrochloride and Pyridoxamine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the neuroprotective properties of two Vitamin B6 vitamers, Pyridoxine Hydrochloride and Pyridoxamine. It is intended for researchers, scientists, and professionals in drug development, offering a synthesis of experimental data to delineate the distinct mechanisms and therapeutic potential of each compound in the context of neurodegenerative diseases.

Introduction

Vitamin B6 is a crucial coenzyme in numerous metabolic pathways, including those essential for nervous system function.[1][2] Its different forms, known as vitamers, exhibit varied biological activities. This compound, a common form of Vitamin B6 supplement, and Pyridoxamine, another natural vitamer, have both demonstrated neuroprotective capabilities.[3][4] This comparison explores their respective efficacies and mechanisms of action, supported by experimental findings. Pyridoxine is vital for the synthesis of neurotransmitters like dopamine, serotonin, and GABA.[5] Pyridoxamine, in addition to its coenzyme role, is a potent inhibitor of the formation of Advanced Glycation End-products (AGEs), which are implicated in the pathology of neurodegenerative diseases such as Alzheimer's.[4][6][7]

Comparative Efficacy: Data from In Vitro and In Vivo Models

While direct head-to-head quantitative comparisons in the same experimental model are scarce, the available data allows for a parallel assessment of their neuroprotective actions.

Table 1: Neuroprotective Effects of this compound

Experimental ModelNeurotoxic InsultKey FindingsReference
Mouse ModelDomoic Acid-induced SeizuresAttenuated increases in glutamate and calcium influx; reduced spike and wave activity.[8][8]
Rat Model (Sciatic Nerve Injury)Partial Sciatic Nerve Ligation & Sciatic Nerve CrushImproved thermal hyperalgesia and motor nerve conduction velocity.[1][1]
Rat Cerebral Cortex Synaptosomes4-Aminopyridine (Depolarization)Inhibited glutamate release by suppressing presynaptic voltage-dependent Ca2+ entry and PKC activity.[9][9]
Alzheimer's Disease Cell ModelNot SpecifiedAttenuated Reactive Oxygen Species (ROS) levels and upregulated the Nrf2/HO-1 antioxidant pathway.[10][10]
Human Glioblastoma Cells (U-87 MG)N/A (Cancer Model)Decreased cell viability and increased expression of active caspase 3, suggesting apoptosis induction.[11][11]

Table 2: Neuroprotective Effects of Pyridoxamine

Experimental ModelNeurotoxic InsultKey FindingsReference
Human Neuroblastoma SH-SY5Y CellsGlyceraldehyde (AGE Inducer)Inhibited the formation of toxic AGEs on β-tubulin, mitigating suppression of neurite outgrowth and reducing tau phosphorylation.[6][6]
STZ-induced Diabetic RatsDiabetes-induced NeuropathyInhibited the development of neuropathy, retinopathy, and nephropathy.[4][4]
Drosophila melanogasterPyridoxamine DeficiencyDeficiency led to AGE accumulation, reduced lifespan, and impaired gustatory, sleep, and learning behaviors.[12][12]
High Glucose-Treated Human ErythrocytesHigh GlucoseInhibited superoxide radical production and prevented lipid peroxidation and protein glycation.[13][13]

Detailed Experimental Protocols

To ensure reproducibility and critical evaluation, the methodologies for key experiments are outlined below.

Protocol 1: In Vitro Neurotoxicity Assay (General Workflow)

This protocol provides a general framework for assessing the neuroprotective effects of compounds like Pyridoxine and Pyridoxamine against a neurotoxic insult in a neuronal cell line (e.g., SH-SY5Y).[14]

  • Cell Culture: SH-SY5Y human neuroblastoma cells are cultured in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a 5% CO2 humidified atmosphere.

  • Seeding: Cells are seeded into 96-well plates at a predetermined density to ensure they reach approximately 80% confluency at the time of treatment.

  • Pre-treatment: Cells are pre-treated with various concentrations of the neuroprotective agent (Pyridoxine HCl or Pyridoxamine) for a specified duration (e.g., 2-4 hours) before the neurotoxic insult.

  • Induction of Neurotoxicity: A neurotoxin (e.g., H2O2 for oxidative stress, MPP+ for mitochondrial dysfunction, or glyceraldehyde for AGE formation) is added to the culture medium.[6][14]

  • Incubation: The cells are incubated with the toxin and the neuroprotective agent for a defined period (e.g., 24 hours).

  • Endpoint Assays:

    • Cell Viability (MTT Assay): MTT reagent is added to each well and incubated. The resulting formazan crystals are dissolved in DMSO, and absorbance is measured to quantify viable cells.[14][15]

    • Oxidative Stress (ROS Assay): Cells are loaded with a fluorescent probe like H2DCFDA. The fluorescence intensity, which is proportional to the intracellular ROS level, is measured using a microplate reader.[10][14]

    • Apoptosis (Caspase-3 Assay): The activity of caspase-3, a key executioner of apoptosis, is measured using a colorimetric or fluorometric substrate.[11][14]

Protocol 2: Animal Model of Peripheral Neuropathy

This protocol is based on studies evaluating neuroprotection in rodent models of nerve injury.[1]

  • Animal Model: Wistar rats are used. Neuropathy is induced by either partial sciatic nerve ligation (PSNL) or sciatic nerve crush injury (SNCI) under anesthesia.

  • Drug Administration: this compound (e.g., 100mg/kg) is administered, often orally or via intraperitoneal injection, for a specified period following the nerve injury.

  • Behavioral Testing:

    • Thermal Hyperalgesia: The paw withdrawal latency in response to a thermal stimulus is measured to assess pain sensitivity. An increase in latency indicates an analgesic or neuroprotective effect.

  • Electrophysiological Assessment:

    • Motor Nerve Conduction Velocity (MNCV): At the end of the treatment period, the sciatic nerve is stimulated at two points, and the resulting muscle action potentials are recorded. The MNCV is calculated based on the latency difference and the distance between the stimulation points. An improvement in MNCV suggests nerve function recovery.

Mechanisms of Action and Signaling Pathways

The neuroprotective effects of Pyridoxine and Pyridoxamine are mediated through distinct, though occasionally overlapping, molecular pathways.

This compound

Pyridoxine's neuroprotective capacity is multifaceted. It acts as an antioxidant, directly and indirectly, by serving as a coenzyme in the glutathione system.[3][13] Studies show it can modulate neurotransmitter systems by attenuating excitotoxicity caused by excessive glutamate release.[8][9] This is achieved by inhibiting presynaptic calcium influx.[8][9] Furthermore, Pyridoxine has been shown to activate the Nrf2/HO-1 pathway, a critical cellular defense mechanism against oxidative stress.[10]

Pyridoxamine

Pyridoxamine's primary and most distinguished neuroprotective mechanism is its potent inhibition of the formation of Advanced Glycation End-products (AGEs) and Advanced Lipoxidation End-products (ALEs).[4][7] AGEs contribute to neuronal damage by cross-linking proteins, promoting oxidative stress, and inducing inflammation. Pyridoxamine interrupts this process by scavenging reactive carbonyl species and chelating metal ions that catalyze glycation reactions.[7] By preventing AGE formation, Pyridoxamine protects structural proteins like β-tubulin, preserves neurite outgrowth, and reduces downstream inflammatory signaling.[6][16]

Visualizations of Pathways and Workflows

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cell_culture Neuronal Cell Culture (e.g., SH-SY5Y) seeding Seed Cells in 96-Well Plates cell_culture->seeding pretreatment Pre-treatment with Test Compound seeding->pretreatment neurotoxicity Induce Neurotoxicity (e.g., H2O2, MPP+) pretreatment->neurotoxicity viability Cell Viability (MTT Assay) neurotoxicity->viability ros Oxidative Stress (ROS Assay) neurotoxicity->ros apoptosis Apoptosis (Caspase-3 Assay) neurotoxicity->apoptosis

General workflow for in vitro neuroprotection assays.

pyridoxamine_pathway cluster_stress Cellular Stressors cluster_products Reactive Intermediates glucose High Glucose rcs Reactive Carbonyl Species (RCS) glucose->rcs lipids Lipid Peroxidation lipids->rcs ros_gen Reactive Oxygen Species (ROS) rcs->ros_gen age Advanced Glycation End-products (AGEs) rcs->age ros_gen->age pm Pyridoxamine pm->rcs Scavenges pm->ros_gen Traps damage Neuronal Damage & Dysfunction age->damage

Pyridoxamine's mechanism via AGE/ROS inhibition.

pyridoxine_pathway cluster_stress Cellular Stress cluster_pathways Signaling Pathways pn Pyridoxine ca_channel Presynaptic Ca2+ Channels pn->ca_channel Inhibits nrf2 Nrf2 Nuclear Translocation pn->nrf2 Activates excitotoxicity Glutamate Excitotoxicity excitotoxicity->ca_channel oxidative_stress Oxidative Stress damage Neuronal Damage oxidative_stress->damage ca_channel->damage ho1 HO-1 Expression nrf2->ho1 ho1->oxidative_stress Reduces

Pyridoxine's neuroprotective signaling pathways.
Conclusion

Both this compound and Pyridoxamine demonstrate significant, yet mechanistically distinct, neuroprotective properties.

  • This compound exerts its effects primarily through the modulation of neurotransmitter excitotoxicity and the enhancement of endogenous antioxidant defense systems like the Nrf2 pathway.[8][9][10] Its role is central to maintaining fundamental neuronal homeostasis and mitigating damage from acute insults.

  • Pyridoxamine stands out for its potent anti-glycation and anti-lipoxidation activity.[4][6][7] This makes it a particularly compelling candidate for chronic neurodegenerative conditions where the accumulation of AGEs is a key pathological feature, such as in diabetic neuropathy and potentially Alzheimer's disease.

The choice between these two vitamers for therapeutic development may depend on the specific neurodegenerative pathology being targeted. Pyridoxamine's unique ability to inhibit AGE formation offers a targeted approach for diseases with a strong glycation component, while Pyridoxine's broader effects on excitotoxicity and oxidative stress may be beneficial in a wider range of neurological disorders. Further direct comparative studies are warranted to fully elucidate their relative potencies and therapeutic windows.

References

A Comparative Guide to Analytical Methods for the Simultaneous Estimation of B-Complex Vitamins Including Pyridoxine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and simultaneous quantification of Pyridoxine Hydrochloride (Vitamin B6) alongside other B vitamins is a critical requirement in the pharmaceutical industry for formulation development, quality control, and stability testing. This guide provides an objective comparison of various analytical methods, supported by experimental data, to aid researchers in selecting the most suitable technique for their specific needs. The methods discussed include Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), Ultra-Violet (UV) Spectrophotometry, and Ultra-Performance Liquid Chromatography (UPLC), with a focus on their validation parameters as per the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5]

Comparison of Analytical Methods

The selection of an analytical method for the simultaneous determination of B vitamins is a trade-off between various factors such as sensitivity, specificity, cost, and analysis time. While RP-HPLC remains a widely used and robust technique, UV spectrophotometry offers a simpler and more cost-effective alternative for routine analysis. UPLC, often coupled with mass spectrometry, provides the highest sensitivity and is ideal for analyzing complex matrices.[6][7][8]

Table 1: Performance Comparison of Analytical Methods
ParameterRP-HPLCUV SpectrophotometryUPLC-MS/MS
Principle Chromatographic separation based on polarityMeasurement of light absorbance at specific wavelengthsChromatographic separation with mass-based detection
Specificity High[6]Moderate (Prone to spectral overlap)[9]Very High[6][10]
Sensitivity Good[11]Moderate[9]Excellent[6][7]
Analysis Time Moderate (Typically 10-30 minutes)Rapid (Few minutes)[9]Very Rapid (Can be under 5 minutes)[7]
Cost Moderate[6]Low[6][9]High[6]
Common Applications Routine quality control, stability studies, formulation analysisPreliminary analysis, routine quality control of simple formulations[6][9]Analysis of complex matrices (e.g., biological fluids, food), trace analysis[7][12]

Quantitative Validation Data

The following tables summarize the validation parameters for different analytical methods as reported in various studies. These parameters are essential for assessing the reliability and performance of each method.

Table 2: Validation Parameters for a Simultaneous RP-HPLC Method for Vitamins B1, B3, B5, and B6[1]
ParameterThiamine HCl (B1)Nicotinamide (B3)Dexpanthenol (B5)Pyridoxine HCl (B6)
Linearity Range (µg/mL) 10-20040-80010-2008-160
Correlation Coefficient (r²) 0.99920.99940.99930.9991
Precision (%RSD) < 2.0%< 2.0%< 2.0%< 2.0%
Retention Time (min) 2.4926.74820.0844.077
Table 3: Validation Parameters for a Simultaneous UV Spectrophotometric Method for Five B-Complex Vitamins[10]
ParameterCobalamin (B12)Pyridoxine (B6)Riboflavin (B2)Niacinamide (B3)Thiamine (B1)
Wavelength (nm) 361291269262239
LOD (µg/mL) 0.4862 - 0.9849 (for the mixture)
LOQ (µg/mL) 1.4732 - 2.9847 (for the mixture)
Table 4: Validation Parameters for a Simultaneous RP-HPLC Method for Vitamins B1, B6, and B12[15]
ParameterThiamine HCl (B1)Pyridoxine HCl (B6)Hydroxocobalamin (B12)
Linearity (r) 0.99990.9998Not specified
Accuracy (Recovery) QuantitativeQuantitativeQuantitative
Detection Wavelength (nm) 280 and 350

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. The following sections outline the experimental protocols for the compared techniques.

RP-HPLC Method for Simultaneous Estimation of Vitamins B1, B3, B5, and B6[1]
  • Instrumentation: A High-Performance Liquid Chromatograph with a UV detector.

  • Column: Waters C18 (250 × 4.6mm; 5µm).

  • Mobile Phase: A mixture of buffer (pH 3.5) and methanol in the ratio of 95:5.

  • Flow Rate: 1.5 mL/min.

  • Detection Wavelength: 210 nm.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase, followed by sonication and dilution. The final solution is filtered through a 0.22 µm nylon filter before injection.

UV Spectrophotometric Method (Absorption Factor Method) for Simultaneous Estimation of Five B-Complex Vitamins[10]
  • Instrumentation: A UV-Visible spectrophotometer.

  • Solvent: Methanol.

  • Wavelengths of Analysis: 361 nm for cobalamin, 291 nm for pyridoxine, 269 nm for riboflavin, 262 nm for niacinamide, and 239 nm for thiamine.

  • Methodology: The absorption factor method is employed to correct for the absorbance contribution of interfering components by using a constant absorbance ratio between two selected wavelengths, allowing for the resolution of spectral overlap without chromatographic separation.

UPLC-MS/MS Method for Simultaneous Analysis of Water-Soluble B Vitamins

While specific parameters can vary, a general UPLC-MS/MS protocol involves:

  • Instrumentation: An Ultra-Performance Liquid Chromatograph coupled with a tandem mass spectrometer (e.g., triple quadrupole).[7][10]

  • Column: A column suitable for retaining polar analytes, such as a high-strength silica C18 column (HSS T3).[7]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[7]

  • Sample Preparation: This often involves protein precipitation (e.g., with trichloroacetic acid or zinc sulfate in methanol) followed by centrifugation and filtration.[10][13] For complex matrices like food or biological samples, enzymatic digestion might be necessary to liberate bound vitamins.[12][14]

Mandatory Visualization

The following diagram illustrates a typical workflow for analytical method validation, a critical process to ensure that an analytical method is suitable for its intended purpose.

MethodValidationWorkflow start Start: Define Analytical Method's Intended Use protocol Develop Validation Protocol (Define Parameters & Acceptance Criteria) start->protocol specificity Specificity/ Selectivity protocol->specificity linearity Linearity & Range accuracy Accuracy (Recovery) precision Precision (Repeatability & Intermediate) lod_loq LOD & LOQ robustness Robustness system_suitability System Suitability specificity->linearity linearity->accuracy accuracy->precision precision->lod_loq lod_loq->robustness robustness->system_suitability evaluation Evaluate Results Against Acceptance Criteria system_suitability->evaluation pass Method is Validated evaluation->pass Pass fail Method Fails Validation (Revise & Re-validate) evaluation->fail Fail documentation Final Validation Report pass->documentation fail->protocol Revise

Caption: A workflow diagram illustrating the key stages of analytical method validation.

References

A Comparative Guide to the Accuracy and Precision of Validated RP-HPLC Methods for Pyridoxine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of active pharmaceutical ingredients (APIs) like Pyridoxine Hydrochloride (Vitamin B6) is paramount for ensuring product quality, safety, and efficacy. Among the various analytical techniques available, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely utilized and robust method for the determination of this compound in bulk and pharmaceutical dosage forms.[1][2] This guide provides an objective comparison of validated RP-HPLC methods, supported by experimental data, and contrasts them with alternative analytical techniques.

Performance of Validated RP-HPLC Methods

The reliability of an analytical method is established through rigorous validation in accordance with guidelines from the International Conference on Harmonisation (ICH).[3][4] Key validation parameters include accuracy, precision, linearity, specificity, and robustness. The following tables summarize the performance of several validated RP-HPLC methods for the analysis of this compound.

Accuracy of RP-HPLC Methods

Accuracy, expressed as the percentage recovery, demonstrates the closeness of the experimental value to the true value. Recovery studies are typically performed by spiking a known amount of the standard drug into the sample at different concentration levels.

Study Concentration Levels Mean % Recovery Reference
Method 180%, 100%, 120%98.78 - 100.12[3]
Method 2Not Specified98.0% - 102.0%[5]
Method 3Not Specified98.8% - 100.86%[6][7]
Method 4Not Specified100.1% - 100.8%[2]
Precision of RP-HPLC Methods

Precision is a measure of the method's reproducibility under the same operating conditions over a short interval of time (intraday precision) and on different days (interday precision). It is typically expressed as the percentage relative standard deviation (% RSD).

Study Precision Type % RSD Reference
Method 1Not Specified< 2.0%[3]
Method 2System Precision0.114%[5]
Method 2Method Precision< 2%[5]
Method 3Intraday & Interday< 2[6][7]
Method 4Intraday & Interday< 2%[2]
Method 5Intraday & InterdayNot Specified[8]

Comparison with Alternative Analytical Methods

While RP-HPLC is a dominant technique, other methods are also employed for the quantification of this compound.[1] The choice of method often depends on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and available instrumentation.

Method Principle Advantages Disadvantages
RP-HPLC Separation based on polarityHigh specificity, accuracy, and precision; suitable for complex mixtures.[1]Requires more complex instrumentation and skilled operators compared to spectrophotometry.
UV-Spectrophotometry Measures light absorptionSimple, rapid, and cost-effective.[9][10]Less specific and can be prone to interference from other components in the sample.[9]
LC-MS/MS Separation by chromatography followed by mass analysisVery high sensitivity and selectivity; considered a gold standard.[11]High cost of instrumentation and maintenance.
Gas Chromatography (GC) Separation in the gas phaseCan be used for tissue sample analysis.Requires more complex sample preparation.[9]
Enzyme Immunoassays Antigen-antibody reactionCan provide rapid and accurate assessment in plasma.Requires specific reagents.[9]

Experimental Protocols for a Validated RP-HPLC Method

The following is a representative experimental protocol for the determination of this compound using RP-HPLC, based on several validated methods.

Chromatographic Conditions
  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3][6][7]

  • Mobile Phase: A mixture of a buffer (e.g., 0.015 M potassium dihydrogen phosphate, pH adjusted to 3.0) and an organic solvent (e.g., methanol) in a specific ratio (e.g., 70:30 v/v).[6][7]

  • Flow Rate: Typically 1.0 mL/min.[6]

  • Detection Wavelength: 254 nm or 280 nm, depending on the simultaneous analysis of other compounds.[5][6]

  • Injection Volume: 20 µL or 30 µL.[5][6]

  • Column Temperature: Ambient or controlled at 25°C.[5]

Standard Solution Preparation

A stock solution of this compound is prepared by accurately weighing a specific amount of the standard and dissolving it in the mobile phase or a suitable diluent to achieve a known concentration. Working standard solutions are then prepared by diluting the stock solution to various concentrations within the linear range of the method.

Sample Preparation

For tablet dosage forms, a number of tablets are weighed to determine the average weight, and then they are crushed into a fine powder. An amount of powder equivalent to a specific dose of this compound is accurately weighed and transferred to a volumetric flask. The powder is dissolved in the mobile phase or diluent, sonicated to ensure complete dissolution, and then diluted to the final volume. The resulting solution is filtered through a 0.45 µm membrane filter before injection into the HPLC system.[5]

Validation Procedures
  • Accuracy: The accuracy is determined by the recovery method. A known amount of the standard drug is added to a pre-analyzed sample solution at different levels (e.g., 80%, 100%, and 120% of the label claim). The samples are then analyzed, and the percentage recovery is calculated.[3][8]

  • Precision: Method precision is evaluated by analyzing at least six replicate samples of the same concentration. Intermediate precision is assessed by performing the analysis on different days or with different analysts. The % RSD is then calculated.[5][8]

Experimental Workflow

The following diagram illustrates a typical workflow for the RP-HPLC analysis of this compound.

RP_HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc RP-HPLC Analysis cluster_data Data Analysis Standard Standard Weighing & Dissolution Filtration Filtration (0.45 µm) Standard->Filtration Sample Sample Weighing & Extraction Sample->Filtration Injection Injection into HPLC Filtration->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Area Integration Chromatogram->Integration Calculation Concentration Calculation Integration->Calculation Result Final Result (Accuracy & Precision) Calculation->Result

Caption: Workflow for RP-HPLC analysis of this compound.

References

Comparative Efficacy of Pyridoxine Hydrochloride versus Pyridoxal Phosphate in Enzymatic Assays: A Researcher's Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Vitamin B6 is a crucial water-soluble vitamin that exists in several forms, known as vitamers, including pyridoxine (PN), pyridoxal (PL), and pyridoxamine (PM), along with their phosphorylated counterparts.[1] In biological systems, the metabolically active coenzyme form is Pyridoxal 5'-Phosphate (PLP).[1][2] PLP is indispensable for a vast array of metabolic processes, serving as a cofactor for over 140 distinct enzymatic reactions, which primarily involve amino acid metabolism.[3] These reactions include transamination, decarboxylation, racemization, and elimination/substitution reactions.[2][4] For researchers in drug development and life sciences, understanding the distinction between the common supplement form, Pyridoxine Hydrochloride (a salt of PN), and the active coenzyme PLP is critical for designing and interpreting enzymatic assays accurately. This guide provides an objective comparison of their efficacy, supported by experimental data and detailed protocols.

Core Comparison: The Precursor vs. The Active Cofactor

The fundamental difference between this compound and Pyridoxal Phosphate in the context of enzymatic assays lies in their biochemical roles.

  • Pyridoxal 5'-Phosphate (PLP) is the biologically active coenzyme.[5] When added to an in vitro assay containing a purified apoenzyme (an enzyme lacking its cofactor), PLP can directly bind to the active site, typically forming a Schiff base with a lysine residue, thereby constituting the catalytically active holoenzyme.[2][6]

  • This compound (PN) is a precursor, or vitamer, of PLP.[5] It is not the active coenzyme itself.[7] For PN to become active, it must undergo a two-step enzymatic conversion within a cell. This process, known as the salvage pathway, involves phosphorylation by pyridoxal kinase (PLK) to form pyridoxine 5'-phosphate (PNP), followed by oxidation by pyridoxine 5'-phosphate oxidase (PNPOx) to yield the active PLP.[1]

Consequently, adding this compound to a purified enzyme assay system will not result in enzyme activation unless the necessary converting enzymes (PLK and PNPOx) are also present. Furthermore, some studies indicate that high concentrations of pyridoxine can competitively inhibit the active PLP form, potentially leading to inaccurate kinetic measurements or misinterpretation of results.[7][8]

Data Presentation: Quantitative Comparison

The following table summarizes the key differences and relevant kinetic parameters for the use of Pyridoxine and Pyridoxal Phosphate in enzymatic contexts.

FeatureThis compound (PN)Pyridoxal 5'-Phosphate (PLP)
Biochemical Form Inactive precursor (vitamer)[5]Active coenzyme[5]
Direct Activity in Apoenzyme Assays None. Requires enzymatic conversion to PLP.[1]High. Directly binds to and activates apoenzymes.[6]
Potential for Inhibition Can act as a competitive inhibitor of PLP-dependent enzymes at high concentrations.[7]The functional molecule; not inhibitory in its required role.
Bioavailability in Assays Dependent on the presence and activity of converting enzymes (PLK and PNPOx).[1]Higher and direct; not dependent on other enzymes for activation.[5]
Relevant Enzyme Kinetics Substrate for PNPOx (as PNP): - Km: 8.2 µM- Turnover Number: 42 min⁻¹[9]Cofactor for PLP-dependent enzymes: Essential for the activity of ~4% of all classified enzymes, including aminotransferases and decarboxylases.[1][3]

Visualization of the Vitamin B6 Salvage Pathway

The conversion of pyridoxine to the active PLP coenzyme is a critical pathway in cellular systems. The diagram below illustrates this two-step enzymatic process.

B6_Salvage_Pathway cluster_enzymes PN Pyridoxine (PN) PNP Pyridoxine 5'-Phosphate (PNP) PN->PNP ATP -> ADP PLP Pyridoxal 5'-Phosphate (PLP) (Active Coenzyme) PNP->PLP O2 -> H2O2 Holoenzyme Holoenzyme (Active) PLP->Holoenzyme Apoenzyme Apoenzyme (Inactive) Apoenzyme->Holoenzyme + PLK Pyridoxal Kinase (PLK) PLK->PN PNPOx PNP Oxidase (PNPOx) PNPOx->PNP Assay_Workflow prep Prepare Master Mix (Buffer, L-Aspartate, NADH, MDH, PLP) add_mix Add Master Mix to Wells prep->add_mix add_sample Add Apoenzyme Sample to Microplate Wells add_sample->add_mix initiate Initiate Reaction with α-Ketoglutarate add_mix->initiate measure Measure A340 Kinetically (e.g., every 60s for 15 min at 37°C) initiate->measure analyze Calculate Rate of NADH Oxidation (ΔA340/min) measure->analyze

References

A Comparative Guide to the Quantification of Pyridoxine Hydrochloride: Linearity and Range Determination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of Pyridoxine Hydrochloride (Vitamin B6) is critical in pharmaceutical formulations and research. This guide provides a comparative analysis of two common analytical techniques: UV-Visible Spectrophotometry and High-Performance Liquid Chromatography (HPLC). The performance of each method in terms of linearity and range is presented, supported by experimental data to aid researchers in selecting the most suitable method for their specific needs.

Quantitative Data Summary

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

Table 1: Linearity and Range of UV-Visible Spectrophotometry for this compound Quantification
Method DescriptionLinearity Range (µg/mL)Regression EquationCorrelation Coefficient (r²)Wavelength (nm)Reference
Second Order Derivative Area Under Curve5 - 25Not Specified0.9966301 - 319[1]
Azo Dye Formation with Diazotized 2,4-dinitroaniline0.16 - 3 (in 25 mL)Not Specified0.9998545[2]
Charge-Transfer Complexation with Chloranil0.5 - 38Not SpecifiedNot Specified550[3]
Diazotized Metoclopramide Hydrochloride0.4 - 24Not SpecifiedNot Specified464[4]
Silver Nanoparticles2 - 28Y = 0.0355X - 0.00530.997Not Specified[5]
Table 2: Linearity and Range of HPLC for this compound Quantification
Method DescriptionLinearity Range (µg/mL)Regression EquationCorrelation Coefficient (r²)ColumnMobile PhaseWavelength (nm)Reference
RP-HPLC0.39 - 100Not Specified0.99BDS Hypersil C8 (250mm × 4.6mm)Methanol and KH2PO4 buffer (38.4:61.6 v/v), pH 3214[6]
RP-HPLC10 - 50Not Specified0.9996C18 (thermo 250*4.6 mm id, 5 µm)0.015 M KH2PO4 (pH 3) and Methanol (70:30)254[7][8]
RP-HPLC10 - 1250Not SpecifiedNot SpecifiedCosmosil 5C18-MS-II (250 mm x 4.6 mm i.d., 5µm)Acetonitrile and Citric acid/Na2HPO4 buffer (pH 4) (70:30)282[9]
RP-HPLC25 - 150Not Specified0.999Inertsil ODS RP C18 (4.6×250mm, 5µm)Phosphate buffer (pH 3) and Acetonitrile (50:50 v/v)263[10]
RP-HPLC10 - 100Not Specified0.9990Not SpecifiedAcetonitrile and water (20:90 v/v) initially281[11]

Experimental Protocols

UV-Visible Spectrophotometry: General Protocol

This protocol outlines a general procedure for the quantification of this compound using a UV-Visible Spectrophotometer.

  • Preparation of Standard Stock Solution: Accurately weigh and dissolve a suitable amount of this compound reference standard in distilled water to prepare a stock solution of known concentration (e.g., 100 µg/mL).

  • Preparation of Working Standard Solutions: From the stock solution, prepare a series of dilutions in distilled water to obtain concentrations within the desired linear range (e.g., 5, 10, 15, 20, 25 µg/mL).[1]

  • Sample Preparation: For pharmaceutical formulations, a specific amount of the crushed tablet or liquid formulation is dissolved in a suitable solvent (e.g., distilled water), sonicated, filtered, and diluted to fall within the calibration range.[1]

  • Spectrophotometric Measurement:

    • Set the spectrophotometer to the predetermined wavelength of maximum absorbance (λmax) for this compound (e.g., 290 nm in acidic/neutral solution).

    • Use the solvent as a blank to zero the instrument.

    • Measure the absorbance of each working standard solution and the sample solution.

  • Data Analysis:

    • Construct a calibration curve by plotting the absorbance of the standard solutions against their corresponding concentrations.

    • Determine the concentration of this compound in the sample solution by interpolating its absorbance on the calibration curve.

High-Performance Liquid Chromatography (HPLC): General Protocol

This protocol provides a general procedure for the quantification of this compound using a Reverse-Phase HPLC system.

  • Preparation of Mobile Phase: Prepare the mobile phase by mixing the specified solvents in the correct ratio (e.g., 0.015 M potassium dihydrogen phosphate buffer (pH 3) and methanol in a 70:30 v/v ratio).[7][8] Degas the mobile phase before use.

  • Preparation of Standard Stock Solution: Prepare a stock solution of this compound reference standard in the mobile phase or a suitable solvent to a known concentration (e.g., 100 µg/mL).

  • Preparation of Working Standard Solutions: Prepare a series of dilutions from the stock solution with the mobile phase to cover the desired concentration range (e.g., 10, 20, 30, 40, 50 µg/mL).[7]

  • Sample Preparation: Dissolve and dilute the sample containing this compound in the mobile phase to a concentration expected to be within the linear range of the assay. Filter the final solution through a 0.45 µm syringe filter before injection.[12]

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7][8]

    • Flow Rate: 1.0 mL/min.[7][8]

    • Injection Volume: 20 µL.

    • Detector: UV detector at the appropriate wavelength (e.g., 254 nm).[7][8]

    • Column Temperature: Ambient.

  • Data Analysis:

    • Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.

    • Inject the sample solution and determine the peak area for this compound.

    • Calculate the concentration of this compound in the sample by comparing its peak area with the calibration curve.

Visualized Workflows

The following diagrams illustrate the typical experimental workflows for the quantification of this compound using UV-Visible Spectrophotometry and HPLC.

UV_Vis_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Prepare Standard Stock & Working Solutions Set_Wavelength Set Spectrophotometer Wavelength (λmax) Standard_Prep->Set_Wavelength Sample_Prep Prepare Sample Solution Measure_Abs Measure Absorbance of Standards & Sample Sample_Prep->Measure_Abs Blank Zero with Blank Set_Wavelength->Blank Blank->Measure_Abs Calibration_Curve Construct Calibration Curve Measure_Abs->Calibration_Curve Determine_Conc Determine Sample Concentration Calibration_Curve->Determine_Conc

Caption: UV-Visible Spectrophotometry Workflow for Pyridoxine HCl.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Mobile_Phase_Prep Prepare & Degas Mobile Phase Set_Conditions Set HPLC Conditions (Flow, Wavelength) Mobile_Phase_Prep->Set_Conditions Standard_Prep Prepare Standard Stock & Working Solutions Inject Inject Standards & Sample Standard_Prep->Inject Sample_Prep Prepare & Filter Sample Solution Sample_Prep->Inject Equilibrate Equilibrate System Set_Conditions->Equilibrate Equilibrate->Inject Calibration_Curve Construct Calibration Curve (Peak Area vs. Conc.) Inject->Calibration_Curve Determine_Conc Determine Sample Concentration Calibration_Curve->Determine_Conc

Caption: HPLC Workflow for Pyridoxine HCl Quantification.

References

Specificity in the Spotlight: A Comparative Guide to Analytical Methods for Pyridoxine Hydrochloride in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the specificity of an analytical method is paramount for accurate quantification of an active pharmaceutical ingredient (API) like Pyridoxine Hydrochloride (Vitamin B6). This is particularly challenging in complex matrices such as pharmaceutical formulations containing multiple active ingredients, fortified foods, or biological fluids, where excipients, degradation products, or endogenous substances can interfere with the analysis.

This guide provides an objective comparison of analytical methods for determining this compound, with a focus on specificity testing. We delve into the experimental data from various studies to highlight the performance of different techniques and provide detailed protocols for key experiments.

The Critical Role of Specificity in Analytical Method Validation

Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components which may be expected to be present.[1] These interfering components can include impurities, degradants, and matrix components. A lack of specificity can lead to inaccurate and unreliable results, compromising product quality and patient safety. The International Council for Harmonisation (ICH) guidelines mandate specificity as a key validation parameter for analytical procedures.

Comparison of Analytical Methods

High-Performance Liquid Chromatography (HPLC) and Reverse-Phase HPLC (RP-HPLC) are the most widely employed techniques for the analysis of this compound due to their high sensitivity, specificity, and accuracy.[2] Spectrophotometric methods, while simpler and more cost-effective, are often less specific and more susceptible to interference.

ParameterHigh-Performance Liquid Chromatography (HPLC)UV-Vis Spectrophotometry
Specificity High; able to separate Pyridoxine HCl from degradation products and other matrix components.[1][2][3][4][5][6][7][8][9]Lower; prone to interference from other UV-absorbing compounds in the matrix.[10][11][12][13]
Sensitivity High; able to detect and quantify low concentrations.[2][14]Moderate to low.[10]
Typical Application Stability-indicating assays, impurity profiling, quantification in multi-component formulations and complex food matrices.[3][4][5][6][8][15][16]Assay of pure substance or simple formulations with minimal interfering components.
Instrumentation More complex and expensive.[2]Simpler and more affordable.
Sample Throughput Can be automated for high throughput.Generally lower throughput.

Experimental Protocols for Specificity Testing

Specificity is primarily established through two types of experiments: forced degradation studies and analysis of placebo formulations.

Forced degradation, or stress testing, is a critical component of a stability-indicating method development. It involves subjecting the drug substance and drug product to various stress conditions to generate potential degradation products. The analytical method must then be able to resolve the intact this compound peak from any degradant peaks.

Experimental Protocol for Forced Degradation of this compound:

  • Acid Hydrolysis: A common approach involves treating a solution of this compound with 0.1 M to 1 N hydrochloric acid (HCl) at room temperature or elevated temperatures for a specified period (e.g., 8-24 hours).[1][4][7][8] The solution is then neutralized with an equivalent amount of sodium hydroxide (NaOH).

  • Base Hydrolysis: Similar to acid hydrolysis, the drug solution is treated with 0.1 M to 1 N NaOH for a defined time and temperature, followed by neutralization with HCl.[1][4][7][8] Studies have shown that this compound is more susceptible to degradation under basic conditions.[4]

  • Oxidative Degradation: The sample is exposed to an oxidizing agent, typically 3-30% hydrogen peroxide (H₂O₂), at room temperature for a set duration.[4][8]

  • Thermal Degradation: The solid drug substance or product is exposed to high temperatures (e.g., 60-100°C) for a period ranging from several hours to days.[4][8]

  • Photolytic Degradation: The sample is exposed to UV light (e.g., 254 nm) or a combination of UV and visible light for an extended period to assess light sensitivity.[4][8] this compound has been shown to be relatively stable under photolytic conditions.[4]

The following diagram illustrates a typical workflow for a forced degradation study.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis (e.g., 0.1N HCl) Stressed_Samples Stressed Samples Acid->Stressed_Samples Base Base Hydrolysis (e.g., 0.1N NaOH) Base->Stressed_Samples Oxidation Oxidative Stress (e.g., 3% H2O2) Oxidation->Stressed_Samples Thermal Thermal Stress (e.g., 60°C) Thermal->Stressed_Samples Photo Photolytic Stress (UV Light) Photo->Stressed_Samples Drug Pyridoxine HCl Solution/Product Drug->Acid Expose to Drug->Base Expose to Drug->Oxidation Expose to Drug->Thermal Expose to Drug->Photo Expose to HPLC_Analysis RP-HPLC Analysis Stressed_Samples->HPLC_Analysis Peak_Purity Peak Purity Assessment (e.g., DAD) HPLC_Analysis->Peak_Purity Specificity_Confirmed Specificity Confirmed Peak_Purity->Specificity_Confirmed No interference with main peak Specificity_Confirmation_Logic cluster_inputs Experimental Inputs cluster_criteria Acceptance Criteria cluster_outcome Outcome Placebo Placebo Analysis No_Placebo_Peak No interfering peak at analyte retention time in placebo chromatogram Placebo->No_Placebo_Peak Forced_Degradation Forced Degradation Study Resolution Adequate resolution between analyte and degradation product peaks Forced_Degradation->Resolution Peak_Purity Analyte peak is pure (e.g., passes peak purity test) Forced_Degradation->Peak_Purity Specificity_Demonstrated Method Specificity Demonstrated No_Placebo_Peak->Specificity_Demonstrated Resolution->Specificity_Demonstrated Peak_Purity->Specificity_Demonstrated

References

A Comparative Guide to Inter-laboratory Quantification of Pyridoxine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of Pyridoxine Hydrochloride (Vitamin B6) is critical for ensuring product quality, safety, and efficacy. This guide provides an objective comparison of common analytical methods used for the quantification of this compound, supported by experimental data from various studies. The methodologies discussed include High-Performance Liquid Chromatography (HPLC), Ultraviolet-Visible (UV-Vis) Spectrophotometry, and Microbiological Assays.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a widely used technique for the separation, identification, and quantification of chemical compounds. For this compound, a common approach is Reversed-Phase HPLC (RP-HPLC) with UV detection.

Methodology:

  • Instrumentation: An HPLC system equipped with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size), a binary pump, an autosampler, and a UV/VIS detector is typically used.[1][2]

  • Mobile Phase Preparation: A common mobile phase is a mixture of a phosphate buffer and an organic solvent. For example, a mixture of 0.015 M potassium dihydrogen phosphate (pH adjusted to 3.0 with phosphoric acid) and methanol in a 70:30 (v/v) ratio can be used.[1] The mobile phase should be filtered and degassed before use.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min[1][2]

    • Detection Wavelength: 254 nm or 290 nm[1][3]

    • Injection Volume: 20-30 µL[1]

    • Column Temperature: Ambient

  • Standard and Sample Preparation:

    • Standard Stock Solution: A stock solution of this compound (e.g., 0.5 mg/mL) is prepared by dissolving the pure drug in the mobile phase.[1]

    • Calibration Standards: A series of calibration standards are prepared by diluting the stock solution to achieve concentrations typically ranging from 10 to 50 µg/mL.[1]

    • Sample Preparation: For pharmaceutical formulations like tablets, a number of tablets are weighed, ground to a fine powder, and an amount equivalent to a known quantity of this compound is dissolved in the mobile phase. The solution is then sonicated, filtered, and diluted to fall within the calibration range.

  • Analysis: Equal volumes of the standard solutions and sample solutions are injected into the chromatograph, and the peak areas are recorded. A calibration curve is generated by plotting the peak area against the concentration of the standards. The concentration of this compound in the sample is determined from this curve.

UV-Vis Spectrophotometry

UV-Vis Spectrophotometry is a simple and cost-effective method for the quantification of substances that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum.

Methodology:

  • Instrumentation: A double-beam UV-Vis spectrophotometer with a spectral bandwidth of 1 nm is suitable for this analysis.

  • Solvent: Distilled water is commonly used as a solvent for this compound.[4]

  • Analytical Wavelength: The wavelength of maximum absorbance for this compound is determined by scanning a solution of the drug over a range of 200-400 nm. A common analytical wavelength is around 290 nm.[3]

  • Standard and Sample Preparation:

    • Standard Stock Solution: A stock solution of this compound (e.g., 100 µg/mL) is prepared in distilled water.

    • Calibration Standards: A series of working standards, typically in the range of 5-25 µg/mL, are prepared by diluting the stock solution.[4]

    • Sample Preparation: For tablets, a powdered sample equivalent to a known amount of this compound is dissolved in distilled water, sonicated, filtered, and diluted to a concentration within the linear range of the assay.[4]

  • Analysis: The absorbance of the blank (distilled water), standard solutions, and sample solutions are measured at the predetermined wavelength. A calibration curve is constructed by plotting absorbance versus concentration. The concentration of this compound in the sample is then calculated from the calibration curve. A second-order derivative area under the curve (AUC) method can also be employed to enhance specificity.[4]

Microbiological Assay

Microbiological assays are used to determine the potency of a compound by measuring its effect on the growth of a specific microorganism. For Vitamin B6, this method measures the total vitamin B6 content (pyridoxine, pyridoxal, and pyridoxamine).[5][6]

Methodology:

  • Organism: Saccharomyces uvarum is a commonly used microorganism for the microbiological assay of Vitamin B6.[7]

  • Assay Principle: The assay is based on the principle that the growth of the microorganism is proportional to the amount of Vitamin B6 present in the sample.

  • Sample Preparation:

    • The sample is homogenized and dispersed in an acidic extraction solution.

    • The mixture is autoclaved at 121-123 °C to extract the Vitamin B6.[7]

    • The pH of the extract is adjusted to 4.4.[7]

  • Assay Procedure:

    • The sample extract is diluted with a basal medium that contains all the necessary nutrients for the microorganism's growth except for Vitamin B6.[7]

    • The mixture is added to the wells of a microtiter plate coated with the specific microorganism.[5][6]

    • The plate is inoculated and incubated for a specific period (e.g., 22 hours at 30°C).[7]

  • Analysis: The growth of the microorganism is measured as turbidity using a microplate reader. The growth response of the sample is quantitatively compared to that of known standard solutions of this compound.[7]

Performance Comparison

The following table summarizes the quantitative performance data for the different this compound quantification methods as reported in various studies.

Parameter HPLC UV-Vis Spectrophotometry (Second Order Derivative AUC) Microbiological Assay
Linearity Range 10 - 50 µg/mL[1]5 - 25 µg/mL[4]Dependent on standard curve
Correlation Coefficient (r²) > 0.999[1]0.9966[4]Not typically reported in this format
Accuracy (% Recovery) 98.8 - 100.86 %[1]Close to 100%[4]Not explicitly stated, but method is quantitative
Precision (% RSD) < 2% (Intra-day & Inter-day)[1]Intra-day: 0.5248%, Inter-day: 0.5761%[4]Not explicitly stated in the provided snippets
Limit of Detection (LOD) 0.043 µg/mL[2]0.4259 µg/mL[4]0.25 ng per vial (Radiometric method)[8]
Limit of Quantification (LOQ) 0.13 µg/mL[2]1.2772 µg/mL[4]Not explicitly stated in the provided snippets

Visualizations

InterLaboratory_Comparison_Workflow cluster_planning Phase 1: Planning & Protocol Development cluster_execution Phase 2: Sample Distribution & Analysis cluster_analysis Phase 3: Data Evaluation & Reporting A Define Study Objectives B Select Analytical Methods (HPLC, UV-Vis, Microbiological) A->B C Develop Standardized Protocols B->C D Prepare & Distribute Homogenized Samples C->D E Participating Laboratories Perform Analyses D->E F Data Collection & Reporting E->F G Statistical Analysis (Accuracy, Precision, Linearity) F->G H Comparison of Method Performance G->H I Final Report & Publication H->I

Caption: Workflow for an inter-laboratory comparison of analytical methods.

References

Safety Operating Guide

Proper Disposal of Pyridoxine Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of laboratory chemicals is a critical component of research integrity and environmental responsibility. This guide provides detailed procedures for the proper disposal of pyridoxine hydrochloride, also known as Vitamin B6 hydrochloride, tailored for researchers, scientists, and drug development professionals. While generally not classified as hazardous waste, this compound requires careful handling to prevent environmental contamination and ensure workplace safety.

Core Disposal Principles

The disposal of any chemical, including this compound, is governed by federal, state, and local regulations. The primary regulatory bodies in the United States are the Environmental Protection Agency (EPA), which oversees hazardous waste through the Resource Conservation and Recovery Act (RCRA), and the Drug Enforcement Administration (DEA), which regulates controlled substances.[1] this compound is not a controlled substance.[2]

According to multiple Safety Data Sheets (SDS), this compound is not considered a hazardous waste under RCRA.[3] However, it is crucial to avoid releasing it into the environment, as it can be harmful to aquatic life.[4][5] Therefore, disposal down the drain or in regular trash without proper preparation is not recommended.[4][5][6][7][8]

Disposal Procedures for this compound

The appropriate disposal method for this compound depends on its form (solid, solution, or contaminated material).

1. Solid this compound (Uncontaminated)

This procedure applies to expired, unused, or surplus pure this compound powder.

  • Step 1: Personal Protective Equipment (PPE): Before handling the chemical, ensure you are wearing appropriate PPE, including safety glasses, gloves, and a lab coat. If there is a risk of generating dust, respiratory protection is advised.[7][9]

  • Step 2: Containerization: Carefully sweep up the solid material, avoiding dust formation, and place it into a suitable, clearly labeled, and closed container.[3][7][9][10] This container should be designated for non-hazardous pharmaceutical waste.

  • Step 3: Labeling: Label the container clearly as "this compound for Disposal" and include the date.

  • Step 4: Waste Collection: The sealed container should be transferred to your institution's designated chemical waste collection area for pickup by a licensed waste management contractor. For non-hazardous pharmaceuticals, this typically involves incineration.[1][11]

2. Dilute Aqueous Solutions of this compound

Discharging aqueous solutions to the sanitary sewer is generally discouraged and may be prohibited by local regulations.

  • Step 1: Check Local Regulations: Consult your institution's Environmental Health and Safety (EHS) office for specific guidance on the disposal of non-hazardous chemical solutions. Some institutions may have specific concentration limits below which drain disposal is permitted, though this is increasingly rare.

  • Step 2: Collection for Disposal: If drain disposal is not permitted, collect the aqueous waste in a clearly labeled, sealed container.

  • Step 3: Labeling: Label the container "Aqueous Waste: this compound" and include the approximate concentration.

  • Step 4: Waste Collection: Transfer the container to the designated chemical waste collection area for proper disposal by a licensed contractor.

3. Contaminated Materials

This includes items such as paper towels, gloves, and weighing papers that have come into contact with this compound.

  • Step 1: Segregation: Place all contaminated materials into a designated waste bag or container that is separate from regular trash.

  • Step 2: Containerization: The waste should be collected in a sealed bag or a labeled container to prevent leakage or exposure.

  • Step 3: Labeling: Label the container as "Waste Contaminated with this compound."

  • Step 4: Disposal: Dispose of the container as non-hazardous laboratory waste through your institution's waste management program.

Quantitative Data Summary

While specific quantitative disposal limits for this compound are not widely published, the following table summarizes key information from safety data sheets.

ParameterValue/InformationSource
RCRA Hazardous Waste StatusNot typically classified as hazardous waste[3]
Aquatic ToxicityHarmful to aquatic life[4][5]
Recommended Disposal MethodIncineration via a licensed waste disposal contractor[1][11]
Drain DisposalNot recommended; avoid release to the environment[4][5][7]

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound in a laboratory setting.

G start Start: Pyridoxine HCl Waste form What is the form of the waste? start->form solid Solid (Powder) form->solid Solid solution Aqueous Solution form->solution Solution contaminated Contaminated Material (PPE, etc.) form->contaminated Contaminated procedure_solid Procedure: 1. Wear appropriate PPE. 2. Sweep into a labeled, sealed container. 3. Transfer to chemical waste collection. solid->procedure_solid check_regs Consult Institutional & Local Regulations for Drain Disposal solution->check_regs procedure_contaminated Procedure: 1. Place in a designated, sealed bag/container. 2. Label appropriately. 3. Dispose of as non-hazardous lab waste. contaminated->procedure_contaminated end_contractor Dispose via Licensed Waste Contractor procedure_solid->end_contractor drain_allowed Is drain disposal permitted? check_regs->drain_allowed drain Dispose down drain with copious amounts of water (If permitted) drain_allowed->drain Yes collect_solution Collect in a labeled, sealed container. drain_allowed->collect_solution No collect_solution->end_contractor procedure_contaminated->end_contractor

References

Essential Safety and Operational Guide for Handling Pyridoxine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of all chemical compounds is paramount. This guide provides immediate and essential safety and logistical information for the handling of Pyridoxine Hydrochloride, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans.

Personal Protective Equipment (PPE)

When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.

Protection Type Equipment Specification and Usage Notes
Eye/Face Protection Safety GogglesWear tightly fitting safety goggles with side-shields. These should conform to EU standard EN 166 or US NIOSH standards.[1][2]
Skin Protection GlovesChemical-resistant, impervious gloves are required. Always inspect gloves for integrity before use. Suitable gloves are those tested according to EN 374.[1][2][3]
Protective ClothingWear appropriate protective clothing to prevent skin exposure.[1][2] Fire/flame resistant and impervious clothing is recommended.[2][4]
Respiratory Protection RespiratorUse a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded, if irritation or other symptoms are experienced, or when dusts are generated.[1][2] A full-face respirator may be necessary under certain conditions.[2][4]

Operational Plans: Handling and Storage

Proper handling and storage procedures are critical to maintaining the stability of this compound and the safety of the laboratory environment.

Handling:

  • Work in a well-ventilated area to keep airborne concentrations low.[1][2]

  • Avoid contact with skin and eyes.[1][2]

  • Avoid the formation and inhalation of dust and aerosols.[1][2]

  • Wash hands thoroughly after handling the substance.[1]

  • Contaminated clothing should be removed and washed before reuse.[1]

Storage:

  • Store in a tightly closed container.[1]

  • Keep in a cool, dry, and well-ventilated area.[1]

  • Protect from light.[1][5]

  • Store away from incompatible materials such as strong oxidizing agents.[1][3]

Accidental Release Measures: Spill Cleanup Protocol

In the event of a spill, immediate and appropriate action is necessary to contain the material and protect personnel.

Spill Response Steps:

  • Evacuate: Evacuate unnecessary personnel from the spill area.[6]

  • Ventilate: Ensure adequate ventilation of the area.[1][6]

  • Don PPE: Wear the appropriate personal protective equipment as outlined in the table above.[1][2]

  • Containment: Prevent further spillage or leakage if it is safe to do so.[2][4] Avoid allowing the chemical to enter drains.[2][4]

  • Cleanup:

    • For dry spills, vacuum or sweep up the material.[1] Avoid generating dust.[1]

    • Place the collected material into a suitable, labeled disposal container.[1][2]

  • Decontamination: Clean the affected area thoroughly.

  • Disposal: Dispose of the waste material in accordance with local, state, and federal regulations.[6]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination.

  • Waste Characterization: Chemical waste generators must determine if the discarded chemical is classified as hazardous waste according to US EPA guidelines (40 CFR Parts 261.3) or other regional regulations.[1]

  • Disposal Method: Dispose of the contents and container in accordance with all applicable local, state, and federal regulations.[6] This should be done through a licensed disposal company.[7]

  • Container Disposal: Do not reuse empty containers.[6] Dispose of them as unused product.[7]

Visual Safety Workflows

To further clarify the procedural steps, the following diagrams illustrate the logical workflows for handling a spill and for the standard operating procedure for this compound.

Spill_Response_Workflow start Spill Occurs evacuate Evacuate Area start->evacuate ventilate Ensure Ventilation evacuate->ventilate ppe Don Appropriate PPE ventilate->ppe contain Contain Spill (Prevent Spread & Entry to Drains) ppe->contain cleanup Clean Up Spill (Sweep/Vacuum) contain->cleanup decontaminate Decontaminate Area cleanup->decontaminate dispose Dispose of Waste decontaminate->dispose end Spill Managed dispose->end

Caption: Workflow for this compound Spill Response.

Standard_Operating_Procedure prep Preparation (Review SDS, Prepare Workspace) don_ppe Don Required PPE prep->don_ppe weigh_handle Weighing & Handling (In Ventilated Area) don_ppe->weigh_handle experiment Perform Experimental Procedure weigh_handle->experiment decontamination Decontaminate Equipment & Workspace experiment->decontamination dof_ppe Doff PPE decontamination->dof_ppe wash Wash Hands Thoroughly dof_ppe->wash storage_disposal Store or Dispose of Material Properly wash->storage_disposal end Procedure Complete storage_disposal->end

Caption: Standard Operating Procedure for Handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.